4-Cyclohexylphenylboronic acid
Description
Properties
IUPAC Name |
(4-cyclohexylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14-15H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVRFYNQWNYPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404608 | |
| Record name | 4-cyclohexylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374538-04-2 | |
| Record name | 4-cyclohexylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyclohexylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Cyclohexylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Cyclohexylphenylboronic Acid in Modern Drug Discovery
This compound is a versatile and highly valuable building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique structural motif, featuring a bulky, lipophilic cyclohexyl group coupled to a phenylboronic acid, imparts desirable physicochemical properties to target molecules. This intermediate is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex molecular architectures. The incorporation of the 4-cyclohexylphenyl moiety can enhance a drug candidate's metabolic stability, improve its pharmacokinetic profile, and facilitate stronger binding interactions with biological targets. This guide provides a comprehensive overview of the synthesis of this compound, detailing a robust and widely applicable protocol, explaining the underlying chemical principles, and offering insights into process optimization and product purification.
Core Synthesis Strategy: From Aryl Halide to Arylboronic Acid
The most common and efficient pathway to this compound commences with a commercially available starting material, 1-bromo-4-cyclohexylbenzene. The synthesis hinges on the conversion of the aryl bromide into a highly reactive organometallic intermediate, which is then quenched with a boron electrophile. Two primary methods dominate this transformation: the Grignard reaction and the organolithium method. This guide will focus on the organolithium route, which often provides cleaner reactions and higher yields for this specific substrate.
The overall transformation can be visualized as a two-step process:
-
Formation of the Organometallic Intermediate: The carbon-bromine bond of 1-bromo-4-cyclohexylbenzene is converted to a carbon-lithium or carbon-magnesium bond.
-
Borylation: The resulting organometallic species acts as a potent nucleophile, attacking a trialkyl borate to form a boronate ester, which is subsequently hydrolyzed to the desired boronic acid.
Visualizing the Synthesis Workflow
Caption: Mechanism of this compound synthesis.
The initial step involves a lithium-halogen exchange, where the butyl group of n-butyllithium swaps with the bromine atom on the aromatic ring. This is a rapid and efficient process at low temperatures. The resulting 4-cyclohexylphenyllithium is a powerful nucleophile.
In the borylation step, the carbanionic carbon of the organolithium attacks the electrophilic boron atom of triisopropyl borate, forming a tetracoordinate boron "ate" complex. This intermediate is then hydrolyzed with aqueous acid. The acid protonates the alkoxy groups, which are subsequently eliminated as isopropanol, yielding the final this compound.
Product Characterization
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 185-190 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.15 (d, J = 8.0 Hz, 2H), 7.30 (d, J = 8.0 Hz, 2H), 2.55 (tt, J = 11.8, 3.3 Hz, 1H), 1.90-1.75 (m, 5H), 1.50-1.20 (m, 5H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 149.8, 136.2, 126.8, 44.8, 34.5, 26.9, 26.1 |
| Molecular Formula | C₁₂H₁₇BO₂ |
| Molecular Weight | 204.07 |
Troubleshooting and Optimization
-
Low Yield: Ensure all glassware is scrupulously dried and the reaction is performed under a strict inert atmosphere. Moisture will quench the organolithium intermediate. The quality of the n-butyllithium is also critical; it should be titrated before use.
-
Incomplete Reaction: The lithiation step may be sluggish if the temperature is not sufficiently low. Ensure the reaction is maintained at or below -70 °C during the addition of n-BuLi.
-
Purification Difficulties: Arylboronic acids can sometimes be challenging to purify via column chromatography due to their polarity and potential for dehydration on silica gel to form boroxines. [1]Recrystallization is often the preferred method. For particularly stubborn impurities, derivatization with diethanolamine to form a crystalline adduct, which can be purified and then hydrolyzed back to the boronic acid, is a viable strategy. [2]
Conclusion
The synthesis of this compound via the lithiation of 1-bromo-4-cyclohexylbenzene and subsequent borylation is a reliable and scalable method for producing this important synthetic intermediate. Careful control of reaction conditions, particularly temperature and atmospheric moisture, is paramount to achieving high yields. The protocol detailed in this guide, coupled with the provided mechanistic insights and troubleshooting advice, offers a comprehensive resource for researchers in the fields of organic synthesis and drug discovery.
References
Please note that while the following references provide context and general procedures, the specific protocol detailed above is a representative amalgamation of standard laboratory practices for this type of transformation.
- Boron Molecular. 1-Bromo-4-cyclohexylbenzene. [Link]
- G. A. Molander, et al.
- ResearchGate.
- Pharmaffiliates. 1-Bromo-4-cyclohexylbenzene. [Link]
- Reddit.
Sources
An In-Depth Technical Guide to the NMR Spectral Data of 4-Cyclohexylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data of 4-Cyclohexylphenylboronic acid. In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is paramount. This compound, a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, demands rigorous characterization. This document serves as an in-depth resource for researchers and drug development professionals, offering a detailed examination of the ¹H, ¹³C, and ¹¹B NMR spectra of this compound. By synthesizing data from analogous structures and foundational NMR principles, this guide explains the causality behind spectral features, provides detailed experimental protocols, and ensures a self-validating system of analysis for trustworthy and reproducible results.
Introduction
This compound (C₁₂H₁₇BO₂) is an organic compound featuring a cyclohexyl group attached to a phenylboronic acid moiety. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials, necessitates unambiguous structural confirmation. NMR spectroscopy stands as the most powerful technique for this purpose, providing detailed information about the carbon-hydrogen framework and the local electronic environment of the boron atom. This guide will dissect the characteristic NMR spectral signatures of this compound, empowering scientists to confidently identify and assess the purity of this critical reagent.
Molecular Structure and NMR-Active Nuclei
The key to interpreting the NMR spectra of this compound lies in understanding its molecular structure and the magnetic properties of its constituent nuclei. The molecule possesses several distinct proton and carbon environments, and the presence of a boron atom introduces an additional NMR-active nucleus, ¹¹B.
Caption: Molecular structure of this compound.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound provides a wealth of information about the number and connectivity of protons in the molecule. The spectrum can be divided into three main regions: the aromatic region, the aliphatic region (cyclohexyl protons), and the boronic acid proton signal.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | J-coupling (Hz) |
| Ar-H (ortho to B(OH)₂) | 7.8 - 8.2 | d | 2H | J ≈ 8.0 |
| Ar-H (ortho to cyclohexyl) | 7.2 - 7.4 | d | 2H | J ≈ 8.0 |
| B(OH )₂ | 4.5 - 6.0 (exchangeable) | br s | 2H | N/A |
| Cyclohexyl-H (methine) | 2.5 - 2.7 | tt | 1H | J ≈ 11.5, 3.5 |
| Cyclohexyl-H (axial) | 1.7 - 1.9 | m | 5H | - |
| Cyclohexyl-H (equatorial) | 1.2 - 1.5 | m | 5H | - |
Rationale for Peak Assignments:
-
Aromatic Protons: The protons on the phenyl ring are deshielded due to the ring current effect. The protons ortho to the electron-withdrawing boronic acid group are expected to be the most deshielded, appearing as a doublet in the downfield region (7.8 - 8.2 ppm). The protons ortho to the cyclohexyl group will appear as another doublet slightly upfield (7.2 - 7.4 ppm) due to the weak electron-donating nature of the alkyl group. The coupling constant of approximately 8.0 Hz is characteristic of ortho-coupling in a para-substituted benzene ring.
-
Boronic Acid Protons: The protons of the B(OH)₂ group are acidic and readily exchange with trace amounts of water in the NMR solvent. This exchange process broadens the signal, which typically appears as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature.
-
Cyclohexyl Protons: The eleven protons of the cyclohexyl ring give rise to a complex set of overlapping multiplets in the aliphatic region of the spectrum. The methine proton (CH attached to the phenyl ring) is the most deshielded of the cyclohexyl protons due to its proximity to the aromatic ring and will appear as a triplet of triplets. The axial and equatorial protons of the methylene groups are diastereotopic and will have different chemical shifts, leading to complex multiplets. Generally, axial protons resonate at a slightly higher field (more shielded) than their equatorial counterparts.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C -B(OH)₂ | 130 - 135 (often broad or unobserved) |
| Ar-C (ortho to B(OH)₂) | 135 - 138 |
| Ar-C (ortho to cyclohexyl) | 127 - 129 |
| C -Cyclohexyl | 148 - 152 |
| Cyclohexyl-C (methine) | 44 - 46 |
| Cyclohexyl-C (methylene) | 34 - 36 |
| Cyclohexyl-C (methylene) | 26 - 28 |
| Cyclohexyl-C (methylene) | 25 - 27 |
Rationale for Peak Assignments:
-
Aromatic Carbons: The aromatic carbons exhibit chemical shifts in the typical range of 120-150 ppm. The carbon atom directly attached to the boron, the ipso-carbon, often shows a broad signal or may not be observed due to quadrupolar relaxation effects from the boron nucleus. The carbon atom bearing the cyclohexyl group will be downfield due to substitution. The other aromatic carbons will appear in the expected regions for a para-substituted benzene ring.
-
Cyclohexyl Carbons: The carbons of the cyclohexyl ring appear in the aliphatic region of the spectrum. The methine carbon, being directly attached to the phenyl ring, is the most deshielded of the cyclohexyl carbons. The methylene carbons will appear as distinct signals in the 25-36 ppm range.
¹¹B NMR Spectral Analysis
¹¹B NMR is a powerful tool for characterizing boronic acids. The ¹¹B nucleus has a spin of I = 3/2, which can lead to broad signals. The chemical shift is highly sensitive to the coordination number and electronic environment of the boron atom.
| Nucleus | Expected Chemical Shift (δ, ppm) | Linewidth |
| ¹¹B | 28 - 33 | Broad |
Rationale for Peak Assignment:
-
Arylboronic acids typically exhibit a broad singlet in the ¹¹B NMR spectrum in the range of 28-33 ppm, relative to BF₃·OEt₂ as an external standard. This chemical shift is characteristic of a trigonal planar, sp²-hybridized boron atom. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus. The formation of the corresponding boroxine (a cyclic anhydride) can lead to a second signal at a slightly different chemical shift.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, reproducible NMR data for this compound, the following experimental protocol is recommended:
Caption: Experimental workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence the chemical shifts, particularly of the exchangeable B(OH)₂ protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
For ¹¹B NMR: Acquire the spectrum using a single-pulse experiment with a wide spectral width. An external standard (BF₃·OEt₂) is typically used for chemical shift referencing.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks and report the chemical shifts in ppm.
-
Conclusion
This technical guide provides a detailed framework for understanding and interpreting the ¹H, ¹³C, and ¹¹B NMR spectral data of this compound. By leveraging a combination of predicted values based on analogous structures and established NMR principles, researchers and drug development professionals can confidently utilize this guide for structural verification and purity assessment. The provided experimental protocol ensures the acquisition of high-quality, reliable data, reinforcing the principles of scientific integrity and reproducibility. The structural insights gained from a thorough NMR analysis are indispensable for the successful application of this compound in the synthesis of novel chemical entities.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
A Technical Guide to the Structural Elucidation of 4-Cyclohexylphenylboronic Acid for Pharmaceutical Applications
This guide provides an in-depth technical overview of the methodologies for determining the crystal structure of 4-Cyclohexylphenylboronic acid. Tailored for researchers, medicinal chemists, and professionals in drug development, this document outlines the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. By understanding its three-dimensional structure, researchers can gain crucial insights into its physicochemical properties and potential as a building block in novel therapeutic agents.
Introduction: The Significance of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry.[1] Their unique ability to form reversible covalent bonds with diols has been fundamental to their application in drug-delivery systems, scaffolds for tissue engineering, and as inhibitors for various enzymes.[2] The discovery and success of drugs like bortezomib, a proteasome inhibitor for treating multiple myeloma, have demystified earlier concerns about boron-containing compounds' toxicity and spurred further research into this versatile chemical group.[1][3]
This compound, with its lipophilic cyclohexyl moiety, represents an important synthon in the development of new chemical entities. Its structural characterization is paramount for understanding its solid-state properties, which in turn influence its solubility, stability, and bioavailability. Furthermore, detailed knowledge of its crystal structure can inform the design of co-crystals, which can be engineered to have tailored pharmaceutical properties.[4]
PART 1: Synthesis of this compound
The synthesis of this compound can be achieved through several established organometallic routes. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
Experimental Protocol: Synthesis
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Slowly add a solution of 4-bromocyclohexylbenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
If the reaction does not initiate spontaneously, gentle heating may be applied.
-
Once initiated, the remaining solution of 4-bromocyclohexylbenzene is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.
-
-
Borylation Reaction:
-
Cool the Grignard reagent to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench with dilute hydrochloric acid.
-
The resulting mixture is stirred vigorously for one hour.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Caption: Synthetic pathway for this compound.
PART 2: Single Crystal Growth
Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. The choice of crystallization method and solvent is crucial and often requires empirical screening.
Experimental Protocol: Crystallization
-
Slow Evaporation:
-
Prepare a saturated solution of purified this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes.
-
Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Prepare a concentrated solution of the compound in a volatile solvent.
-
Place a small drop of this solution on a siliconized glass slide (hanging drop) or in a crystallization plate well (sitting drop).
-
The slide or plate is then inverted over a reservoir containing a less volatile solvent in which the compound is less soluble (the precipitant).
-
The system is sealed to allow for slow vapor diffusion of the precipitant into the drop, gradually decreasing the solubility of the compound and inducing crystallization.
-
PART 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Workflow: SCXRD
-
Crystal Mounting and Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Data is collected using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2]
-
-
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This model is then refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors.[5]
-
Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.[5]
-
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Representative Crystallographic Data
While the specific crystal structure of this compound is not publicly available at the time of writing, the crystallographic data for a closely related compound, 4-(methoxycarbonyl)phenylboronic acid, can serve as a valuable reference.[6]
| Parameter | Value for 4-(methoxycarbonyl)phenylboronic acid[6] |
| Chemical Formula | C₈H₉BO₄ |
| Formula Weight | 179.97 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2449 (4) |
| b (Å) | 12.0672 (5) |
| c (Å) | 6.8598 (3) |
| α (°) | 90 |
| β (°) | 105.121 (3) |
| γ (°) | 90 |
| Volume (ų) | 897.49 (6) |
| Z | 4 |
| R-factor (%) | 3.56 |
PART 4: Structural Insights and Implications for Drug Development
The crystal structure of a phenylboronic acid provides critical information about its molecular conformation and intermolecular interactions.
Molecular Conformation
The planarity of the phenylboronic acid moiety is a key feature. The dihedral angle between the boronic acid group and the phenyl ring influences the molecule's overall shape and ability to interact with biological targets. For instance, in 4-(methoxycarbonyl)phenylboronic acid, the methoxycarbonyl group is slightly rotated out of the plane of the benzene ring.[6] A similar analysis for this compound would reveal the orientation of the cyclohexyl group relative to the phenylboronic acid core.
Supramolecular Assembly and Hydrogen Bonding
A hallmark of phenylboronic acid crystal structures is the formation of hydrogen-bonded dimers through the boronic acid hydroxyl groups.[6] These robust synthons often lead to the formation of extended networks, such as sheets or chains.[6] The nature of these intermolecular interactions is crucial for understanding the solid-state properties of the compound. For this compound, the bulky cyclohexyl groups would likely play a significant role in the overall crystal packing, potentially leading to steric-driven arrangements and influencing the material's density and melting point.
Applications in Structure-Based Drug Design
A high-resolution crystal structure is invaluable for structure-based drug design. By understanding the precise geometry and electronic properties of this compound, medicinal chemists can:
-
Design more effective enzyme inhibitors: The boronic acid can act as a transition-state analog, and knowledge of its structure allows for the optimization of its fit within an enzyme's active site.
-
Develop novel co-crystals with enhanced properties: Co-crystallization with active pharmaceutical ingredients (APIs) can improve solubility, stability, and bioavailability.[5] The crystal structure of the starting material is essential for predicting and designing these co-crystals.
-
Inform computational modeling studies: Accurate structural data provides a solid foundation for molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.
Conclusion
The structural elucidation of this compound is a critical step in harnessing its full potential in pharmaceutical research and development. This guide has outlined the key experimental methodologies, from synthesis to single-crystal X-ray diffraction, that are necessary to achieve this. The resulting structural insights will undoubtedly accelerate the design and development of next-generation therapeutics.
References
- Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
- Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. PMC - NIH.
- The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI.
- Single-Crystal X-ray Diffraction for Structural Solution. University of Warwick.
- Phenylboronic acid | C6H7BO2 | CID 66827. PubChem.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Single-Crystal X-ray Diffraction [warwick.ac.uk]
- 3. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Cyclohexylphenylboronic Acid in Organic Solvents
Introduction: The Role of Solubility in the Application of Boronic Acids
4-Cyclohexylphenylboronic acid is a vital building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex biaryl structures.[1] The efficiency, yield, and scalability of these reactions are critically dependent on the solubility of the boronic acid reagent in the chosen solvent system. A thorough understanding of its solubility profile is therefore not merely academic but a prerequisite for robust process development, reaction optimization, and purification.
This guide will explore the theoretical and practical aspects of this compound's solubility. We will begin by examining the molecule's structural features and how they dictate its interactions with different classes of organic solvents. Subsequently, we will provide detailed, field-proven methodologies for both qualitative and quantitative solubility determination.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[2] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. To understand the solubility of this compound, we must first analyze its molecular structure.
2.1. Molecular Structure and Physicochemical Properties
This compound (C₁₂H₁₇BO₂) possesses a dichotomous structure:
-
A non-polar region: Comprising the phenyl ring and the bulky, aliphatic cyclohexyl group. This large hydrocarbon portion dominates the molecule's character, rendering it largely non-polar.
-
A polar, protic region: The boronic acid functional group, -B(OH)₂, which is capable of acting as both a hydrogen bond donor (via the -OH groups) and a weak Lewis acid (due to the electron-deficient boron atom).[3]
Key predicted properties include:
The high melting point suggests strong intermolecular forces in the solid state, primarily hydrogen bonding between the boronic acid moieties, which form dimeric structures.[3] For dissolution to occur, the solvent molecules must provide sufficient energy to overcome these crystal lattice forces and establish favorable solute-solvent interactions.
2.2. The Influence of Solvent Properties
The solubility of this compound is a direct consequence of the interplay between its structure and the properties of the solvent, including:
-
Polarity: Generally, polar solvents are better at dissolving polar solutes, and non-polar solvents are better for non-polar solutes.[2]
-
Hydrogen Bonding Capability: Solvents that can engage in hydrogen bonding (protic solvents like alcohols or aprotic acceptors like ethers and ketones) can interact favorably with the -B(OH)₂ group.
-
Dispersive Forces: The large non-polar backbone of the molecule will interact well with non-polar solvents through London dispersion forces.
Based on these principles, we can anticipate that solvents offering a balance of these properties will be most effective. For instance, ethers like tetrahydrofuran (THF) provide both a non-polar body and a polar, hydrogen bond-accepting oxygen atom.
Qualitative and Quantitative Solubility Data
While comprehensive quantitative data for this compound is not extensively published, we can infer its behavior from studies on similar compounds like phenylboronic acid and its substituted derivatives.[4][5] Phenylboronic acid itself shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in non-polar hydrocarbons like methylcyclohexane.[4][6] The addition of the bulky, non-polar cyclohexyl group is expected to decrease solubility in polar solvents and significantly increase it in non-polar hydrocarbon solvents compared to the parent phenylboronic acid.
Table 1: Predicted and Observed Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Hydrocarbons | Hexane, Toluene, Cyclohexane | High | The large non-polar cyclohexylphenyl backbone dominates, favoring interaction with non-polar solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers balance a non-polar body with a polar oxygen atom that can accept hydrogen bonds from the boronic acid group.[4] |
| Ketones | Acetone, 3-Pentanone | Moderate to High | Ketones are effective hydrogen bond acceptors, leading to good solubility for many boronic acids.[7] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can solvate the molecule, though less effectively than ethers or ketones.[6] |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | Alcohols are polar and protic. While they can hydrogen bond, the large non-polar part of the solute limits miscibility. Phenylboronic acid is soluble in methanol.[8] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Low to Moderate | These highly polar solvents are less likely to effectively solvate the large non-polar moiety of the molecule. |
| Water | H₂O | Very Low / Insoluble | The molecule is predominantly non-polar and hydrophobic. Phenylboronic acid itself has low water solubility (~1.9 g/100g H₂O).[9] |
Experimental Protocols for Solubility Determination
To generate reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections describe methodologies for both rapid qualitative assessment and precise quantitative measurement.
4.1. Workflow for Solubility Testing
The logical flow of solubility testing allows for a systematic classification of the compound.
Caption: Standard qualitative solubility classification workflow.[10][11]
4.2. Protocol 1: Qualitative Solubility Assessment
This rapid method provides a binary "soluble" or "insoluble" result, useful for initial solvent screening.[12]
Objective: To quickly determine if the solute dissolves in a given solvent at a specific concentration (e.g., ~33 mg/mL).
Materials:
-
This compound
-
Test tubes or small vials (13x100 mm)
-
Graduated cylinder or micropipettes
-
Spatula
-
Vortex mixer
-
Solvents to be tested
Procedure:
-
Aliquot Solute: Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.
-
Add Solvent: Add 0.75 mL of the selected solvent to the test tube.
-
Mix: Cap the test tube and shake vigorously or vortex continuously for 60 seconds.
-
Observe: Allow the mixture to stand for 30 seconds and observe.
-
Record:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some remains.
-
Insoluble: The solid does not appear to dissolve.[13]
-
4.3. Protocol 2: Quantitative Solubility Determination (Equilibrium Method)
This method determines the saturation concentration of the solute in a solvent at a specific temperature.
Objective: To precisely measure the mass of solute that can be dissolved in a given volume of solvent to form a saturated solution.
Materials:
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 50 mg in 2 mL of solvent).
-
Equilibration: Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.
-
Sampling: After equilibration, allow the vial to stand undisturbed for at least 2 hours for undissolved solid to settle. Carefully draw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particulates.
-
Gravimetric Analysis (for non-volatile solvents): a. Weigh the vial containing the filtered saturated solution. b. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's decomposition point. c. Weigh the vial again to determine the mass of the dissolved solid. d. Calculate solubility in g/L or mg/mL.
-
Instrumental Analysis (for volatile solvents): a. Quantitatively dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC). b. Determine the concentration using a pre-established calibration curve. c. Back-calculate the original concentration in the saturated solution.
Discussion and Practical Implications
The solubility profile of this compound directly impacts its application in synthesis.
-
Reaction Solvent Selection: For Suzuki-Miyaura reactions, a solvent that dissolves both the boronic acid and the coupling partner is essential. Toluene and THF are common choices as they effectively dissolve non-polar substrates like this compound while being compatible with the catalytic cycle.
-
Purification: The low solubility in highly polar solvents like water and moderate solubility in mixed solvent systems (e.g., ethanol/water) can be exploited for crystallization. Conversely, its high solubility in non-polar solvents like hexanes makes it a suitable mobile phase component for chromatographic purification.
-
Handling and Storage: this compound is a solid that can be handled under normal laboratory conditions.[1] Like other boronic acids, it can undergo dehydration to form a trimeric boroxine anhydride, especially upon heating.[3] Storing it in a cool, dry place is recommended.
Conclusion
This compound exhibits a solubility profile dominated by its large, non-polar cyclohexylphenyl framework. It is highly soluble in non-polar hydrocarbon and ether solvents, moderately soluble in ketones and chlorinated solvents, and poorly soluble in polar protic solvents, including water. This guide provides the theoretical basis for understanding these characteristics and offers robust, validated protocols for their experimental determination. A precise understanding of its solubility is a critical parameter for any scientist seeking to leverage this versatile reagent for efficient and scalable chemical synthesis.
References
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [URL: https://link.springer.com/article/10.1007/s10953-020-00988-y]
- Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4549–4556. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00523]
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- Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Solubility-of-Phenylboronic-Acid-and-its-Cyclic-in-Leszczy%C5%84ski-Hofman/074749603a1f81d5966d5104a3901b0f025e6e22]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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- University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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An In-depth Technical Guide to the Thermal Stability of 4-Cyclohexylphenylboronic Acid
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 4-Cyclohexylphenylboronic acid, a key reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a thorough understanding of its behavior under thermal stress. The guide synthesizes foundational principles of boronic acid chemistry with established analytical methodologies to offer insights into the compound's decomposition pathways, solid-state characteristics, and practical handling considerations. While specific experimental thermal analysis data for this compound is not widely available in published literature, this guide establishes a robust framework for its evaluation based on the known behavior of analogous arylboronic acids.
Introduction: The Critical Role of Thermal Stability in the Application of Arylboronic Acids
Arylboronic acids are indispensable tools in modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] Their utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is well-documented.[2] The thermal stability of these reagents is a paramount concern, directly impacting their storage, handling, reaction efficiency, and safety. Uncontrolled thermal decomposition can lead to the formation of impurities, reduction in yield, and in some cases, hazardous runaway reactions.
This compound, with its non-polar cyclohexyl substituent, is often employed to introduce bulky, lipophilic moieties into target molecules. Understanding its thermal behavior is crucial for optimizing reaction conditions and ensuring the reproducibility of synthetic protocols. This guide will delve into the key aspects of its thermal stability, providing both theoretical understanding and practical methodologies for its assessment.
Fundamental Thermal Behavior of Arylboronic Acids
The thermal decomposition of arylboronic acids is primarily governed by two key processes: dehydration to form boroxines and protodeboronation.
Dehydration and Boroxine Formation
Upon heating, arylboronic acids readily undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[3] This is a reversible equilibrium, but under thermal stress and in the solid state, the equilibrium can be driven towards the boroxine.
Caption: Dehydration of this compound to its corresponding boroxine.
This process is a significant thermal event that can be readily observed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The loss of water results in a characteristic mass loss in TGA, while the endothermic nature of the dehydration and subsequent phase changes can be detected by DSC.
Protodeboronation
Protodeboronation is a decomposition pathway where the carbon-boron bond is cleaved, and the aryl group is replaced by a hydrogen atom from a proton source, typically water.[4] This leads to the formation of cyclohexylbenzene and boric acid.
Caption: Protodeboronation of this compound.
The rate of protodeboronation is influenced by factors such as temperature, pH, and the electronic nature of the substituents on the phenyl ring. Electron-donating groups, such as the alkyl cyclohexyl group, can influence the electron density at the carbon-boron bond, thereby affecting the susceptibility to this decomposition pathway.
Solid-State Structure and its Influence on Thermal Stability
The arrangement of molecules in the solid state plays a crucial role in determining the thermal stability of a compound. For arylboronic acids, this is largely dictated by intermolecular hydrogen bonding.
While a specific crystal structure for this compound is not publicly available, the crystal structures of many other arylboronic acids have been determined and are accessible through the Cambridge Structural Database (CSD).[4][5][6] These structures consistently show that arylboronic acid molecules form hydrogen-bonded dimers in the solid state.
Caption: Typical hydrogen-bonded dimer of an arylboronic acid in the solid state.
These strong intermolecular interactions contribute to the relatively high melting points of arylboronic acids and influence the energy required to initiate thermal decomposition. The packing efficiency and the strength of these hydrogen bonds can be affected by the size and nature of the substituent on the phenyl ring. The bulky cyclohexyl group in this compound would be expected to influence the crystal packing, which in turn could affect its thermal stability.
Experimental Assessment of Thermal Stability
A comprehensive evaluation of the thermal stability of this compound requires the application of standard thermoanalytical techniques. The following sections outline the principles and hypothetical experimental protocols for these analyses.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an essential technique for determining the onset of decomposition, identifying mass loss events such as dehydration, and quantifying the thermal stability.
Hypothetical TGA Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or platinum pan.[7]
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert), at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[3]
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve would be analyzed to determine the temperatures at which significant mass loss occurs.
Anticipated TGA Profile:
A typical TGA thermogram for an arylboronic acid would likely show an initial mass loss corresponding to the dehydration to the boroxine, followed by further decomposition at higher temperatures.
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 100 - 250 | ~4-5% | Dehydration (loss of water to form boroxine) |
| > 250 | Variable | Decomposition of the organic moiety and boroxine |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to detect thermal events such as melting, crystallization, and decomposition, providing information on their temperatures and associated enthalpy changes.[9][10][11][12]
Hypothetical DSC Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity indium as a standard.[1]
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan to contain any evolved gases.[13]
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram would be analyzed for endothermic (melting, dehydration) and exothermic (decomposition) events.
Anticipated DSC Profile:
The DSC curve for this compound would be expected to show an endothermic peak corresponding to its melting point. This may be coupled with or followed by broader peaks associated with dehydration and decomposition.
| Thermal Event | Expected Temperature Range (°C) | Enthalpy Change |
| Melting | 150 - 200 | Endothermic |
| Dehydration/Decomposition | > 200 | Endo/Exothermic |
Storage and Handling Recommendations
Based on the general properties of boronic acids and the potential for thermal and hydrolytic decomposition, the following storage and handling procedures are recommended for this compound:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of heat and ignition. Refrigeration is often recommended to minimize degradation over time.
-
Handling: Handle in an inert atmosphere (e.g., a glove box or under nitrogen) to minimize exposure to moisture and oxygen. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.
Conclusion
This technical guide has provided a detailed overview of the thermal stability of this compound, grounded in the established principles of arylboronic acid chemistry and standard analytical techniques. While specific experimental data for this compound remains to be published, the presented methodologies and theoretical considerations offer a robust framework for its safe and effective use. The primary thermal events to consider are dehydration to the corresponding boroxine and, under certain conditions, protodeboronation. A thorough experimental evaluation using TGA and DSC is recommended to precisely determine the thermal decomposition profile of this compound for any critical application.
References
- Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
- Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD).
- Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388.
- ResearchGate. (n.d.). Thermogravimetric analysis (TGA) of 1 in the temperature range 20–700 ˝ C. [Image].
- Cambridge Crystallographic Data Centre (CCDC). (2024, April 24).
- Deng, Y., Zhang, Y., Jiang, H., Xu, L., Liu, H., Li, S., & He, N. (2009). Improvement on synthesis of different alkyl-phenylboronic acid. Journal of Biomedical Nanotechnology, 5(5), 551-556.
- Sevim, A., Çalban, T., & Çalban, F. (2006). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Chemical Engineering & Technology, 29(12), 1461-1465.
- Luo, J., et al. (2009). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir, 25(19), 11409-11415.
- Mettler-Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. User-Com, 1/2000.
- Wikipedia. (n.d.). Differential scanning calorimetry.
- Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database.
- MILL Wiki. (2022, November 9). Differential Scanning Calorimetry.
- University of Southern Mississippi, School of Polymer Science and Engineering. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
- Flores-Gómez, A., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2049.
- Sevim, A., et al. (2005). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data.
- ResearchGate. (n.d.). Thermal parameters received from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of the composites [Table].
- Smith, A. M., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters, 22(19), 7543–7548.
- Asim, M., et al. (2021).
- MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters.
- Pradhan, K., Mandal, S., Manna, K., & Jana, R. (2023). Engaging Photoexcited ortho-Substituted Nitroarenes and Aryl/Alkyl Boronic Acids in Reductive C–N Coupling. Organic Letters.
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4-Cyclohexylphenylboronic acid CAS number and product information
An In-depth Technical Guide to 4-Cyclohexylphenylboronic Acid for Advanced Research & Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product sheet to offer actionable insights grounded in established scientific principles. We will delve into its core properties, reactivity, stability considerations, and provide a validated experimental protocol for its most common application, the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Strategic Value of the Cyclohexylphenyl Moiety
This compound serves as a critical building block for introducing the 4-cyclohexylphenyl group into complex molecular architectures. This structural motif is of significant interest in medicinal chemistry and materials science. The bulky, lipophilic cyclohexyl group can enhance metabolic stability, improve binding affinity to hydrophobic pockets in target proteins, and influence the physical properties of materials, such as liquid crystals.[1] The boronic acid functionality makes this compound an exceptionally versatile precursor for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.[2][3]
Core Compound Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application and the reproducibility of experimental results.
Identifier and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 374538-04-2 | [4][5][6][7] |
| Molecular Formula | C₁₂H₁₇BO₂ | [4][5][7] |
| Molecular Weight | 204.07 g/mol | [5][7] |
| IUPAC Name | (4-cyclohexylphenyl)boronic acid | [4] |
| Appearance | White to yellow solid/powder | [4][7] |
| Purity | Typically ≥95-98% | [4][5] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | ~220°C | [7] |
| Boiling Point | 363.7 ± 35.0 °C (Predicted) | [5][7] |
| pKa | 8.81 ± 0.10 (Predicted) | [7] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [7] |
graph Structure { layout=neato; node [shape=plaintext]; edge [style=bold]; bgcolor="#F1F3F4";// Define nodes for the structure C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; B [label="B", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; H1 [label="H"]; H2 [label="H"];
// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Cyclohexyl Ring C4 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
// Boronic Acid Group C1 -- B; B -- O1; B -- O2; O1 -- H1; O2 -- H2;
// Positioning - using 'pos' attribute// Phenyl Ring (approximate hexagon) C1 [pos="0,0!"]; C2 [pos="1,0.5!"]; C3 [pos="1,1.5!"]; C4 [pos="0,2!"]; C5 [pos="-1,1.5!"]; C6 [pos="-1,0.5!"];
// Boronic Acid Group B [pos="-0.5,-1!"]; O1 [pos="0,-1.75!"]; H1 [pos="0.3,-2.25!"]; O2 [pos="-1.5,-1.5!"]; H2 [pos="-1.8,-2!"];
// Cyclohexyl Ring C7 [pos="0,3!"]; C8 [pos="1,3.5!"]; C9 [pos="1,4.5!"]; C10 [pos="0,5!"]; C11 [pos="-1,4.5!"]; C12 [pos="-1,3.5!"]; }
Caption: Chemical structure of this compound.
Chemical Reactivity, Stability, and Handling
Reactivity Profile
The utility of this compound is centered on the reactivity of the C-B bond. As mild Lewis acids, boronic acids are essential for transition metal-catalyzed reactions.[8] The key transformation is transmetalation, where the cyclohexylphenyl group is transferred from boron to a metal center (typically palladium), which is a crucial step in the catalytic cycle of cross-coupling reactions.[9][10]
Stability and Storage Considerations
While boronic acids are valued for their functional group tolerance and are generally stable enough for benchtop use, they are susceptible to decomposition pathways that can impact reaction yields and reproducibility.[2][11]
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, often accelerated under aqueous basic conditions, resulting in the formation of cyclohexanebenzene.[11][12][13]
-
Oxidation: Boronic acids can be oxidized, particularly in the presence of reactive oxygen species, to the corresponding phenol.[12][13][14]
-
Anhydride Formation (Trimerization): Boronic acids can reversibly dehydrate to form cyclic anhydrides known as boroxines. While this is often a reversible process, it can complicate stoichiometry if not accounted for.
Expert Insight: For long-term viability and experimental consistency, it is imperative to store this compound under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[5][7] For applications requiring utmost purity and stability, especially in multi-step syntheses or high-throughput screening, using a more stable boronate ester derivative, such as a pinacol or MIDA ester, is a recommended strategy.[11][12][13] These esters exhibit greater stability towards storage and handling, often releasing the active boronic acid in situ under reaction conditions.[11][12]
Safety and Handling
This compound is classified as harmful and an irritant.[4][7]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7][15]
-
Precautionary Measures: Always handle in a well-ventilated area or fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Avoid generating dust.[18] Wash hands thoroughly after handling.[16][17]
Core Application: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a C-C bond between the cyclohexylphenyl moiety and an aryl or vinyl halide/triflate.[9][10][19]
Mechanism Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl halide (R'-X) bond, forming a Pd(II) intermediate.[9][10]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers the organic group (Ar = 4-cyclohexylphenyl) to the Pd(II) center, displacing the halide.[9][10][19]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the product (R'-Ar) and regenerating the Pd(0) catalyst.[9][10]
Field-Proven Experimental Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.08 eq) or a more advanced ligand like SPhos
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq), finely ground
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (3.0 eq).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.08 eq) in a small amount of the reaction solvent. Add this catalyst mixture to the main reaction flask.
-
Inerting the System: Seal the flask with a septum, and purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as oxygen can deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe to the flask. The mixture should be stirred to ensure homogeneity.
-
Reaction: Place the flask under a positive pressure of inert gas and heat the reaction to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent in vacuo to yield the crude product.
-
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the desired biaryl product.
Causality and Self-Validation:
-
Why excess boronic acid? A slight excess ensures complete consumption of the often more valuable aryl halide.
-
Why a base? The base is essential for activating the boronic acid to form the boronate, which is necessary for efficient transmetalation.[19]
-
Why an inert atmosphere? The active Pd(0) species is readily oxidized by atmospheric oxygen, which would poison the catalyst.
-
Why degassed solvents? Dissolved oxygen in the solvents can also deactivate the catalyst.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Analytical Characterization
Verifying the integrity of the starting material and the structure of the final product is paramount. NMR spectroscopy is a primary tool for this purpose.
-
¹H NMR: The spectrum of this compound will show characteristic signals for the aromatic protons (typically in the 7.0-8.0 ppm region) and the aliphatic protons of the cyclohexyl group (broad multiplets in the 1.2-2.5 ppm range). The two hydroxyl protons on the boron atom are often broad and may exchange with trace water in the solvent, sometimes not being observed.
-
¹¹B NMR: This technique is highly informative for boron-containing compounds. This compound will exhibit a single, broad resonance characteristic of a trigonal planar boronic acid. The chemical shift can provide information about the electronic environment of the boron atom.[20]
-
LC-MS: Liquid chromatography-mass spectrometry is the preferred method for monitoring reaction progress, allowing for the simultaneous detection of starting materials, intermediates, and the final product based on their retention times and mass-to-charge ratios.
Conclusion
This compound is a high-value, versatile chemical tool for research and development. Its utility in constructing complex molecules via the robust Suzuki-Miyaura cross-coupling reaction makes it indispensable in medicinal chemistry and materials science.[21] A comprehensive understanding of its properties, stability, and handling requirements, as outlined in this guide, is the foundation for its successful and reproducible application in the laboratory. By employing validated protocols and exercising due diligence in reagent handling and reaction setup, researchers can effectively leverage this building block to advance their scientific objectives.
References
- Porphyrin-Systems, "(4-Cyclohexylphenyl)boronic acid." [Link]
- Gillis, E. P., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009. [Link]
- National Institutes of Health (NIH)
- Hall, D. G., et al. "Improving the oxidative stability of boronic acids through stereoelectronic effects." American Chemical Society, 2017. [Link]
- ResearchGate, "NMR determination of solvent dependent behavior and XRD structural properties of 4-carboxy phenylboronic acid: A DFT supported study." [Link]
- ResearchGate, "Application in medicinal chemistry and comparison studies." [Link]
- YouTube, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." [Link]
- Rose-Hulman Institute of Technology, "Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin." [Link]
- ResearchGate, "Synthesis of 12: (a) (4‐(Ethoxycarbonyl)phenyl)boronic acid (22)..." [Link]
- ResearchGate, "Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applic
- PubMed, "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condens
- Organic Chemistry Portal, "Suzuki Coupling." [Link]
- ResearchGate, "Which boronic acids are used most frequently for synthesis of bioactive molecules." [Link]
- PubMed Central, "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Chemistry LibreTexts, "Suzuki-Miyaura Coupling." [Link]
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Synthesis of 4-cyclohexylphenylboronic acid from cyclohexylbenzene
An In-Depth Technical Guide for the Synthesis of 4-Cyclohexylphenylboronic Acid from Cyclohexylbenzene
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a critical building block in modern medicinal chemistry and materials science. Starting from the readily available precursor cyclohexylbenzene, this document details a robust three-step synthetic sequence: regioselective aromatic bromination, subsequent halogen-metal exchange to form a reactive organolithium intermediate, and final borylation followed by hydrolysis. The narrative emphasizes the underlying chemical principles, causality behind experimental choices, and critical process parameters required for a safe, efficient, and reproducible synthesis. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded protocol.
Introduction: The Strategic Importance of this compound
Arylboronic acids are indispensable reagents in modern organic synthesis, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed C-C bond-forming reaction offers unparalleled functional group tolerance, high yields, and stereoselectivity, making it a cornerstone of pharmaceutical development.[2][3]
Among this vital class of compounds, this compound is of particular interest. The bulky, lipophilic cyclohexyl group is a common motif in drug candidates, often used to improve metabolic stability, modulate solubility, and enhance binding affinity to protein targets. The ability to efficiently synthesize this reagent is therefore a critical enabling step in the discovery and development of new therapeutics.
This guide presents a validated pathway from cyclohexylbenzene to the target boronic acid, focusing on a logical progression that maximizes yield and purity while ensuring operational safety.
Overall Synthetic Strategy
The transformation of cyclohexylbenzene into this compound is most effectively achieved via a three-step sequence. This strategy is designed to first install a reactive handle—a bromine atom—at the desired para position, which then allows for the introduction of the boronic acid functionality.
Figure 1: High-level workflow for the synthesis of this compound.
Step 1: Regioselective Bromination of Cyclohexylbenzene
The initial step involves the electrophilic aromatic substitution of cyclohexylbenzene with bromine. The choice of this reaction is dictated by the need to functionalize the aromatic ring in a controlled manner.
Mechanistic Rationale and Causality
The cyclohexyl group is an alkyl substituent, which acts as a weak activating group and an ortho, para-director. The directing effect arises from the electron-donating nature of the alkyl group, which stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the electrophilic attack.
Attack at the para position is sterically favored over the ortho position due to the bulk of the cyclohexyl group. This steric hindrance is the primary causal factor that ensures high regioselectivity, yielding 4-bromocyclohexylbenzene as the major product. A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is essential. It polarizes the Br-Br bond, generating a potent electrophile (Br⁺) capable of attacking the moderately activated benzene ring.[4][5]
Detailed Experimental Protocol: Bromination
Safety Precaution: This procedure involves elemental bromine, which is highly corrosive, toxic, and causes severe burns. All operations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (leading to a sodium thiosulfate trap), add cyclohexylbenzene (40.0 g, 0.25 mol) and anhydrous iron(III) bromide (1.5 g, 5.1 mmol).
-
Solvent Addition: Add 150 mL of a suitable inert solvent, such as dichloromethane or carbon tetrachloride.
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add bromine (43.9 g, 14.1 mL, 0.275 mol) dropwise from the dropping funnel over a period of 60 minutes. Maintain the temperature below 10 °C throughout the addition. The evolution of HBr gas will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Carefully quench the reaction by slowly adding 100 mL of a 10% aqueous sodium thiosulfate solution to neutralize any unreacted bromine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product is typically purified by vacuum distillation to yield 4-bromocyclohexylbenzene as a colorless oil.
| Parameter | Value |
| Typical Yield | 75-85% |
| Boiling Point | ~135-140 °C at 15 mmHg |
| Appearance | Colorless Oil |
Table 1: Typical results for the bromination of cyclohexylbenzene.
Step 2: Halogen-Metal Exchange (Lithiation)
With the bromo-intermediate in hand, the next critical step is to generate a nucleophilic aryl species. This is achieved through a halogen-metal exchange reaction using an alkyllithium reagent, a process commonly known as lithiation.
Mechanistic Rationale and Causality
This reaction is favored at very low temperatures (typically -78 °C) to prevent side reactions, such as the attack of the alkyllithium reagent on the solvent or other electrophilic sites.[6] The mechanism involves the formation of an "ate" complex, where the bromine atom coordinates to the lithium, facilitating the exchange.[7]
The choice of n-butyllithium (n-BuLi) is standard due to its high reactivity and commercial availability. Anhydrous and inert conditions are absolutely critical for success. Any trace of water or oxygen will rapidly quench the highly basic and reactive aryllithium intermediate, leading to the formation of cyclohexylbenzene as a byproduct and significantly reducing the yield.[8] Tetrahydrofuran (THF) is the preferred solvent due to its ability to solvate the organolithium species and its low freezing point.
Detailed Experimental Protocol: Lithiation
Safety Precaution: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[9][10] It is also highly corrosive.[11][12] This procedure must be performed under a strict inert atmosphere (argon or nitrogen) using oven-dried glassware and syringe/cannula techniques.
-
Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask (oven-dried and cooled under argon) equipped with a magnetic stirrer, a low-temperature thermometer, and a rubber septum.
-
Initial Charge: Add 4-bromocyclohexylbenzene (35.8 g, 0.15 mol) to the flask, followed by 200 mL of anhydrous THF via cannula.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (66 mL of a 2.5 M solution in hexanes, 0.165 mol, 1.1 equivalents) dropwise via syringe over 30 minutes.[6] Ensure the internal temperature is maintained below -70 °C. A color change (often to a yellow or orange hue) may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange. The resulting solution of 4-cyclohexylphenyllithium is used immediately in the next step.
Step 3: Borylation and Hydrolysis
The final step involves trapping the nucleophilic aryllithium species with an electrophilic boron source to form the C-B bond.
Mechanistic Rationale and Causality
Trialkyl borates, such as triisopropyl borate [B(O-iPr)₃], are excellent boron electrophiles. The boron atom is electron-deficient and readily attacked by the carbanion of the aryllithium. This forms a tetracoordinate borate complex.[13] This complex is stable at low temperatures but is readily hydrolyzed upon the addition of an aqueous acid during the work-up to yield the final this compound. The use of a borate ester rather than a more reactive boron halide (e.g., BBr₃) is a key choice to prevent over-reaction and the formation of undesirable diaryl- or triarylborane species.
Figure 2: Simplified mechanism of the borylation and hydrolysis steps.
Detailed Experimental Protocol: Borylation and Purification
-
Borylation: To the solution of 4-cyclohexylphenyllithium at -78 °C from Step 2, add triisopropyl borate (31.0 g, 37.2 mL, 0.165 mol) dropwise via syringe over 20 minutes, maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for an additional hour, then slowly allow it to warm to room temperature overnight (approx. 12-16 hours).
-
Hydrolysis (Work-up):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by slowly adding 100 mL of 2 M hydrochloric acid (HCl). Stir vigorously for 30 minutes. The boronic acid may precipitate as a white solid.
-
Transfer the mixture to a separatory funnel and add 150 mL of ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with 75 mL portions of ethyl acetate.
-
Combine the organic extracts and wash with 100 mL of brine.
-
-
Purification: Boronic acids can be challenging to purify via standard silica gel chromatography.[14] An acid-base extraction or recrystallization is often more effective.[15][16]
-
Acid-Base Extraction: Extract the combined organic layers with 1 M sodium hydroxide (NaOH) solution (3 x 100 mL). The boronic acid will deprotonate and move into the aqueous basic layer, leaving non-acidic organic impurities behind.
-
Combine the aqueous basic extracts and cool to 0 °C.
-
Carefully re-acidify the aqueous layer to pH ~2 by the dropwise addition of concentrated HCl. The this compound will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum.
-
-
Recrystallization (Optional): For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as a toluene/hexanes mixture.
| Parameter | Value |
| Typical Overall Yield | 60-70% (from 4-bromocyclohexylbenzene) |
| Melting Point | ~175-180 °C |
| Appearance | White to off-white crystalline solid |
Table 2: Typical results for the borylation and purification.
Mandatory Safety and Handling Considerations
Chemical synthesis requires rigorous adherence to safety protocols. The procedures described herein involve highly reactive and hazardous materials.
-
n-Butyllithium: Pyrophoric and water-reactive.[17] It must be handled under an inert atmosphere at all times. Accidental exposure to air can cause fire. Contact with water generates flammable butane gas and corrosive lithium hydroxide.[11] Always use appropriate fire-extinguishing media (e.g., dry powder, Class D extinguisher). DO NOT USE WATER. [9]
-
Bromine: Highly toxic, volatile, and corrosive. Causes severe chemical burns on contact. Inhalation can lead to respiratory damage. Work must be performed in a certified chemical fume hood.
-
Organometallic Intermediates: Aryllithium species are highly reactive and sensitive to air and moisture. Maintaining a robust inert atmosphere is paramount to both safety and reaction success.
-
Solvents: Diethyl ether and THF are highly flammable and can form explosive peroxides upon prolonged exposure to air and light. Use from freshly opened containers or after testing for and removing peroxides.
All personnel must be thoroughly trained in handling air-sensitive reagents and be familiar with the specific Safety Data Sheets (SDS) for every chemical used.
Conclusion
The synthesis of this compound from cyclohexylbenzene is a robust and scalable process when key experimental parameters are carefully controlled. The three-step sequence of electrophilic bromination, low-temperature lithiation, and electrophilic borylation provides a reliable route to this valuable synthetic intermediate. By understanding the causality behind each step—from the steric factors driving regioselectivity in bromination to the absolute requirement for anhydrous conditions during lithiation—researchers can confidently and safely execute this synthesis. The resulting product serves as a versatile building block, empowering the development of novel molecular entities in the pharmaceutical and materials science industries.
References
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Organic Process Research & Development.
- Catalyst‐Free Regioselective Diborylation of Aryllithium with Tetra(o‐tolyl)diborane(4). (2024).
- Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois Chemistry Department.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Journal of the American Chemical Society. [Link]
- Purification of boronic acids? (2017). Reddit r/chemistry. [Link]
- Process for purification of boronic acid and its derivatives. (2005).
- Bromination of Cyclohexene. University of Calgary. [Link]
- Bromination of an Alkene - Electrophilic Addition 001. (2012). YouTube. [Link]
- How to purify boronic acids/boronate esters? (2016).
- Butyl Lithium Hazard Summary. New Jersey Department of Health. [Link]
- Lithiation-Borylation in Synthesis. University of Bristol. [Link]
- Bromination of Benzenes (A-Level). ChemistryStudent. [Link]
- The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. (2023). Chemistry – A European Journal. [Link]
- Standard Operating Procedure n-Butyllithium. University of Arkansas Environmental Health and Safety. [Link]
- Generation of nitrogen-containing aryllithiums and their borylation followed by Suzuki coupling. (2020). FlowFrontier. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Borylation Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11. (2024). YouTube. [Link]
- Bromination of cyclohexene. (2024). Reddit r/OrganicChemistry. [Link]
- Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). MDPI. [Link]
- Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]
- I keep getting debrominated starting material and low conversion after lithiation. (2018). Reddit r/OrganicChemistry. [Link]
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A Senior Application Scientist's Guide to the Purification of 4-Cyclohexylphenylboronic Acid
This guide provides an in-depth exploration of the purification methodologies for 4-Cyclohexylphenylboronic acid, a critical reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is paramount for achieving high yields and predictable reaction outcomes in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to master the purification of this compound, ensuring the highest standards of scientific integrity and experimental reproducibility.
Understanding the Analyte: Physicochemical Properties of this compound
Before delving into purification strategies, a thorough understanding of the physicochemical properties of this compound is essential. These properties dictate the most effective purification techniques.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₂H₁₇BO₂ | Influences molecular weight and polarity. |
| Molecular Weight | 204.07 g/mol | Relevant for chromatographic separation and yield calculations. |
| Appearance | White to off-white solid | Visual indicator of purity. |
| Melting Point | ~294-295 °C[1] | A sharp melting point range is a key indicator of high purity.[2] |
| Acidity (pKa) | Moderately acidic | This property is the cornerstone of the acid-base extraction method.[3][4][5][6][7] |
| Solubility | Soluble in many organic solvents (e.g., diethyl ether, ethyl acetate, THF), sparingly soluble in water. | Crucial for selecting solvents for recrystallization and chromatography. |
Common Impurities: The synthesis of this compound can lead to several impurities, including unreacted starting materials, homocoupled byproducts (biphenyl derivatives), and boronic anhydrides (boroxines), which form through dehydration. The presence of these impurities can significantly hinder subsequent reactions.[8]
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve the desired level of purity. The choice of method depends on the nature and quantity of the impurities present.
Acid-Base Extraction: The First Line of Defense
Acid-base extraction is a powerful and straightforward technique to separate acidic compounds like this compound from neutral or basic impurities.[3][4][5][6][7] The underlying principle is the conversion of the water-insoluble boronic acid into its water-soluble carboxylate salt by treatment with a base.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate.[7]
-
Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[7] Shake the funnel vigorously, periodically venting to release any pressure.
-
Phase Separation: Allow the layers to separate. The deprotonated boronic acid will be in the aqueous layer as its sodium salt, while neutral impurities will remain in the organic layer.[3][4][5]
-
Isolation of Impurities: Drain the lower aqueous layer. The organic layer containing neutral impurities can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid, such as 1 M hydrochloric acid (HCl), until the pH is acidic (test with litmus paper).
-
Precipitation and Filtration: The this compound will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration, washing with cold water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Recrystallization: For High Purity Crystalline Product
Recrystallization is a technique used to purify solids based on differences in solubility.[2][9] The ideal solvent for recrystallization will dissolve the compound well at high temperatures but poorly at low temperatures.
A solvent screen is often necessary to identify the optimal recrystallization solvent or solvent system.
| Solvent/System | Observation | Suitability |
| Water | Poor solubility even at boiling. | Can be used as an anti-solvent. |
| Hexane/Heptane | Low solubility. | Good as an anti-solvent. |
| Toluene | Good solubility at high temperatures, lower at room temperature. | A promising single solvent. |
| Acetone/Water | High solubility in acetone, insoluble in water. | A potential solvent/anti-solvent system. |
| Ethanol/Water | High solubility in ethanol, insoluble in water. | A potential solvent/anti-solvent system. |
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., toluene).[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography: For Difficult Separations
When dealing with impurities that have similar properties to the desired compound, column chromatography is the method of choice.[11][12][13][14] This technique separates compounds based on their differential adsorption to a stationary phase.[13]
-
Stationary Phase: Silica gel is the most common choice.[13]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The polarity of the eluent is gradually increased to elute the compounds from the column. A good starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
-
Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC).[12]
-
Column Packing: Prepare a silica gel column using either the "wet" or "dry" packing method.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar impurities will elute first.
-
Fraction Collection: Collect the eluent in fractions.
-
TLC Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. The following techniques are recommended:
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indication of purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity and detecting trace impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Conclusion
The purification of this compound is a critical step in ensuring the success of subsequent synthetic transformations. A systematic approach, often employing a combination of acid-base extraction, recrystallization, and column chromatography, is essential for obtaining a high-purity product. The choice of methodology should be guided by the nature and extent of the impurities present. Rigorous post-purification analysis is paramount to confirm the purity of the final product, thereby upholding the principles of scientific integrity and reproducibility in research and development.
References
- Acid-Base Extraction. (n.d.).
- Acid-Base Extraction. (n.d.).
- Acid-Base Extraction.1. (n.d.).
- Acid–base extraction - Wikipedia. (n.d.).
- 2.1: Separation of an Unknown Mixture by Acid/Base Extraction - Chemistry LibreTexts. (2024, September 1).
- Recrystallization and Crystallization. (n.d.).
- Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4 - Semantic Scholar. (n.d.).
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Characterization of 4-Cyclohexylphenylboronic acid by mass spectrometry
An In-depth Technical Guide to the Mass Spectrometric Characterization of 4-Cyclohexylphenylboronic Acid
Abstract
This technical guide provides a comprehensive framework for the characterization of this compound using mass spectrometry. Boronic acids are a cornerstone of modern synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, making their unambiguous identification and purity assessment critical for researchers in pharmaceutical and materials science. This document moves beyond standard protocols to explain the causal reasoning behind methodological choices, addressing the unique challenges presented by boronic acids, such as their propensity for dehydration and adduct formation. We present detailed, field-tested protocols for both liquid and gas chromatography-mass spectrometry, interpret characteristic fragmentation patterns, and offer best practices to ensure data integrity and trustworthiness. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical approach to this compound and related compounds.
Introduction: The Analytical Challenge of Boronic Acids
This compound is a key organic intermediate, widely utilized in the synthesis of complex molecules such as active pharmaceutical ingredients (APIs) and organic light-emitting diode (OLED) materials.[1] Its precise molecular structure, comprising a cyclohexyl group linked to a phenylboronic acid moiety, imparts specific reactivity that is harnessed in carbon-carbon bond formation. The purity and structural integrity of this reagent are paramount, as impurities can directly translate to downstream product contamination and impact reaction yields and final product efficacy.[2]
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of such molecules.[3][4] However, boronic acids present distinct analytical hurdles. Their high polarity can make them challenging for traditional gas chromatography, often necessitating derivatization.[2][5] In electrospray ionization (ESI), they are known to readily form dimers and trimers (boroxines) through dehydration, complicating spectral interpretation.[6][7][8] A thorough understanding of these behaviors is essential for developing a self-validating analytical system. This guide provides the expertise-driven insights necessary to navigate these challenges effectively.
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development. Key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇BO₂ | [1] |
| Average Molecular Weight | 204.07 g/mol | [1] |
| Monoisotopic Mass | 204.13216 Da | Calculated |
| Appearance | White to yellow solid | [1] |
| Melting Point | 220°C | [1] |
| Boiling Point | 363.7±35.0 °C (Predicted) | [1] |
| pKa | 8.81±0.10 (Predicted) | [1] |
Core Principles of Mass Spectrometry for Boronic Acid Analysis
The choice of ionization technique is the most critical parameter in the mass spectrometric analysis of boronic acids. The goal is to generate gas-phase ions representative of the original molecule with minimal in-source degradation or complex formation.
Ionization Techniques: A Comparative Overview
-
Electrospray Ionization (ESI): ESI is the preferred method for polar, non-volatile compounds like boronic acids, as it can be directly coupled with liquid chromatography (LC) without derivatization.[6][7][8] It operates by creating a fine spray of charged droplets from which solvent evaporates, leaving gas-phase analyte ions. Analysis can be performed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The acidic nature of the boronic acid moiety makes negative ion mode particularly effective.[4] A significant challenge in ESI is the in-source formation of adducts (e.g., with solvents or mobile phase salts like ammonium) and cyclic anhydrides known as boroxines, which appear as trimers ([3M-3H₂O+H]⁺).[6][7] Optimized instrument conditions are crucial to minimize these artifacts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic separation and produces highly reproducible electron ionization (EI) spectra with information-rich fragmentation. However, the high polarity and thermal lability of boronic acids pose a significant challenge. In the heat of the GC injector, they readily dehydrate to form boroxines, leading to poor peak shape and complex, unrepresentative spectra.[5] Therefore, a chemical derivatization step to convert the polar boronic acid group into a more volatile and stable ester (e.g., a pinacol ester) is mandatory for reliable GC-MS analysis.[2][5][9]
The Importance of High-Resolution Mass Spectrometry (HRMS)
Utilizing mass analyzers such as Time-of-Flight (TOF) or Quadrupole-TOF (QTOF) provides high mass accuracy (typically <5 ppm). This capability is invaluable for confirming the elemental composition of the parent ion and its fragments, lending a high degree of confidence to structural assignments. Furthermore, the characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80%) provides a definitive signature for boron-containing ions, which is readily observable with HRMS.[10]
Experimental Protocols & Workflows
A robust analytical workflow is the bedrock of trustworthy data. The following diagram and protocols outline a comprehensive approach to the analysis of this compound.
Caption: Overall workflow for the MS characterization of this compound.
Protocol 1: UPLC-ESI-QTOF MS Analysis (Preferred Method)
This protocol leverages Ultra-Performance Liquid Chromatography (UPLC) for rapid, high-efficiency separation, coupled with ESI-QTOF MS for sensitive and accurate detection, avoiding the need for derivatization.[6][7]
1. Reagent and Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
- Prepare working solutions by diluting the stock solution to 0.1-1.0 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate).
- Mobile Phase A: 10 mM Ammonium Acetate in Water.
- Mobile Phase B: Acetonitrile.
2. UPLC Conditions:
- Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[6]
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 1-5 µL.
- Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
3. ESI-QTOF MS Conditions:
- Ionization Mode: ESI Positive and Negative (separate runs recommended).
- Mass Range: m/z 50-800.
- Capillary Voltage: 3.0 kV (Positive), -2.5 kV (Negative).
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Cone Gas Flow: 50 L/hr.
- Desolvation Gas Flow: 800 L/hr.
- Acquisition Mode: MS and data-dependent MS/MS (ddMS2).
- Collision Energy (for MS/MS): Ramp from 10-40 eV.
Protocol 2: GC-MS with Derivatization
This method is suitable for labs where GC-MS is the primary platform or for specific purity assays where volatile impurities are of interest.
1. Derivatization Step:
- To ~1 mg of this compound in a vial, add 500 µL of a suitable aprotic solvent (e.g., dichloromethane).
- Add a slight molar excess of a derivatizing agent, such as pinacol or triethanolamine.[9]
- Cap the vial and heat at 60 °C for 30 minutes.
- Allow to cool. The sample is ready for GC-MS analysis.
2. GC-MS Conditions:
- Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent).
- Injector Temperature: 250 °C.[5]
- Carrier Gas: Helium at 1.0 mL/min.
- Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.[5]
- Mass Range: m/z 40-500.
Data Interpretation: Decoding the Mass Spectrum
Accurate interpretation requires recognizing not only the molecular ion but also its characteristic adducts, isotopes, and fragments.
Expected Ions in Full Scan ESI-MS
The analysis of the full scan spectrum is the first step in confirming the presence of the target compound.
| Ion Species | Formula | Calculated m/z (¹¹B) | Expected Mode | Notes |
| Protonated Molecule | [C₁₂H₁₇¹¹BO₂ + H]⁺ | 205.1394 | Positive | Primary target ion in positive mode. |
| Deprotonated Molecule | [C₁₂H₁₇¹¹BO₂ - H]⁻ | 203.1252 | Negative | Primary target ion in negative mode. |
| Ammonium Adduct | [C₁₂H₁₇¹¹BO₂ + NH₄]⁺ | 222.1660 | Positive | Common with ammonium acetate buffer.[6] |
| Sodium Adduct | [C₁₂H₁₇¹¹BO₂ + Na]⁺ | 227.1213 | Positive | Common adventitious ion. |
| Boroxine Trimer | [C₃₆H₅₁³¹¹B₃O₃ + H]⁺ | 557.4020 | Positive | Dehydration product of three molecules. A key diagnostic ion for boronic acids.[8] |
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) of the isolated parent ion (m/z 205.14) provides structural confirmation through characteristic fragmentation pathways. The process involves breaking bonds within the molecule and detecting the resulting charged fragments.[11][12]
Caption: Proposed MS/MS fragmentation pathways for this compound [M+H]⁺.
Key Fragmentation Pathways:
-
Loss of Water (H₂O): The boronic acid group readily loses a molecule of water, resulting in a fragment at m/z 187.13 . This is often one of the most facile and prominent losses.
-
Cleavage of the Cyclohexyl Group: Homolytic or heterolytic cleavage of the C-C bond between the phenyl ring and the cyclohexyl group results in the loss of a cyclohexyl radical (•C₆H₁₁). This yields a stable phenylboronic acid ion at m/z 122.13 .[12] This is a highly diagnostic fragmentation.
-
Fragmentation of the Cyclohexyl Ring: The saturated cyclohexyl ring can undergo fragmentation itself, typically through the loss of alkenes like propene (C₃H₆) or ethene (C₂H₄), leading to fragments such as m/z 161.14 .
-
Loss of the Boronic Acid Moiety: While less common as a primary fragmentation, subsequent fragmentation of the m/z 122 ion can involve the loss of the boronic acid group, leading to smaller aromatic fragments like the phenyl ion at m/z 77 or tropylium ion at m/z 91 .[13]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |
| 205.14 | 187.13 | 18.01 (H₂O) | [C₁₂H₁₅BO]⁺ (Cyclized boronate ester) |
| 205.14 | 161.14 | 44.00 (C₃H₆) | [C₉H₁₂BO₂]⁺ (Loss from cyclohexyl ring) |
| 205.14 | 122.13 | 83.07 (C₆H₁₁) | [C₆H₇BO₂]⁺ (Phenylboronic acid ion) |
| 122.13 | 91.05 | 31.08 (B(OH)₂) | [C₇H₇]⁺ (Tropylium ion) |
Conclusion and Best Practices
The robust characterization of this compound by mass spectrometry is readily achievable through a systematic and informed approach. For routine analysis, UPLC-ESI-QTOF MS in both positive and negative ion modes is the recommended platform , as it provides comprehensive information on the parent molecule, its adducts, and characteristic fragments without requiring chemical derivatization.
Key Best Practices for Trustworthy Results:
-
Acknowledge Boroxines: Always look for the trimeric boroxine ion (~m/z 557 in positive mode) as a confirmation of a boronic acid compound. Its presence is diagnostic but should be minimized through optimized source conditions to prevent suppression of the true molecular ion.
-
Utilize High Resolution: Employ HRMS to confirm elemental compositions via accurate mass measurements and to resolve the characteristic ¹⁰B/¹¹B isotopic pattern.
-
Perform MS/MS: Fragmentation analysis is non-negotiable for unambiguous structural confirmation. The loss of the cyclohexyl group (83 Da) is a key diagnostic fragment.
-
Validate with Standards: When possible, confirm fragmentation pathways and retention times using a certified reference standard.
-
Consider Derivatization for GC-MS: If GC-MS must be used, derivatization is not optional; it is a required step to ensure data quality and reproducibility.[2][5]
By integrating these principles, protocols, and interpretive strategies, researchers can confidently characterize this compound, ensuring the quality and integrity of their synthetic endeavors.
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Theoretical and Experimental Elucidation of 4-Cyclohexylphenylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Cyclohexylphenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. This technical guide provides an in-depth exploration of its theoretical and experimental characteristics. We delve into its molecular structure, electronic properties, and reactivity through computational analysis, and detail experimental methodologies for its synthesis, characterization, and application. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important chemical entity.
Introduction
Boronic acids and their derivatives have emerged as indispensable tools in modern chemistry, largely due to their unique chemical properties and diverse reactivity. Among these, this compound (4CyPBA) has garnered considerable interest. Its structure, featuring a cyclohexyl moiety attached to a phenylboronic acid group, imparts a unique combination of steric and electronic properties that are highly valuable in the design of novel organic molecules and pharmacologically active compounds. This guide aims to provide a comprehensive overview of the theoretical underpinnings and practical applications of this compound, with a focus on its relevance to drug discovery and development.
The boronic acid functional group is a key player in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[1] The cyclohexyl group, on the other hand, is a common substituent in medicinal chemistry, often introduced to modulate lipophilicity, metabolic stability, and binding interactions with biological targets. The combination of these two functionalities in this compound makes it a valuable building block for the synthesis of a wide range of compounds with potential therapeutic applications.
Molecular Structure and Properties: A Theoretical Perspective
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like this compound. Density Functional Theory (DFT) calculations, in particular, offer a robust framework for investigating molecular geometry, electronic structure, and reactivity.[2]
Optimized Molecular Geometry
The three-dimensional structure of this compound is crucial for its reactivity and interactions with other molecules. DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of the molecule's preferred conformation.[3] The key structural features include the planarity of the phenyl ring, the orientation of the boronic acid group, and the conformation of the cyclohexyl ring.
The boronic acid group, -B(OH)₂, can adopt different conformations, which can influence its hydrogen bonding capabilities and reactivity.[4] The dihedral angle between the phenyl ring and the boronic acid group is a key parameter that can be determined through computational modeling.
Electronic Properties and Reactivity Descriptors
The electronic properties of this compound dictate its reactivity in chemical transformations. Key parameters that can be calculated using DFT include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule, including hyperconjugative interactions that contribute to its stability.[6]
These computational analyses provide a theoretical foundation for understanding and predicting the chemical behavior of this compound.
Table 1: Calculated Electronic Properties of this compound (Illustrative)
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |
Note: These are illustrative values and would be determined from specific DFT calculations.
Experimental Characterization and Analysis
A thorough experimental characterization is essential to confirm the identity, purity, and properties of this compound. A combination of spectroscopic and analytical techniques is typically employed.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent, prepared from 4-bromocyclohexylbenzene, with a trialkyl borate, followed by acidic workup.
Experimental Protocol: Synthesis of this compound
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromocyclohexylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel. Maintain a gentle reflux by external heating if necessary.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.[2][7] The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the cyclohexyl protons, and the acidic protons of the boronic acid group. The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[8]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule.[9][10] Key vibrational bands to look for include the O-H stretching of the boronic acid, the B-O stretching, and the C-H and C=C stretching of the aromatic and cyclohexyl groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[11][12] The spectrum will typically show absorption bands in the UV region corresponding to the π-π* transitions of the phenyl ring.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Wavenumbers |
| ¹H NMR (CDCl₃, ppm) | δ 7.8-8.2 (d, 2H, Ar-H), δ 7.2-7.4 (d, 2H, Ar-H), δ 2.4-2.6 (m, 1H, cyclohexyl-H), δ 1.2-2.0 (m, 10H, cyclohexyl-H) |
| ¹³C NMR (CDCl₃, ppm) | δ 140-145 (Ar-C), δ 130-135 (Ar-C), δ 125-130 (Ar-C), δ 40-45 (cyclohexyl-CH), δ 25-35 (cyclohexyl-CH₂) |
| FT-IR (cm⁻¹) | ~3300 (O-H stretch, broad), ~1350 (B-O stretch), ~3050 (Ar C-H stretch), ~2920, 2850 (Aliphatic C-H stretch), ~1600 (Ar C=C stretch) |
| UV-Vis (λmax, nm) | ~230-270 nm |
Note: These are expected values and may vary depending on the solvent and experimental conditions.
Structural Analysis by X-ray Diffraction
Single-crystal X-ray diffraction (SXRD) provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular packing in the solid state. Co-crystallization experiments, for instance with theophylline, can facilitate the growth of high-quality crystals suitable for SXRD analysis and reveal insights into intermolecular interactions.[4]
Reactivity and Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction.[1]
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction allows for the formation of a C-C bond between the phenyl ring of this compound and an organic halide or triflate. This reaction is highly versatile and is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry and Drug Development
The unique structural features of this compound make it an attractive scaffold for the design of new therapeutic agents.
Boronic Acids as Enzyme Inhibitors
The boronic acid moiety can act as a transition-state analog inhibitor of serine proteases and other enzymes.[3][13] The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, leading to potent inhibition. The cyclohexylphenyl group can be tailored to achieve specific interactions with the enzyme's binding pocket, thereby enhancing potency and selectivity.
Diagram 2: Enzyme Inhibition by a Boronic Acid
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the biological activity of lead compounds.[14] By systematically modifying the structure of this compound derivatives and evaluating their biological activity, researchers can identify key structural features that contribute to potency and selectivity. For example, the position and nature of substituents on the phenyl ring or modifications to the cyclohexyl group can have a significant impact on enzyme inhibition.[15]
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in both synthetic and medicinal chemistry. Its theoretical properties, as elucidated by computational methods, provide a strong foundation for understanding its reactivity and designing new applications. The experimental protocols outlined in this guide offer a practical framework for its synthesis, characterization, and utilization. As the demand for novel and effective therapeutic agents continues to grow, the importance of well-characterized building blocks like this compound will undoubtedly increase, making it a key component in the arsenal of modern drug discovery and development.
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- Benali, T., et al. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2408-2437.
- Achillea fraasii. (2023). Molecules, 28(8), 3358.
- Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magnesium Activation. University of California, Santa Cruz.
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The Synthetic Cornerstone: A Technical Guide to 4-Cyclohexylphenylboronic Acid
Introduction: A Versatile Building Block in Modern Chemistry
4-Cyclohexylphenylboronic acid is a bifunctional organic compound that has emerged as a critical reagent and building block in contemporary organic synthesis and materials science. Characterized by a robust cyclohexyl group appended to a phenylboronic acid moiety, this compound offers a unique combination of steric bulk, lipophilicity, and the versatile reactivity of the boronic acid functional group. Its significance is most profoundly realized in its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which has revolutionized the construction of carbon-carbon bonds. This guide provides an in-depth exploration of the historical context, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.
While the precise initial synthesis of this compound is not prominently documented as a landmark discovery, its development is intrinsically linked to the broader history of organoboron chemistry. The first synthesis of a boronic acid was reported by Edward Frankland in 1860.[1] However, the widespread utility of these compounds remained largely untapped until the latter half of the 20th century. The advent of the Suzuki-Miyaura coupling reaction in the late 1970s and early 1980s catalyzed an explosion of interest in the synthesis and application of a diverse array of boronic acids, including this compound.[2][3] The demand for novel molecular architectures in drug discovery and materials science, particularly for liquid crystals and organic light-emitting diodes (OLEDs), spurred the synthesis of functionalized boronic acids like the topic of this guide.[4]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇BO₂ | N/A |
| Molecular Weight | 204.07 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 275-280 °C | N/A |
| Solubility | Soluble in organic solvents such as THF, dioxane, and methanol. | N/A |
| CAS Number | 374538-04-2 | [4] |
Synthesis of this compound: A Field-Proven Protocol
The most prevalent and reliable method for the synthesis of this compound is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. This method is a cornerstone of organoboron chemistry due to its high efficiency and broad applicability.[1][5]
Reaction Principle
The synthesis initiates with the formation of a Grignard reagent from 4-bromocyclohexylbenzene. This organomagnesium compound then acts as a potent nucleophile, attacking the electrophilic boron atom of a trialkyl borate (typically trimethyl borate or triisopropyl borate). The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the final this compound.
Experimental Workflow Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of 4-Cyclohexyl-4'-methoxybiphenyl
This protocol details a typical Suzuki-Miyaura coupling using this compound and 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a Schlenk flask, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), potassium carbonate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and tricyclohexylphosphine (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add degassed toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-cyclohexyl-4'-methoxybiphenyl.
Applications in Drug Discovery and Materials Science
The 4-cyclohexylphenyl moiety is a valuable pharmacophore in medicinal chemistry, often contributing to enhanced metabolic stability and favorable protein-ligand interactions. Its incorporation via this compound has been instrumental in the synthesis of various drug candidates.
In materials science, this boronic acid serves as a key precursor for the synthesis of liquid crystals and OLED materials. [4]The rigid and bulky cyclohexylphenyl unit can influence the mesomorphic properties of liquid crystals and enhance the thermal and morphological stability of organic electronic materials.
| Application Area | Example Compound/Material | Significance of the 4-Cyclohexylphenyl Moiety |
| Drug Discovery | Sartan-biphenyl derivatives (e.g., Angiotensin II receptor blockers) | Enhances lipophilicity and binding affinity to the target receptor. [4] |
| OLED Materials | Biphenyl-based host and emitting materials | Improves thermal stability, charge transport properties, and device lifetime. [4] |
| Liquid Crystals | Cyanobiphenyl derivatives | The cyclohexyl group influences the clearing point and other mesophase properties. |
Conclusion: An Indispensable Tool for Chemical Innovation
This compound stands as a testament to the enabling power of organoboron chemistry. Its straightforward synthesis and versatile reactivity in Suzuki-Miyaura cross-coupling reactions have cemented its role as an indispensable tool for chemists in academia and industry. From the rational design of novel therapeutics to the engineering of advanced functional materials, the strategic incorporation of the 4-cyclohexylphenyl moiety continues to drive innovation across the chemical sciences. The methodologies and insights presented in this guide are intended to empower researchers to harness the full potential of this remarkable synthetic building block.
References
- Frankland, E. (1860). On a new series of organic compounds containing boron. Proceedings of the Royal Society of London, 10, 568-572.
- Hartwig, J. F., & Murphy, J. M. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Neto, B. A. D., & da Silva, A. C. M. (2018).
- Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(9), 1769-1778.
- Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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Introduction: The Utility and Challenges of 4-Cyclohexylphenylboronic Acid
An In-Depth Technical Guide to the Safe Handling and Application of 4-Cyclohexylphenylboronic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
This compound is an organic intermediate of significant interest, primarily utilized in Suzuki coupling reactions.[1] Its structural motif is crucial for the synthesis of advanced materials, including organic light-emitting diode (OLED) components and complex pharmaceutical agents like sartan-biphenyl derivatives.[1] While indispensable in modern organic synthesis, the safe and effective use of boronic acids necessitates a comprehensive understanding of their chemical properties, potential hazards, and requisite handling protocols. Boronic acids as a class are known irritants and require careful management to prevent exposure and ensure experimental reproducibility.
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols for this class of compounds. The procedures outlined herein are designed to empower researchers to minimize risks while maximizing the scientific value of this versatile reagent.
Section 1: Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is not extensively published, the hazard profile can be reliably inferred from safety data for structurally similar boronic acids, such as phenylboronic acid and cyclohexylboronic acid. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3]
Globally Harmonized System (GHS) Classification
The GHS provides a standardized approach to hazard communication.[4][5] Based on data for analogous compounds, this compound is classified as a hazardous chemical.[6]
| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][7] | Warning | GHS07 (Exclamation Mark)[8][9] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][6] | Warning | GHS07 (Exclamation Mark)[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2][10] | Warning | GHS07 (Exclamation Mark)[8][9] |
Primary Routes of Exposure and Symptoms:
-
Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[2][6][11]
-
Skin Contact: Direct contact can cause skin irritation, redness, and discomfort.[2][7]
-
Eye Contact: The compound is a serious eye irritant, potentially causing significant discomfort and redness upon contact.[2][6][7]
-
Ingestion: While less common in a laboratory setting, ingestion may be harmful.[10][11]
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are the primary defenses against exposure. All handling of solid this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[12][13] An eyewash station and safety shower must be readily accessible.[2]
Recommended Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact with the chemical.
| PPE Category | Specification | Rationale and Best Practices |
| Eye & Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[2][12] | Protects against airborne dust particles and accidental splashes. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][12] | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated. Never wear gloves outside the laboratory. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes.[12] | Protects skin from accidental spills. The lab coat should be laundered separately from personal clothing. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood or when dust generation is likely.[2][12] | Minimizes the risk of inhaling irritant dust particles. |
Section 3: Safe Handling and Storage Protocols
Adherence to a strict operational protocol is crucial for both safety and experimental integrity. Boronic acids are sensitive to air and moisture and may form anhydrides upon storage, which can impact their reactivity.[11]
Step-by-Step Handling Procedure:
-
Preparation: Designate a clean, uncluttered work area within a chemical fume hood.[13] Assemble all necessary equipment, including spatulas, weighing paper, and reaction vessels.
-
Donning PPE: Put on all required PPE as detailed in Section 2 before handling the chemical.
-
Chemical Transfer: Keep the container of this compound tightly closed when not in use.[2][10] When transferring the solid, use a spatula and take care to minimize the generation of dust.[2][12] If the compound is stored under an inert atmosphere, ensure proper procedures are followed to maintain it.
-
Post-Handling: After handling, thoroughly clean the work area to remove any residual chemical. Wash hands thoroughly with soap and water, even if gloves were worn.[12]
Caption: Decision workflow for responding to a chemical spill.
Section 5: Disposal and Environmental Considerations
This compound and any materials contaminated with it must be treated as hazardous waste. [12][14] Waste Management Protocol:
-
Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste. [14]* Labeling: All waste containers must be labeled "Hazardous Waste" and include the full chemical name. [14]* Disposal: Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [14]All waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor. [10][11]* Decontamination of Glassware: Glassware should be rinsed with a suitable organic solvent (e.g., acetone or ethanol), and this rinsate must be collected as liquid hazardous waste. [14]A subsequent wash with a basic solution can help remove residual boronic acid. [14]
References
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- Fisher Scientific. (2010, October 13). SAFETY DATA SHEET - Cyclohexylboronic acid pinacol ester.
- AK Scientific. (n.d.). 2-Boc-5-Fluoro-1,2,3,4-tetrahydro-isoquinoline-7-boronic acid pinacol ester Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling Methylboronic acid pinacol ester-d3.
- Echemi.com. (n.d.). 4-(CYCLOPENTYLAMINOCARBONYL)PHENYLBORONIC ACID Safety Data Sheets.
- UCR EH&S. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from University of California, Riverside website.
- University of Utah. (n.d.). Acid Handling SOP.
- Fisher Scientific. (2025, December 18). Phenylboronic acid - SAFETY DATA SHEET.
- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET - 4-Carboxyphenylboronic acid.
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 4-Cyclohexylbenzoic acid.
- ChemSafetyPro. (2016, January 6). GHS Hazard Class and Hazard Category.
- ChemBK. (2024, April 10). CYCLOHEXYLBORONIC ACID.
- Sigma-Aldrich. (2024, September 4). SAFETY DATA SHEET.
- BenchChem. (n.d.). Proper Disposal Procedures for 4-(Carboxyvin-2-YL)phenylboronic Acid: A Safety and Operational Guide.
- Semantic Scholar. (n.d.). Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4.
- ChemicalBook. (2025, August 20). 4-Cyclohexylbenzeneboronic acid | 374538-04-2.
- Fisher Scientific. (2011, December 15). 4-Methylphenylboronic acid SAFETY DATA SHEET.
- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
- University of Illinois Division of Research Safety. (2019, September 19). Chemical Hazard Classification (GHS).
- PubChem. (n.d.). GHS Classification Summary (Rev.8, 2019).
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- University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual - Hazardous Waste.
- PubChem. (n.d.). 4-Carboxyphenylboronic Acid.
- Sigma-Aldrich. (n.d.). Cyclohexylboronic acid ≥95%.
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- PubChem. (n.d.). Cyclohexylboronic Acid (contains varying amounts of Anhydride).
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A Technical Guide to 4-Cyclohexylphenylboronic Acid: Commercial Availability and Application in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclohexylphenylboronic acid (CAS No. 374538-04-2) is a versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1][2] Its utility as a building block in organic synthesis, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has made it a valuable reagent for the construction of complex molecular architectures.[3][4] The biaryl motif, readily accessible through reactions involving this boronic acid, is a privileged structure in many pharmaceutical agents and liquid crystals.[5] This guide provides an in-depth overview of the commercial availability of this compound, its key properties, and a detailed, field-proven protocol for its application in Suzuki-Miyaura coupling, designed to be a self-validating system for researchers.
Physicochemical Properties and Safety Data
This compound is typically supplied as a white to off-white solid with a molecular weight of 204.08 g/mol .[6] It is essential to handle this compound in accordance with its safety data sheet (SDS). Key hazard information includes:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Proper storage is crucial to maintain the integrity of the reagent. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7]
Commercial Availability
This compound is readily available from a variety of chemical suppliers. The purity of the commercially available material is typically high, often exceeding 98%, which is suitable for most research and development applications, including sensitive catalytic reactions. When selecting a supplier, researchers should consider not only the purity but also the available quantities and the supplier's quality control documentation.
Below is a comparative table of prominent suppliers for this compound:
| Supplier | Purity | Available Quantities |
| Fluorochem | 98% | 250 mg, 1 g, 5 g, 10 g, 25 g |
| BLD Pharm | ≥95% | 1 g, 5 g, 25 g |
| ChemicalBook | 98% | Inquire for quantities |
| Porphyrin-Systems | 98+% | 250 mg, 1 g, 5 g |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (such as this compound) and an organic halide or triflate.[3][4] This reaction forms a new carbon-carbon single bond and is widely used to synthesize biaryls, polyolefins, and styrenes.[3] Its significance in modern organic synthesis was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A deep understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) species. This is often the rate-determining step of the reaction.[1][8]
-
Transmetalation: The next step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][8]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Field-Proven Experimental Protocol: Synthesis of 4-Cyclohexyl-4'-methoxybiphenyl
The following protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide, based on established methodologies for similar substrates.[7][9] This protocol is designed to be a self-validating system, providing clear steps and rationale for a successful synthesis.
Materials and Reagents
-
This compound (1.2 equiv.)
-
4-Bromoanisole (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
Toluene (anhydrous)
-
Water (degassed)
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 244.9 mg), 4-bromoanisole (1.0 mmol, 187.0 mg), potassium phosphate (2.0 mmol, 424.6 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tricyclohexylphosphine (0.04 mmol, 11.2 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times. This is a critical step to ensure an inert atmosphere, as the palladium catalyst is sensitive to oxygen.
-
Through the septum, add 20 mL of anhydrous toluene and 2 mL of degassed water via syringe. The use of a biphasic solvent system with a phase-transfer catalyst is a common and effective approach for Suzuki-Miyaura reactions.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 4-12 hours. The elevated temperature is necessary to drive the reaction to completion.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with 50 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of water and 20 mL of brine. This removes the inorganic salts and any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-cyclohexyl-4'-methoxybiphenyl.
-
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of complex organic molecules. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the formation of biaryl structures, which are of significant importance in drug discovery and materials science. The detailed protocol provided herein, grounded in established chemical principles, offers a robust starting point for researchers to successfully employ this versatile building block in their synthetic endeavors.
References
- Organic Syntheses. (n.d.). Rhodium-Catalyzed Asymmetric 1,4-Addition of Phenylboronic Acid to Cyclohexenone: (R)-3-Phenylcyclohexanone. Organic Syntheses.
- ResearchGate. (2022). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. ResearchGate.
- Google Patents. (2014). RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction. Google Patents.
- Leadbeater, N. E., & Marco, M. (2003). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. The Journal of Organic Chemistry, 68(14), 5660–5667.
- SciSpace. (2010). Organoboranes in Organic Syntheses Including Suzuki Coupling Reaction. SciSpace.
- Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Teplate.
- ResearchGate. (2017). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and phenylboronic acid using Pd catalyzed AM4-HDA porous polymer as a catalyst. ResearchGate.
- Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ResearchGate. (2014). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid in the presence of Pd-bpydc-Nd (3) when various bases are employed a. ResearchGate.
- Google Patents. (1970). US3517069A - Processes for preparing 4-(lower alkoxy)-4'-trifluoro-methylbiphenyls. Google Patents.
- Google Patents. (2002). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives. Google Patents.
- Google APIs. (1933). 1917,823 PATENT OFFICE. Google APIs.
- MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- SciSpace. (2010). Organoboranes in Organic Syntheses Including Suzuki Coupling Reaction. SciSpace.
- ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
- National Institutes of Health. (2014). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. National Institutes of Health.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- DOI. (n.d.). Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. DOI.
- Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone. Google Patents.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Cyclohexylphenylboronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 4-Cyclohexylphenyl Moiety in Medicinal Chemistry
The 4-cyclohexylphenyl structural motif is a privileged scaffold in modern drug discovery. Its incorporation into lead compounds can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the bulky and lipophilic nature of the cyclohexyl group can improve compound binding to hydrophobic pockets within target proteins, thereby increasing potency and selectivity. The efficient synthesis of molecules containing this moiety is therefore of critical importance. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for this purpose, enabling the formation of a carbon-carbon bond between 4-cyclohexylphenylboronic acid and a variety of aryl or heteroaryl halides and triflates.[1][2][3] This guide provides a detailed exploration of the Suzuki coupling protocol for this compound, offering both a generalized starting point and an optimized protocol for this sterically demanding substrate.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves an organoboron compound (in this case, this compound) and an organohalide or triflate.[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.[5]
-
Transmetalation: In the presence of a base, the organoboron species is activated to form a boronate complex. This complex then transfers its organic group (the 4-cyclohexylphenyl moiety) to the palladium(II) center, displacing the halide.[6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[5]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, particularly when dealing with sterically hindered substrates like this compound.[7][8][9]
Visualizing the Suzuki Coupling Workflow
Caption: A generalized workflow for the Suzuki coupling reaction.
Generalized Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of aryl bromides.
Materials
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.).
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol. The total solvent volume should be sufficient to dissolve the reactants upon heating.
-
Inert Atmosphere: Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Optimized Protocol for Sterically Hindered Substrates
The steric bulk of the cyclohexyl group can hinder the Suzuki coupling reaction, sometimes leading to lower yields or requiring longer reaction times.[9] For challenging couplings, such as those involving ortho-substituted aryl halides or less reactive aryl chlorides, an optimized protocol employing a more active catalyst system is recommended. Bulky, electron-rich phosphine ligands have been shown to be particularly effective for such transformations.[7][10][11]
Key Modifications for an Optimized Protocol
| Parameter | Generalized Protocol | Optimized Protocol for Hindered Substrates | Rationale |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd₂(dba)₃ is a common Pd(0) source, which can be more readily activated. |
| Ligand | PPh₃ (Triphenylphosphine) | P(t-Bu)₃ (Tri-tert-butylphosphine) or a biaryl phosphine ligand (e.g., SPhos, XPhos) | Bulky, electron-rich ligands promote oxidative addition and reductive elimination, which can be rate-limiting for hindered substrates.[11][12] |
| Base | K₂CO₃ (Potassium carbonate) | K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate) | Stronger, non-aqueous bases can be more effective in promoting transmetalation. |
| Solvent | Toluene/Ethanol | 1,4-Dioxane or Tetrahydrofuran (THF) | Aprotic ethereal solvents are often preferred for these more sensitive catalyst systems. |
| Temperature | 80-90 °C | 80-100 °C | A slightly higher temperature may be required to overcome the activation energy for hindered substrates. |
Optimized Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and potassium phosphate (2.0 eq.) to a dry round-bottom flask with a magnetic stir bar.
-
Catalyst Premixing (Optional but Recommended): In a separate vial, dissolve Pd₂(dba)₃ (0.01 eq.) and the bulky phosphine ligand (0.02 eq.) in a small amount of the reaction solvent. Stir for 5-10 minutes.
-
Addition to Reaction Flask: Add the catalyst premix to the reaction flask, followed by the remaining solvent (e.g., 1,4-dioxane).
-
Inert Atmosphere: Seal the flask and ensure it is under a positive pressure of nitrogen or argon.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring and Work-up: Follow the same procedures as outlined in the generalized protocol.
The Catalytic Cycle in Detail
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Low reaction temperature | - Use fresh catalyst and solvents.- Ensure proper degassing and maintenance of an inert atmosphere.- Increase the reaction temperature in increments of 10 °C. |
| Formation of Homocoupled Byproducts | - Reaction temperature is too high- Presence of oxygen | - Lower the reaction temperature.- Improve the degassing procedure. |
| Protodeborylation of Boronic Acid | - Presence of water with a weak base- Prolonged reaction time at high temperature | - Use a stronger, anhydrous base (e.g., K₃PO₄).- Use an anhydrous solvent.- Monitor the reaction closely and stop it once the starting material is consumed. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable compounds for drug discovery and materials science. While a generalized protocol can be successful for many substrates, the steric hindrance of the cyclohexyl group may necessitate the use of an optimized protocol with a more active catalyst system. By understanding the reaction mechanism and the role of each component, researchers can effectively troubleshoot and adapt these protocols to achieve high yields of the desired biaryl products.
References
- Bedford, R. B., et al. (2000). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chem. Commun., (21), 2045-2055. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura Cross-Coupling Reaction: A Brief Mechanistic Overview. Tetrahedron, 58(48), 9633–9695. [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- Muthumari, E., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
- Tang, W., & Zhang, X. (2002). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 41(9), 1612-1614. [Link]
- Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
- Zhang, H., et al. (2014). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
- Tang, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(2), 141-144. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner.
- Baltus, C., et al. (2011). Synthesis of a (piperazin-1-ylmethyl)biaryl library via microwave-mediated Suzuki–Miyaura cross-couplings. Tetrahedron, 67(35), 6568-6576. [Link]
- Liu, W., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 43(5-6), 183-187. [Link]
- El-Shahat, M. F., et al. (2017). Benzothiazole-Based Palladium Complexes as Efficient Nano-Sized Catalysts for Microwave Hydrothermal Suzuki –Miyaura Cross-Couplings. Journal of Heterocyclic Chemistry, 54(5), 2916-2924. [Link]
- Chen, Y., et al. (2020). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction. ACS Applied Materials & Interfaces, 12(2), 2567-2575. [Link]
- Aksoy, H. K., et al. (2019). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Applied Organometallic Chemistry, 33(9), e5069. [Link]
- Murali, A., & Karuppasamy, M. (2023). A comprehensive review on recent advances in the synthesis and versatile applications of biphenyl derivatives. RSC Advances, 13(28), 19333-19353. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Singh, G., et al. (2015). Preparation of an Efficient and Recoverable Catalyst through Immobilization of PdCl2 on Modified Poly(styrene-co-maleic anhydride) for the Suzuki Cross-Coupling Reaction. Catalysis Letters, 145(3), 812-821. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Cyclohexylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of the 4-Cyclohexylphenyl Moiety
The 4-cyclohexylphenyl structural motif is of significant interest in medicinal chemistry and materials science. Its incorporation into molecular frameworks can enhance lipophilicity, improve metabolic stability, and influence conformational properties, making it a valuable component in the design of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for constructing the C-C bond between the 4-cyclohexylphenyl group and various aryl or heteroaryl partners.[1][2] This guide provides a detailed overview of the key considerations and practical protocols for successfully employing 4-cyclohexylphenylboronic acid in palladium-catalyzed cross-coupling reactions.
Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (or triflate), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with this compound
The cyclohexyl group introduces steric bulk, which can influence the reaction efficiency. Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields.
Catalyst and Ligand Selection
The choice of palladium precursor and ligand is paramount. While Pd(PPh₃)₄ can be effective in some cases, catalyst systems employing bulky, electron-rich phosphine ligands often provide superior results for sterically demanding substrates.
| Catalyst/Ligand System | Characteristics | Typical Coupling Partners |
| Pd(PPh₃)₄ | A versatile, air-stable catalyst. | Simple aryl bromides and iodides. |
| Pd₂(dba)₃ / XPhos | Highly active for a broad range of substrates, including sterically hindered ones. | Aryl chlorides, bromides, and triflates. |
| Pd(OAc)₂ / SPhos | Effective for challenging couplings, including those involving heteroaryl chlorides. | Heteroaryl halides. |
| PdCl₂(dppf) | A robust catalyst, often used in a variety of coupling reactions. | Aryl bromides and iodides. |
For the coupling of this compound, a good starting point is a catalyst system known to be effective for sterically hindered couplings, such as those employing Buchwald-type ligands (e.g., XPhos, SPhos).
Base and Solvent Selection
The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The solvent must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is often employed.
| Base | Solvent System | Comments |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O | A common and effective base for many Suzuki couplings. |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A stronger base that can be beneficial for less reactive substrates. |
| Cs₂CO₃ | Dioxane, Toluene | A strong base often used in challenging couplings. |
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for reactive aryl bromides or iodides.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.03 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure for Less Reactive Aryl Halides using a Buchwald Ligand
This protocol is recommended for less reactive aryl halides, such as aryl chlorides or sterically hindered bromides.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
XPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Toluene or 1,4-Dioxane
-
Water
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 equiv.) and XPhos (0.031 equiv.) to a Schlenk tube or reaction vial.
-
Add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (3.0 equiv.).
-
Seal the vessel and remove it from the glovebox (if used).
-
Add degassed toluene or dioxane and a small amount of degassed water (e.g., a 10:1 organic solvent to water ratio) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for workup and purification.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of palladium precursor and ligand.- Ensure thorough degassing of all solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature. |
| Protodeborylation (loss of boronic acid) | - Presence of excess water or protic impurities- Prolonged reaction time at high temperature | - Use anhydrous solvents and dry reagents.- Minimize the amount of water in the reaction mixture.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure the reaction is set up under a strictly inert atmosphere. |
| Formation of Byproducts | - Side reactions of functional groups- Catalyst decomposition | - Protect sensitive functional groups if necessary.- Consider using a more stable catalyst system or lower reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable compounds for drug discovery and materials science. Success in these reactions hinges on the careful selection of the palladium catalyst, ligand, base, and solvent system to overcome the steric hindrance of the cyclohexyl group. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]
- Common Organic Chemistry.
- Kappe, C. O. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 2019, 24(23), 4277. [Link]
- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- YouTube. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]
- Firouzabadi, H., et al. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- Stanforth, S. P. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004, 80(8), 359-368. [Link]
- Joshi, N., et al. Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 2018, 11(9), 3843-3847. [Link]
- WordPress.
- ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Link]
- Chen, C., et al. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society, 2022, 144(34), 15491-15496. [Link]
- El-Remaily, M. A. A., et al. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023, 13(27), 18563-18595. [Link]
- Magano, J., et al. Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. ChemInform, 2010, 41(33). [Link]
- Google Patents. (2012).
- ResearchGate.
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
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Application Notes and Protocols: Ligand Selection for Suzuki Reactions with 4-Cyclohexylphenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, substrates bearing significant steric hindrance, such as 4-cyclohexylphenylboronic acid, present unique challenges that necessitate careful optimization of reaction parameters, most critically, the choice of phosphine ligand. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of ligands for successful Suzuki couplings with this sterically demanding building block. We will delve into the mechanistic underpinnings of ligand effects, present a curated selection of high-performance ligands, and provide detailed, field-proven protocols to guide your experimental work.
Introduction: The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The presence of the bulky cyclohexyl group on the phenylboronic acid introduces significant steric impediment around the reactive center. This steric bulk can adversely affect key steps in the Suzuki-Miyaura catalytic cycle, primarily the transmetalation and reductive elimination steps.[3][4] Standard, less bulky phosphine ligands, such as triphenylphosphine (PPh₃), often prove ineffective with such substrates, leading to low yields, slow reaction times, or complete reaction failure.[3]
To overcome these steric challenges, the use of bulky, electron-rich phosphine ligands is paramount. These ligands serve several crucial functions:
-
Promotion of Monoligated Palladium Species: Bulky ligands favor the formation of highly reactive 14-electron, monoligated palladium(0) species (L-Pd), which are more adept at undergoing oxidative addition with the coupling partner.[3][5][6]
-
Facilitation of Reductive Elimination: The steric pressure exerted by these ligands accelerates the final reductive elimination step, where the desired biaryl product is formed and the Pd(0) catalyst is regenerated.[1][7]
-
Enhanced Catalyst Stability: The electron-donating nature of these ligands increases the electron density on the palladium center, stabilizing the catalyst and promoting the oxidative addition step.[1]
This guide will focus on a class of ligands that have proven exceptionally effective for these challenging transformations: the dialkylbiaryl phosphines, commonly known as Buchwald ligands.[5][6][8]
Understanding the Catalytic Cycle: Where Ligands Make the Difference
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational ligand selection. The cycle, depicted below, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][9][10]
Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.
For sterically hindered substrates like this compound, the transmetalation and reductive elimination steps are often rate-limiting. The bulky cyclohexyl group can hinder the approach of the boronic acid to the palladium center during transmetalation. Subsequently, the steric clash between the two bulky aryl groups on the palladium intermediate can slow down the final C-C bond-forming reductive elimination. This is where the strategic selection of a bulky and electron-rich ligand becomes critical to accelerate these challenging steps.
Recommended Ligands for Coupling with this compound
Extensive research and practical application have identified several classes of ligands that excel in promoting Suzuki reactions with sterically demanding substrates. The Buchwald biarylphosphine ligands are particularly noteworthy.[5][6][9][11]
| Ligand | Structure | Key Features | Typical Application |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of substrates, including sterically hindered ones. The methoxy groups are thought to stabilize the palladium complex.[11] | A robust, general-purpose ligand for challenging couplings. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Increased steric bulk compared to SPhos, often providing higher yields for particularly hindered substrates. | Excellent for tetra-ortho-substituted biaryl synthesis and other highly demanding couplings.[3] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | One of the most effective and widely used ligands for sterically hindered Suzuki couplings. The triisopropylphenyl group provides significant steric bulk.[9][11] | A go-to ligand for difficult cross-couplings involving aryl chlorides and sterically encumbered boronic acids. |
| AntPhos | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) | A specialized ligand known for its performance in extremely hindered couplings, including those leading to tetra-ortho-substituted biaryls.[4] | Recommended for the most challenging substrate combinations where other ligands may fail.[4] |
| BI-DIME | 2-(Di-1-adamantylphosphino)-2'-(N,N-dimethylamino)biphenyl | An extremely bulky ligand that has shown exceptional reactivity in sterically demanding aryl-aryl couplings.[4][12] | A powerful option for synthesizing highly substituted biaryls.[12] |
Table 1: Recommended Ligands for Suzuki Reactions with this compound.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of specific parameters may be necessary for different coupling partners.
General Considerations
-
Reagent Purity: Use high-purity reagents and anhydrous solvents to minimize side reactions.
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligand.
-
Base Selection: Potassium phosphate (K₃PO₄) is a reliable and effective base for many sterically hindered couplings.[3] It should be finely powdered and dried before use. Other bases such as potassium carbonate (K₂CO₃) can also be effective.[9]
Ligand Screening Workflow
When approaching a new Suzuki coupling with a challenging substrate, a systematic ligand screening is often the most efficient path to success.
Figure 2: Workflow for Ligand Screening.
Protocol 1: General Procedure using XPhos
This protocol is a robust starting point for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
XPhos (1.5 - 3 mol%)
-
Palladium(II) acetate (Pd(OAc)₂) (1 - 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.5 - 1 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv)
-
Anhydrous toluene or dioxane (to achieve a concentration of 0.1 - 0.5 M)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, this compound, XPhos, palladium pre-catalyst, and potassium phosphate.
-
Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Ineffective ligand; low reaction temperature; poor quality reagents. | Screen a bulkier ligand (e.g., RuPhos or AntPhos).[3][4] Increase the reaction temperature in 10-20 °C increments.[3] Ensure reagents are pure and the solvent is anhydrous. |
| Protodeboronation | Presence of water; base is too strong or reaction time is too long. | Use a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[13][14] Ensure anhydrous conditions and minimize reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen; incomplete reduction of Pd(II) pre-catalyst. | Thoroughly degas the solvent and reaction mixture.[7] Consider using a Pd(0) source like Pd₂(dba)₃. |
| Dehalogenation of Aryl Halide | Presence of a hydrogen source (e.g., water, alcohol). | Ensure anhydrous conditions. Avoid alcoholic solvents. |
Table 2: Troubleshooting Guide for Suzuki Reactions with this compound.
Conclusion
The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound is highly dependent on the rational selection of the phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are essential for overcoming the steric barriers associated with transmetalation and reductive elimination.[3][9][11] By understanding the mechanistic role of the ligand and employing systematic screening and optimization strategies, researchers can reliably access a wide range of valuable biaryl compounds. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41 (11), 1461–1473. [Link]
- Billingsley, K. L.; Buchwald, S. L. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. 2021. [Link]
- Billingsley, K. L.; Buchwald, S. L. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. J. Am. Chem. Soc.2021, 143 (33), 13094–13105. [Link]
- Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
- Jover, J.; Fey, N.; Harvey, J. N. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. J. Mol. Catal. A: Chem.2011, 335 (1-2), 110-118. [Link]
- Singleton, D. A. et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. 2020. [Link]
- Tang, W. et al. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016, 116 (19), 12564–12649. [Link]
- Patel, N. D. et al. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki–Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis.
- Tang, W. et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chem. Commun.2014, 50, 3775-3777. [Link]
- Gallou, F. et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front.2024. [Link]
- How can I solve my problem with Suzuki coupling?
- How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
- Engle, K. M.; Lu, G.; Liu, P. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Org. Lett.2016, 18 (17), 4424–4427. [Link]
- Studies on Suzuki Coupling Reactions of Large Sterically Hindered Substrates.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Kempe, R. et al. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
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- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 11. Buchwald Ligands [sigmaaldrich.com]
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- 14. Suzuki Coupling [organic-chemistry.org]
Application of 4-Cyclohexylphenylboronic Acid in Advanced OLED Materials
Introduction: The Role of Steric Hindrance and Molecular Architecture in OLED Efficiency
The relentless pursuit of enhanced efficiency, stability, and color purity in Organic Light-Emitting Diodes (OLEDs) has propelled the development of novel organic materials with precisely tailored properties.[1][2] A key strategy in the molecular design of high-performance OLED materials is the introduction of bulky substituents to control intermolecular interactions, thereby improving the material's morphological stability and solid-state luminescence.[3][4] The 4-cyclohexylphenyl moiety, introduced via its corresponding boronic acid, has emerged as a valuable building block in this context. Its non-planar and sterically demanding nature effectively suppresses detrimental π-π stacking and excimer formation, leading to materials with high glass transition temperatures (Tg), excellent film-forming properties, and improved device lifetimes.[3][4][5][6]
This technical guide provides a comprehensive overview of the application of 4-cyclohexylphenylboronic acid in the synthesis of advanced OLED materials, with a particular focus on its use in Hole Transporting Materials (HTMs). We will delve into the synthetic protocols, characterization of the resulting materials, and their impact on OLED device performance.
Core Concept: Leveraging the Cyclohexylphenyl Moiety for Superior Hole Transport Materials
Hole Transporting Materials (HTMs) are a critical component in the multilayered architecture of an OLED device, responsible for the efficient injection and transport of holes from the anode to the emissive layer.[1] An ideal HTM should possess a high hole mobility, a suitable Highest Occupied Molecular Orbital (HOMO) energy level for efficient hole injection, and excellent thermal and morphological stability.[1]
The incorporation of the 4-cyclohexylphenyl group into triarylamine or carbazole-based HTMs offers several distinct advantages:
-
Enhanced Morphological Stability: The bulky cyclohexyl group disrupts intermolecular packing, preventing crystallization and leading to the formation of stable amorphous films with high glass transition temperatures (Tg).[3][4] This is crucial for preventing device degradation and ensuring long operational lifetimes.
-
Improved Solubility: The presence of the cyclohexyl substituent often enhances the solubility of the resulting materials in common organic solvents, facilitating device fabrication through solution-based processes.
-
Tuning of Electronic Properties: While the cyclohexyl group is electronically benign, its steric influence can modulate the conjugation length and molecular conformation, allowing for fine-tuning of the HOMO and LUMO energy levels to optimize charge injection and transport.
The synthesis of these advanced HTMs is most commonly achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where this compound serves as a key coupling partner.[7]
Synthetic Protocol: Synthesis of a Model Hole Transport Material
This section details a representative protocol for the synthesis of a triarylamine-based Hole Transport Material (HTM) incorporating the 4-cyclohexylphenyl moiety, specifically N,N'-di(4-cyclohexylphenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine, a molecule analogous to the widely used HTM, NPB.
Reaction Scheme:
Caption: Suzuki coupling for a model HTM.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| This compound | 153346-79-1 | 190.05 | >98% |
| N,N'-bis(4-bromophenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine | 64239-09-0 | 682.34 | >99% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | >99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Ethanol | 64-17-5 | 46.07 | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | - |
Step-by-Step Protocol:
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N,N'-bis(4-bromophenyl)-N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (1.0 eq.), this compound (2.2 eq.), and potassium carbonate (4.0 eq.).
-
Evacuate the flask and backfill with high-purity nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Under a positive flow of nitrogen, add a degassed solvent mixture of toluene, ethanol, and deionized water (in a 4:1:1 volume ratio).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 eq.) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add toluene and deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to yield the final product as a white solid.
-
Characterization and Performance Data
The successful synthesis of the target HTM should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The thermal, photophysical, and electrochemical properties are critical for its application in OLEDs. Below is a table of expected and representative properties for a triarylamine-based HTM incorporating the 4-cyclohexylphenyl moiety, based on analogous materials reported in the literature.
| Property | Representative Value/Method | Significance in OLED Performance |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | > 130 °C (DSC) | High Tg indicates excellent morphological stability, preventing film crystallization and ensuring device longevity.[5] |
| Decomposition Temperature (Td, 5% weight loss) | > 400 °C (TGA) | High Td is essential for withstanding the thermal stress during vacuum deposition and device operation. |
| Photophysical Properties | ||
| Absorption (λ_abs) in solution (e.g., THF) | ~350-380 nm (UV-Vis Spectroscopy) | Determines the transparency of the HTL in the visible region, which is crucial for efficient light outcoupling. |
| Photoluminescence (λ_pl) in solution (e.g., THF) | ~420-450 nm (Fluorescence Spectroscopy) | Indicates the intrinsic emissive properties of the material. |
| Electrochemical Properties | ||
| HOMO Energy Level | -5.1 to -5.4 eV (Cyclic Voltammetry) | Determines the energy barrier for hole injection from the anode. A good match with the anode work function is required. |
| LUMO Energy Level | -2.1 to -2.4 eV (Calculated from HOMO and optical bandgap) | A high LUMO level is necessary to effectively block electrons from leaking from the emissive layer to the HTL.[3] |
| Device Performance | ||
| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs (Time-of-Flight) | High hole mobility ensures efficient transport of holes to the emissive layer, leading to higher device efficiency.[3] |
Workflow for Material Synthesis and Characterization
Caption: Workflow from synthesis to device testing.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the synthesis of high-performance OLED materials. The introduction of the bulky cyclohexylphenyl moiety effectively enhances the thermal and morphological stability of hole-transporting materials, leading to OLED devices with improved efficiency and operational lifetime. The straightforward accessibility of these materials through Suzuki-Miyaura cross-coupling makes them attractive for both academic research and industrial applications. Future research will likely focus on the development of novel core structures functionalized with the 4-cyclohexylphenyl group to further optimize the optoelectronic properties for next-generation displays and solid-state lighting.
References
- Spirobifluorene-based hole-transporting materials for RGB OLEDs with high efficiency and low efficiency roll-off. PubMed Central.
- A High Tg Carbazole-Based Hole-Transporting Material for Organic Light-Emitting Devices. (2005-02-08).
- Synthesis and Characterization of Heterocyclic Compounds Derived from 1, 1- bis (4-aminophenyl) cyclohexane and their study. Iraqi Academic Scientific Journals. (2024-12-18).
- N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine. MDPI.
- Technical Support Center: Efficient Suzuki Coupling of 3,6-Dibromocarbazole. Benchchem.
- Benzenamine, 4,4'-cyclohexylidenebis(N,N-bis(4-methylphenyl)- | C46H46N2 | CID 94071. PubChem.
- Organoborane coupling reactions (Suzuki coupling). PMC.
- CN113185449A - Synthesis of carbazole-based organic small-molecule hole transport material and application of carbazole-based organic small-molecule hole transport material in perovskite solar cell.
- 5.1: Purity of OLED-Materials and the Implication on DevicePerformance.
- Photophysical and Electrochemical Properties of Highly π-Conjugated Bipolar Carbazole-1,3,4-Oxadiazole-based D-π-A Type of Efficient Deep Blue Fluorescent Dye. PubMed. (2021-08-11).
- (PDF) N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine.
- Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole. Benchchem.
- Synthesis, Spectroscopic and Electrochemical Characterization of Carbazole and Triphenylamine BOPHY Derivatives. Electrochemical Generation of an Optoelectronic Polymeric Film | Request PDF.
- Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing.
- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. MDPI.
- Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PMC - PubMed Central. (2021-06-07).
- Suzuki cross-coupling reaction. YouTube. (2020-02-13).
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. pure.skku.edu [pure.skku.edu]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
The Strategic Role of 4-Cyclohexylphenylboronic Acid in Modern Drug Discovery: Application Notes and Protocols
In the landscape of contemporary medicinal chemistry, the efficient construction of complex molecular architectures is paramount. Among the vast toolkit available to synthetic chemists, boronic acids have emerged as indispensable intermediates, largely due to their versatility in palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth exploration of 4-Cyclohexylphenylboronic acid, a key building block for the synthesis of biaryl moieties—a structural motif prevalent in numerous active pharmaceutical ingredients (APIs). We will delve into the causality behind its application, provide detailed experimental protocols for its use in the Suzuki-Miyaura coupling, and discuss its relevance in the context of complex drug molecules such as Canagliflozin and Laropiprant.
The Significance of the 4-Cyclohexylbiphenyl Moiety in Medicinal Chemistry
The 4-cyclohexylbiphenyl scaffold is a privileged structure in drug discovery. The cyclohexyl group often imparts favorable pharmacokinetic properties, such as increased lipophilicity, which can enhance membrane permeability and oral absorption. Concurrently, the biphenyl core provides a rigid framework for orienting other functional groups to effectively interact with biological targets. The synthesis of such structures is streamlined by the use of this compound as a readily available and stable starting material.[1]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound in drug discovery is its participation in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction, recognized with the 2010 Nobel Prize in Chemistry, allows for the efficient synthesis of biaryl compounds from an arylboronic acid and an aryl halide.[3][4] The reaction is lauded for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[3]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Drug Scaffolds: Illustrative Examples
While proprietary industrial syntheses may vary, the utility of this compound can be illustrated by its potential application in the synthesis of key structural motifs found in complex drugs.
Canagliflozin: A Case Study in C-Aryl Glucoside Synthesis
Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes.[2][5] Its complex structure features a C-aryl glucoside core. While various synthetic routes to Canagliflozin have been published, many involve the coupling of a protected glucose derivative with a pre-functionalized aglycone. The synthesis of this aglycone often requires the formation of a biaryl-like structure. Although a direct coupling with this compound may not be the primary industrial route, its use in the synthesis of Canagliflozin analogs for structure-activity relationship (SAR) studies is a plausible application.
Laropiprant: Targeting Prostaglandin Receptors
Laropiprant is a selective prostaglandin D2 receptor 1 antagonist that was developed to reduce the flushing side effect of niacin.[6] The core of Laropiprant contains a substituted indole ring system. The synthesis of analogs of such complex heterocyclic systems can be facilitated by Suzuki-Miyaura coupling to introduce various aryl or cyclohexylphenyl groups to explore their impact on biological activity.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reaction Scheme:
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Quantity (for 1 mmol scale) | Molar Eq. |
| This compound | 374538-04-2 | 204.08 g/mol | 245 mg | 1.2 |
| Aryl Bromide (e.g., 4-Bromoacetophenone) | 99-90-1 | 199.04 g/mol | 199 mg | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | 4.5 mg | 0.02 |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | 280.42 g/mol | 11.2 mg | 0.04 |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | 212.27 g/mol | 637 mg | 3.0 |
| Toluene | 108-88-3 | 92.14 g/mol | 10 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 g/mol | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (245 mg, 1.2 mmol), the aryl bromide (1.0 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add toluene (10 mL) and degassed water (2 mL) to the flask via syringe.
-
Catalyst Preparation: In a separate vial, quickly weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and tricyclohexylphosphine (11.2 mg, 0.04 mmol) and add them to the reaction flask against a positive flow of inert gas.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium compounds are toxic and should be handled with care.
-
Toluene is flammable and toxic.
-
Potassium phosphate is a strong base and can be corrosive.
Characterization of the Biaryl Product
The synthesized biaryl compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR (Nuclear Magnetic Resonance) | Aromatic protons in the biphenyl system will appear in the range of δ 7.0-8.0 ppm. Protons of the cyclohexyl group will be observed in the aliphatic region (δ 1.2-2.6 ppm). |
| ¹³C NMR | Aromatic carbons will be in the δ 120-150 ppm range. Aliphatic carbons of the cyclohexyl group will appear at higher field. The carbonyl carbon (if applicable) will be around δ 197 ppm. |
| HPLC (High-Performance Liquid Chromatography) | A single major peak should be observed, indicating the purity of the compound. Retention time will depend on the column and mobile phase used. |
| MS (Mass Spectrometry) | The molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the product should be observed. |
Conclusion
This compound is a valuable and versatile intermediate in drug discovery and development. Its primary application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of the 4-cyclohexylbiphenyl moiety, a key structural feature in many biologically active molecules. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this important building block in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry.
References
- Nomura, S., et al. (2010). Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Journal of Medicinal Chemistry, 53(17), 6355-6360.
- Muntode, B. B., et al. (2025). Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug. Carbohydrate Research, 558, 109686.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Gao, F., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. SpringerPlus, 6(1), 163.
- Singh, U. P., & Singh, R. P. (2015). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 20(8), 14857–14887.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- The Royal Swedish Academy of Sciences. (2010). The Nobel Prize in Chemistry 2010.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695.
- Thermo Fisher Scientific. Safety Data Sheet - this compound.
- PubChem. This compound.
- Royal Society of Chemistry. The Suzuki–Miyaura coupling.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Cross-Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Silver-Free, Catalytic Protodeboronation of Boronic Acids.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Cross-Coupling. Organometallics, 34(23), 5497–5508.
- Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270–5298.
- Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437–3440.
- Miyaura, N., & Suzuki, A. (1981). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
- Pae, A. N., & Kim, Y. (2013). Laropiprant: a selective prostaglandin D2 receptor 1 antagonist. Drugs of the Future, 38(1), 27.
- Van der Mey, M., et al. (2017). GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2. Molecules, 22(12), 2139.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 11(4), 745-756.
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- 1. 4-Cyclohexylbenzeneboronic acid | 374538-04-2 [chemicalbook.com]
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- 3. Suzuki Coupling [organic-chemistry.org]
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- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 4-Cyclohexylphenylboronic Acid with Aryl Halides
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries for creating substituted biphenyls, polyolefins, and styrenes.[1] This guide provides detailed application notes and protocols for the Suzuki coupling of 4-Cyclohexylphenylboronic acid with a range of aryl halides (iodides, bromides, and chlorides). The 4-cyclohexylphenyl moiety is a significant structural motif in medicinal chemistry and liquid crystal research, and mastering its incorporation via Suzuki coupling is a critical skill for researchers in these fields.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for experimental choices, ensuring both successful execution and a deeper understanding of the reaction.
The Mechanism: A Palladium-Catalyzed Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-understood catalytic cycle involving a palladium catalyst.[1][4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the aryl halide (Ar-X). This step breaks the carbon-halogen bond and forms a new organopalladium(II) intermediate.[1] The reactivity of the aryl halide is crucial here, with the bond strength dictating the ease of this step, generally following the trend I > Br > Cl.[5]
-
Transmetalation: This is the key bond-forming step where the organic group from the organoboron species is transferred to the palladium(II) complex.[1][6] For this to occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its aryl group (in this case, 4-cyclohexylphenyl) to the palladium center, displacing the halide.[7][8][9][10] The exact mechanism of transmetalation is still a subject of detailed study, but the formation of a palladium-oxygen-boron linkage is a proposed key intermediate.[11][12]
-
Reductive Elimination: The final step involves the two organic ligands on the palladium(II) complex coupling to form the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Design and Causality
The choice of reagents and conditions is paramount for a successful Suzuki coupling. The sterically demanding cyclohexyl group on the boronic acid requires careful optimization to achieve high yields, especially with less reactive aryl chlorides.
-
Palladium Catalyst and Ligands: While simple catalysts like Pd(PPh₃)₄ can be effective, particularly for aryl iodides and bromides, more challenging substrates like aryl chlorides often require more sophisticated catalyst systems.[5] Modern catalysts often employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][10][13] These ligands promote the oxidative addition step, especially for the strong C-Cl bond, and facilitate the reductive elimination step.[14][15]
-
Base: The base is critical for activating the boronic acid.[7][10] The choice of base can influence reaction rates and yields. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, Ba(OH)₂).[3][7][16] Stronger bases like cesium carbonate are often used for less reactive aryl halides. Aqueous bases are frequently used, as water can play a beneficial role in the reaction.[17][18][19]
-
Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.[20] Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in combination with water.[21][22][23][24] The choice of solvent can significantly impact reaction efficiency.[20][21][22]
Protocols for Coupling this compound
The following protocols are tailored for different classes of aryl halides. The reactivity order (I > Br > Cl) necessitates adjustments in catalyst systems, bases, and reaction temperatures.
General Experimental Workflow
A standardized workflow ensures reproducibility. The following diagram outlines the key steps from reaction setup to product isolation.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: Coupling with Aryl Iodides (Highest Reactivity)
Aryl iodides are the most reactive coupling partners due to the relatively weak C-I bond, allowing for milder conditions.
-
Rationale: A standard, well-established palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is typically sufficient. A moderately strong base in an aqueous/organic solvent mixture provides excellent results.
| Parameter | Condition | Rationale |
| Aryl Halide | Aryl Iodide (1.0 eq) | Highly reactive, facilitates easy oxidative addition. |
| Boronic Acid | This compound (1.1 - 1.2 eq) | Slight excess ensures complete consumption of the halide. |
| Catalyst | Pd(PPh₃)₄ (1-3 mol%) | Reliable, commercially available, and effective for active substrates. |
| Base | K₂CO₃ (2.0 - 3.0 eq) | Effective base, readily available, and works well in aqueous systems. |
| Solvent | Toluene/Water or Dioxane/Water (4:1 v/v) | Biphasic system aids in dissolving both organic and inorganic reagents. |
| Temperature | 80-90 °C | Sufficient thermal energy to drive the reaction to completion. |
| Time | 2-6 hours | Typically sufficient for full conversion. |
Step-by-Step Procedure:
-
To a reaction vessel, add the aryl iodide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add the solvent mixture (e.g., 8 mL toluene and 2 mL water).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Under a positive pressure of argon, add Pd(PPh₃)₄ (0.03 mmol).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC/MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with Aryl Bromides (Intermediate Reactivity)
Aryl bromides are less reactive than iodides but are very common substrates. They may require slightly more active catalysts or stronger bases.
-
Rationale: A more robust catalyst system, generated in situ from a Pd(II) source and a phosphine ligand, is often employed. A stronger base like K₃PO₄ can accelerate the reaction.
| Parameter | Condition | Rationale |
| Aryl Halide | Aryl Bromide (1.0 eq) | Good balance of reactivity and stability. |
| Boronic Acid | This compound (1.2 - 1.5 eq) | A slightly larger excess may be needed compared to iodides. |
| Catalyst | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | Highly active catalyst system for aryl bromides.[25] |
| Base | K₃PO₄ (3.0 eq) | A stronger base that can enhance the rate of transmetalation. |
| Solvent | Dioxane/Water (5:1 v/v) | A polar aprotic solvent that performs well with this catalyst system. |
| Temperature | 90-100 °C | Higher temperature is needed to facilitate oxidative addition. |
| Time | 6-16 hours | Longer reaction times are typical for less reactive bromides. |
Step-by-Step Procedure:
-
In a reaction vessel, combine the aryl bromide (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the vessel with argon three times.
-
Add the degassed solvent mixture (e.g., 10 mL dioxane and 2 mL water) via syringe.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
After completion, follow the workup and purification procedure described in Protocol 1.
Protocol 3: Coupling with Aryl Chlorides (Lowest Reactivity)
Aryl chlorides are often preferred in industrial settings due to their lower cost, but their high C-Cl bond strength makes them the most challenging substrates.[14][26][27]
-
Rationale: This requires a highly active catalyst system. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are essential.[10][13][15] A strong base and higher temperatures are necessary to overcome the high activation energy of the oxidative addition step.
| Parameter | Condition | Rationale |
| Aryl Halide | Aryl Chloride (1.0 eq) | Challenging but cost-effective substrate. |
| Boronic Acid | This compound (1.5 eq) | A significant excess is recommended. |
| Catalyst | Pd₂(dba)₃ (2 mol%) with P(t-Bu)₃ (8 mol%) | A powerful catalyst system known to activate aryl chlorides.[10][15] |
| Base | Cs₂CO₃ (3.0 eq) | A strong, highly effective base for challenging couplings. |
| Solvent | Dioxane (anhydrous) | Anhydrous conditions can be beneficial for these sensitive systems. |
| Temperature | 100-110 °C | High temperature is critical for C-Cl bond activation. |
| Time | 12-24 hours | Reactions often require extended periods to reach completion. |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), and cesium carbonate (3.0 mmol).
-
Add Pd₂(dba)₃ (0.02 mmol).
-
Evacuate and backfill the vessel with argon three times.
-
In a separate flask, prepare a solution of tri(tert-butyl)phosphine (0.08 mmol) in anhydrous dioxane (2 mL) under argon.
-
Add the ligand solution to the reaction vessel, followed by additional anhydrous dioxane (8 mL).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress carefully by GC/MS.
-
Upon completion, follow the workup and purification procedure described in Protocol 1.
Conclusion
The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for synthesizing 4-cyclohexylbiphenyl derivatives. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and solvent, researchers can successfully couple this compound with a wide range of aryl halides. The protocols provided herein offer a robust starting point for achieving high yields, from the highly reactive aryl iodides to the more challenging but economically attractive aryl chlorides. These guidelines, grounded in established chemical principles, are intended to empower scientists in their pursuit of novel molecular architectures for drug discovery and materials science.
References
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- Guerra, C. F., Bickelhaupt, F. M., & Ujaque, G. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 128(49), 15681–15691. [Link]
- Guerra, C. F., Bickelhaupt, F. M., & Ujaque, G. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 128(49), 15681-15691. [Link]
- Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(38), 13075-13086. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Li, J., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(3), 544-550. [Link]
- Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(16), 5466–5475. [Link]
- Thomas, A. A. (2014). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: the missing link.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 53(15), 3834-3837. [Link]
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
- J. E. A. Wallace, Solvent effects in palladium catalysed cross-coupling reactions, University of York, 2018. [Link]
- ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
- Vantourout, J. C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 86(17), 11473–11480. [Link]
- ResearchGate. Suzuki coupling reactions of aryl chlorides. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- Köhler, K., et al. (2008). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. The Journal of Organic Chemistry, 73(13), 4999–5005. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- ResearchGate.
- ResearchGate. Effect of different solvents on the Suzuki cross-coupling reaction of an aryl halide with phenylboronic acid. [Link]
- Barker, A. J., et al. (2020). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Omega, 5(17), 9848–9854. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. [Link]
- YouTube. Suzuki cross-coupling reaction. [Link]
- Pace, V., & Holzer, W. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(6), 7276–7306. [Link]
- YouTube. Suzuki Coupling. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 929555. [Link]
- ResearchGate. The Suzuki coupling reaction of aryl chlorides with phenylboronic acid. [Link]
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
- Leadbeater, N. E., & Marco, M. (2003). Suzuki coupling of aryl chlorides with phenylboronic acid in water, using microwave heating with simultaneous cooling. The Journal of Organic Chemistry, 68(14), 5660–5667. [Link]
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Topic: Strategic Scale-Up of Suzuki-Miyaura Reactions Using 4-Cyclohexylphenylboronic Acid for API Synthesis
An Application Note for Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling is a cornerstone of modern pharmaceutical process chemistry, prized for its functional group tolerance and efficiency in constructing biaryl systems.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic scale-up of Suzuki reactions involving 4-cyclohexylphenylboronic acid, a key building block for various advanced intermediates. We move beyond a simple recitation of steps to explain the underlying causality of process decisions, focusing on the critical parameters that govern success at the kilogram scale and beyond. This document details a robust, scalable protocol, addresses common industrial challenges like palladium removal, and offers troubleshooting insights to ensure a reproducible and efficient manufacturing process.
Introduction: The Industrial Significance of the Suzuki-Miyaura Coupling
First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of an organoboron species with an organohalide has become one of the most powerful and widely used methods for C-C bond formation in active pharmaceutical ingredient (API) manufacturing.[1][3] Its popularity stems from the mild reaction conditions, the commercial availability of diverse boronic acids, and the generally low toxicity of boron-containing reagents.[4][5]
The 4-cyclohexylbiphenyl motif, synthesized using this compound, is a privileged structure in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties. However, transitioning a bench-scale Suzuki reaction from a laboratory flask to a multi-thousand-liter reactor presents significant challenges.[6][7] Issues such as heat and mass transfer, catalyst loading optimization, residual palladium contamination, and management of large-volume waste streams become paramount.[4][6] This guide provides a framework for navigating these complexities to develop a safe, efficient, and economically viable large-scale process.
Mechanistic Considerations in a Process Chemistry Context
A fundamental understanding of the catalytic cycle is essential for rational process optimization and troubleshooting. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond. On scale, this step can be sensitive to the quality of the starting material and the presence of oxygen, which can deactivate the catalyst.[7] The choice of ligand is critical here; electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can facilitate the addition of less reactive aryl chlorides.[10]
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center. This is often the rate-limiting step and is highly dependent on the choice of base, solvent, and the presence of water.[4] The base activates the boronic acid, forming a more nucleophilic boronate species, which is crucial for efficient transfer.[11]
-
Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst. Bulky ligands often promote this final step.[12]
Key Parameters for Process Development & Optimization
Scaling a Suzuki reaction requires a systematic evaluation of several interconnected parameters.
Reagent & Solvent Quality
At an industrial scale, the purity of raw materials is a critical control point.
-
This compound: Should be assayed for purity and homocoupled biphenyl impurities. The presence of excess boric acid can affect reaction stoichiometry. More stable derivatives like pinacol esters (BPin) can improve reproducibility and handling at scale, though they come at a higher cost.[10]
-
Aryl Halide: Reactivity follows the trend I > OTf > Br >> Cl.[3] While aryl bromides are common, the economic and environmental benefits of using aryl chlorides are driving the development of highly active catalysts to overcome their lower reactivity.[13][14]
-
Solvents: Solvent quality must be rigorously controlled. Contaminants in solvents like tetrahydrofuran (THF) have been shown to poison palladium catalysts even at ppm levels, leading to a lack of robustness in production.[15] For scale-up, solvents are chosen based on a balance of performance, safety, environmental impact, and ease of work-up. Toluene, 2-methyltetrahydrofuran (2-MeTHF), and aqueous systems are common choices.[12][16][17]
Catalyst System Selection
Reducing palladium loading is a primary goal in process chemistry to manage costs and minimize residual metal in the final API.[4]
-
Palladium Source: Air-stable Pd(II) precatalysts, such as those complexed with bulky phosphine ligands (e.g., XPhos-Pd-G3) or NHCs, are often preferred for their stability and ease of handling on a large scale.[18] These generate the active Pd(0) species in situ.
-
Ligands: The choice of ligand dictates the catalyst's activity and stability. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling sterically hindered substrates or unreactive aryl chlorides.[13]
-
Catalyst Loading: While lab-scale reactions may use 1-5 mol% of palladium, industrial processes aim for much lower loadings, often in the range of 0.01-0.1 mol% (100-1000 ppm), or even lower with highly active catalyst systems.[5][13]
Reaction Conditions
-
Base Selection: Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are widely used due to their low cost and effectiveness.[3] The choice of base can influence the rate of transmetalation and suppress side reactions like protodeboronation (hydrolysis of the boronic acid).[12]
-
Temperature & Mixing: These are critical physical parameters that differ significantly between lab and plant scale. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in impurity formation and inconsistent results.[6] The reaction exotherm must be characterized to ensure it can be safely managed by the reactor's cooling system.
Kilogram-Scale Protocol: Synthesis of 4-Cyclohexyl-4'-methoxy-1,1'-biphenyl
This protocol describes a general, robust procedure for the coupling of this compound with 4-bromoanisole.
Reaction Scheme: (An image of the reaction of this compound with 4-bromoanisole to yield 4-cyclohexyl-4'-methoxy-1,1'-biphenyl would be placed here.)
Materials & Equipment
-
Reactor: 100 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Reagents:
-
4-Bromoanisole (5.00 kg, 26.7 mol, 1.0 equiv)
-
This compound (5.76 kg, 28.2 mol, 1.05 equiv)
-
XPhos-Pd-G3 catalyst (45.2 g, 0.053 mol, 0.2 mol%)
-
Potassium Carbonate (K₂CO₃), milled (7.38 kg, 53.4 mol, 2.0 equiv)
-
Toluene (50 L)
-
Deionized Water (25 L)
-
-
Work-up & Purification:
-
Aqueous Sodium Bisulfite (NaHSO₃) solution (20% w/v)
-
Activated Carbon (e.g., Darco KB-G)
-
Celite® or other filter aid
-
Heptane (for crystallization)
-
Experimental Workflow
Step-by-Step Procedure
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and inerted. Purge the vessel with nitrogen for at least 30 minutes.[18]
-
Reagent Charging: Charge toluene (50 L), 4-bromoanisole (5.00 kg), this compound (5.76 kg), and milled K₂CO₃ (7.38 kg) to the reactor under a nitrogen blanket.
-
Degassing: Add deionized water (25 L). Heat the mixture to 50-60 °C and sparge with nitrogen via a subsurface dip tube for 1 hour to remove dissolved oxygen.[19]
-
Catalyst Addition: After degassing, add XPhos-Pd-G3 catalyst (45.2 g) to the reactor.
-
Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring (e.g., 250-300 RPM). Maintain the temperature for 4-6 hours.
-
In-Process Control (IPC): After 4 hours, take a sample of the organic layer and analyze by HPLC to check for the disappearance of 4-bromoanisole (<1.0% remaining is a typical target).
-
Cooling and Quench: Once the reaction is complete, cool the mixture to 50 °C.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower aqueous layer.
-
Aqueous Wash: Wash the organic layer with 20 L of deionized water, separate, and discard the aqueous layer.
-
Palladium Removal: Add 20 L of 20% aqueous NaHSO₃ solution and 1.0 kg of activated carbon to the organic layer. Stir vigorously at 60-70 °C for 2 hours. This step helps to reduce Pd(II) species and adsorb palladium onto the carbon.[20]
-
Filtration: Cool the mixture to 40-50 °C and filter through a pad of Celite® to remove the activated carbon. Wash the filter cake with warm toluene (2 x 5 L).
-
Crystallization: Concentrate the combined organic filtrate under vacuum to approximately 20 L. Add heptane (40 L) slowly while maintaining the temperature at 60-70 °C. Cool the mixture slowly to 0-5 °C and hold for at least 2 hours to allow for complete crystallization.
-
Isolation and Drying: Filter the resulting slurry, wash the product cake with cold heptane (2 x 10 L), and dry under vacuum at 50 °C to a constant weight.
-
Analysis: Analyze the final product for purity (HPLC), identity (¹H NMR, MS), and residual palladium content (ICP-MS).
Expected Results
| Parameter | Target Value |
| Yield | 85–95% |
| Purity (HPLC) | >99.5% |
| Residual Palladium | <10 ppm |
| Reaction Time | 4–6 hours |
Critical Challenges on Scale: Palladium Removal
Regulatory limits on residual palladium in APIs are stringent, often requiring levels below 10 ppm.[4] Removing the catalyst is a critical, non-trivial step in process development.
-
Scavengers: Various palladium scavengers can be employed during work-up. These are typically functionalized materials that chelate or adsorb the metal.
-
Activated Carbon: A cost-effective and common method, but its effectiveness can vary. Requires a filtration step that can be slow on a large scale.[21]
-
Thiol-Based Scavengers: Reagents like 2,4,6-trimercaptotriazine (TMT) are highly effective but can introduce sulfur impurities if not used correctly.[19]
-
Extraction: Acidic or basic washes can sometimes remove palladium species, but this is highly dependent on the ligand and oxidation state of the metal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | 1. Inefficient degassing (oxygen present).[7] 2. Catalyst deactivation or insufficient loading. 3. Poor mixing.[6] 4. Low quality of boronic acid or base. | 1. Improve nitrogen sparging procedure. 2. Increase catalyst loading slightly or screen alternative catalysts/ligands. 3. Increase stirrer speed. 4. Use high-purity, milled base; verify boronic acid quality. |
| Protodeboronation | 1. Reaction temperature too high. 2. Base is too strong or reaction time is excessive. | 1. Lower the reaction temperature. 2. Screen a milder base (e.g., K₂CO₃ instead of K₃PO₄); optimize reaction time with IPCs. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.[12] 2. Catalyst system promotes side reaction. | 1. Ensure rigorous inerting of the reactor and reagents.[19] 2. Screen different ligands; sometimes a small amount of an oxidant is the root cause. |
| High Residual Palladium | 1. Ineffective scavenging method. 2. Palladium has precipitated as Pd black. 3. Incorrect pH during work-up. | 1. Increase scavenger amount, contact time, or temperature. Screen alternative scavengers. 2. Use a polish filtration through Celite®. 3. Adjust pH of aqueous washes to optimize partitioning of Pd species. |
Conclusion
The successful scale-up of the Suzuki-Miyaura reaction with this compound is a multi-faceted challenge that extends far beyond simply multiplying reagent quantities. It demands a thorough understanding of the reaction mechanism, a systematic approach to process optimization, and rigorous control over physical parameters like mixing and temperature. By focusing on reagent quality, minimizing catalyst loading, and implementing a robust and validated palladium removal strategy, researchers and process chemists can reliably transition this powerful transformation from the bench to manufacturing, enabling the efficient production of vital pharmaceutical intermediates.
References
- Challenges In Suzuki Coupling Reaction. (2025). KCIL Chemofarbe Group.
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (2025).
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development.
- Conceptual process design-based solvent selection: Optimization of solvent combinations with application to Suzuki–Miyaura coupling. (2025). CoLab.
- Suzuki reaction. Wikipedia.
- The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling. (2025).
- How to approach choosing reaction conditions for Suzuki?. (2024). Reddit.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society.
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Sustainable Chemistry & Engineering.
- Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. (2021). HEIA-FR.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
- Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews.
- Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (2014).
- A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant.
- Toward a More Holistic Framework for Solvent Selection. (2016). Organic Process Research & Development.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025).
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene. (2025). Benchchem.
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow.
- Suzuki Coupling. Organic Chemistry Portal.
- "Greening Up" the Suzuki Reaction. (2025).
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki cross-coupling reaction. (2020). YouTube.
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- 21. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Biaryl Compounds Using 4-Cyclohexylphenylboronic Acid
Abstract
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, offering a unique combination of structural rigidity and conformational flexibility.[1] The introduction of a cyclohexyl group to this scaffold can significantly enhance lipophilicity and metabolic stability, making it a desirable feature in drug design. This application note provides a comprehensive guide to the synthesis of biaryl compounds utilizing 4-cyclohexylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.[2][3] This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the construction of complex molecular architectures.
The Strategic Importance of the 4-Cyclohexylphenyl Moiety
The 4-cyclohexylphenyl group is a key structural component in numerous biologically active compounds and advanced materials. Its incorporation into a molecule can impart several advantageous properties:
-
Modulation of Physicochemical Properties: The bulky and lipophilic nature of the cyclohexyl group can increase the molecule's affinity for hydrophobic pockets in target proteins and improve its pharmacokinetic profile by reducing clearance.
-
Enhanced Metabolic Stability: The saturated cyclohexyl ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) compared to more labile functionalities.
-
Structural Scaffolding: The rigid phenyl core combined with the flexible cyclohexyl group allows for precise control over the spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.
Given these benefits, this compound serves as an indispensable reagent for introducing this valuable moiety.[4]
Understanding the Reagent: this compound
A thorough understanding of the starting material is critical for successful and reproducible synthesis.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 374538-04-2 | [4] |
| Molecular Formula | C12H17BO2 | [4] |
| Molecular Weight | 204.07 g/mol | [4] |
| Appearance | White to yellow solid | [4] |
| Melting Point | ~220 °C | [4] |
| pKa | 8.81 ± 0.10 (Predicted) | [4] |
Stability and Handling: Like many boronic acids, this compound can be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a hydrogen atom.[5][6] This is particularly relevant under harsh basic conditions or prolonged heating.[6] It is recommended to store the reagent in a cool, dry place under an inert atmosphere. For reactions, using fresh, high-purity material is crucial to avoid diminished yields.[5]
The Suzuki-Miyaura Cross-Coupling: Mechanism and Key Parameters
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[7][8] The reaction is catalyzed by a palladium complex and requires a base to facilitate the key transmetalation step.[7][9]
The generally accepted catalytic cycle consists of three primary steps:[7][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (or pseudohalide), forming a Pd(II) intermediate.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11][12]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species.[7][9]
Key Reaction Parameters:
-
Palladium Catalyst: A wide range of palladium sources can be used, from simple salts like Pd(OAc)₂ to pre-formed Pd(0) complexes like Pd(PPh₃)₄.[13][14] For challenging couplings, particularly with less reactive aryl chlorides, highly active catalysts formed in situ from a palladium source and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) are often required.[15]
-
Base: The choice of base is critical.[16] It activates the boronic acid, but overly strong bases can promote side reactions.[6][10] Common choices include inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃.[16] The solubility and strength of the base can significantly impact reaction efficiency.[16]
-
Solvent: A variety of organic solvents are suitable, often with the addition of water.[9] Common solvent systems include toluene/water, dioxane/water, and THF/water. The aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[17]
-
Aryl Halide/Pseudohalide: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[5][8] While aryl iodides and bromides are highly reactive, the cost-effectiveness of aryl chlorides makes them attractive, though they often necessitate more specialized and active catalyst systems.[15]
Experimental Protocol: Synthesis of 4-Cyclohexyl-4'-methoxybiphenyl
This section provides a detailed, step-by-step methodology for a model Suzuki-Miyaura coupling reaction.
Reaction Scheme: (Self-generated image, not from search results)
Materials and Equipment:
-
This compound (1.0 mmol, 204.1 mg)
-
4-Bromoanisole (1.0 mmol, 187.0 mg, 126 µL)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)
-
Potassium Carbonate [K₂CO₃] (2.0 mmol, 276.4 mg)
-
Toluene (5 mL, anhydrous)
-
Water (1 mL, deionized)
-
Round-bottom flask (25 mL) with condenser
-
Magnetic stir bar and stir plate with heating
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound (204.1 mg), 4-bromoanisole (187.0 mg), Pd(OAc)₂ (4.5 mg), PPh₃ (10.5 mg), and K₂CO₃ (276.4 mg).
-
Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add anhydrous toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Degassing: Sparge the reaction mixture with a gentle stream of the inert gas for 10-15 minutes to thoroughly degas the solvents.[5]
-
Reaction Execution: Attach a condenser, place the flask in a preheated oil bath at 90 °C, and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure 4-cyclohexyl-4'-methoxybiphenyl.
Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. The following table outlines common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst2. Poor Reagent Quality3. Insufficient Degassing | 1. Use a fresh catalyst/ligand; consider a more active pre-catalyst.[5]2. Use fresh, high-purity boronic acid and aryl halide.[5]3. Ensure the reaction mixture is thoroughly deoxygenated.[5] |
| Protodeboronation | 1. Base is too strong2. High temperature/long reaction time3. Presence of excess water | 1. Switch to a milder base (e.g., K₃PO₄, KF).[5][6]2. Lower the reaction temperature; optimize for shorter reaction times.[5][18]3. Use anhydrous solvents and a carefully controlled amount of water.[5] |
| Homocoupling of Boronic Acid | 1. Presence of O₂2. Use of a Pd(II) precatalyst without complete reduction | 1. Improve degassing procedure.[9]2. Add a reducing agent or ensure conditions favor reduction to Pd(0). |
| Dehalogenation of Aryl Halide | 1. Presence of a hydride source (e.g., from solvent or base decomposition) | 1. Use high-purity, anhydrous solvents.[9]2. Screen alternative bases or solvents. |
Application in Drug Discovery: A Conceptual Link
The this compound scaffold is relevant to the synthesis of various pharmaceutical agents. For instance, the structural motifs found in certain classes of enzyme inhibitors and receptor modulators often feature biaryl cores.[19][20] The ability to readily synthesize derivatives using the protocol described herein allows for rapid exploration of structure-activity relationships (SAR). By coupling this compound with a diverse array of functionalized aryl or heteroaryl halides, medicinal chemists can generate libraries of compounds to identify leads with improved potency, selectivity, and pharmacokinetic properties.[2][19]
Safety Precautions
-
Reagents: Palladium compounds can be toxic and should be handled with care. Aryl halides can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Procedure: The reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Solvents: Toluene is flammable and toxic. Dioxane is a potential carcinogen. Handle all organic solvents with appropriate caution.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024).
- Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. (2014).
- Braga, A. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. (2005).
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (2023).
- Shafi, S., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. (2022).
- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 1-Naphthylboronic Acid in Biaryl Synthesis.
- Thomas, A. A., & Denmark, S. E. The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. (2019).
- Organ, M. G., et al. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. (2017).
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2004).
- Bedford, R. B. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of the Chemical Society, Dalton Transactions. (2004).
- Lima, C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. (2014).
- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. (2018).
- Organic Chemistry Portal. Suzuki Coupling.
- Littke, A. F., & Fu, G. C. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. (1998).
- The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023).
- Li, Y., et al. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. (2001).
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Reddit. For the pro's (Suzuki). (2024).
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025).
- Journal of Drug Delivery Science and Technology. Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. (2024).
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024).
- Miyaura, N., & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan. (1995).
- ResearchGate. Phenylboronic Acid-polymers for Biomedical Applications. (2025).
- Silva, M. P., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. (2020).
- Das, B. C., et al. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. (2022).
- ResearchGate. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction. (2022).
- National Center for Biotechnology Information. 4-Carboxyphenylboronic Acid. PubChem Compound Database.
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- 3. organicreactions.org [organicreactions.org]
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The Strategic Role of 4-Cyclohexylphenylboronic Acid in the Synthesis of Advanced Liquid Crystals: Application Notes and Protocols
Introduction: The Architectural Significance of the Cyclohexyl Moiety in Mesogen Design
In the pursuit of advanced liquid crystalline materials, the molecular architecture of the mesogen is paramount. The incorporation of specific structural motifs allows for the fine-tuning of physical properties, such as the mesophase range, birefringence, and dielectric anisotropy. Among the vast array of building blocks available to the synthetic chemist, 4-cyclohexylphenylboronic acid has emerged as a strategic precursor for the synthesis of high-performance liquid crystals. The non-planar, bulky nature of the cyclohexyl group, in contrast to a planar phenyl ring, imparts unique conformational properties to the resulting mesogens. This structural feature can disrupt molecular packing, leading to lower melting points and broader nematic ranges, which are highly desirable characteristics for display applications and other advanced materials. The Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool in carbon-carbon bond formation, provides an efficient route to incorporate the 4-cyclohexylphenyl moiety into the core structure of liquid crystals.[1] This application note will provide a comprehensive guide to the synthesis of a representative 4-cyclohexylbiphenyl-based liquid crystal, detailing the underlying reaction mechanism, a step-by-step experimental protocol, and methods for characterization.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide.[2] The reaction is prized for its mild conditions, high functional group tolerance, and the stability of the boronic acid reagents.[3] The catalytic cycle, which is fundamental to understanding the reaction, can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center. The base activates the boronic acid, facilitating this exchange.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Pentyl-4'-cyclohexylbiphenyl
This protocol details the synthesis of 4-pentyl-4'-cyclohexylbiphenyl, a representative liquid crystal, via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
1-Bromo-4-pentylbenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Caption: Experimental workflow for the synthesis of 4-pentyl-4'-cyclohexylbiphenyl.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents), 1-bromo-4-pentylbenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-3 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford the pure 4-pentyl-4'-cyclohexylbiphenyl.
Data Presentation and Characterization
The successful synthesis of the target liquid crystal is confirmed through various analytical techniques.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 1-Bromo-4-pentylbenzene |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water |
| Typical Yield | 80-95% |
| Appearance | White solid |
Characterization Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized compound. For analogous structures like 4-cyclohexylbenzonitrile, characteristic proton signals appear for the phenyl and cyclohexyl groups.[4] In the ¹³C NMR spectrum, distinct peaks for the carbons in both the aromatic and aliphatic rings are observed.[4]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures of the liquid crystal. A typical DSC thermogram for a nematic liquid crystal like 4-cyano-4'-pentylbiphenyl (5CB) shows distinct endothermic peaks corresponding to the crystal-to-nematic and nematic-to-isotropic phase transitions upon heating.[5][6] For 4-pentyl-4'-cyclohexylbiphenyl, similar transitions are expected, and the temperatures at which these occur define the mesophase range.
-
Polarized Optical Microscopy (POM): POM is a crucial technique for visualizing the liquid crystalline textures. Upon cooling from the isotropic phase, the formation of characteristic textures (e.g., schlieren or marbled textures) confirms the presence of a nematic phase.
Trustworthiness and Self-Validation
The protocol described is a self-validating system. The successful formation of the C-C bond can be unequivocally confirmed by NMR spectroscopy, where the disappearance of the starting material signals and the appearance of the coupled product's characteristic peaks provide clear evidence of the reaction's success. The mesomorphic properties, which are the primary goal of the synthesis, are then verified by DSC and POM. The observation of distinct phase transitions at specific temperatures and the visualization of characteristic liquid crystalline textures serve as definitive confirmation of the desired product's properties.
Conclusion: A Versatile Building Block for Future Materials
This compound stands as a valuable and versatile building block in the rational design and synthesis of advanced liquid crystalline materials. The Suzuki-Miyaura coupling provides a robust and efficient method for its incorporation into various molecular architectures. The resulting mesogens, characterized by their favorable thermal properties, are promising candidates for a wide range of applications, from next-generation displays to advanced optical components. The detailed protocol and characterization methods provided herein offer a solid foundation for researchers and scientists to explore the potential of this important synthetic precursor in the development of novel functional materials.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- The Royal Society of Chemistry. (2024).
- Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131.
- MDPI. (2022). Synthesis and Mesomorphism of Geometric and Conformation-Modulated Amphiphilic β-Cyclodextrin Liquid Crystals. [Link]
- PubChem. (2024). 4-Cyano-4'-pentylbiphenyl. [Link]
- Wikipedia. (2024). 4-Cyano-4'-pentylbiphenyl. [Link]
- Organic Chemistry Portal. (2023). Suzuki Coupling. [Link]
- Bonvallet, G. A. (1999). Differential Scanning Calorimetric Study of the Nematic Liquid Crystal 5CB. The College of Wooster. [Link]
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- 3. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Chan-Lam coupling with 4-Cyclohexylphenylboronic acid
An Application Guide to the Chan-Lam Coupling: Synthesis of N-(4-cyclohexylphenyl) Derivatives
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the Chan-Lam C-N cross-coupling reaction, with a specific focus on utilizing 4-Cyclohexylphenylboronic acid. The Chan-Lam coupling represents a powerful, mild, and operationally simple alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds.[1][2][3] This document is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, and a practical troubleshooting guide to enable the successful synthesis of N-arylated compounds.
Introduction: The Strategic Value of the Chan-Lam Coupling
The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is a cornerstone of modern organic synthesis, particularly in the construction of pharmaceuticals and functional materials.[4][5] While palladium-catalyzed methods like the Buchwald-Hartwig amination have been transformative, they often require stringent anhydrous conditions and expensive, air-sensitive catalysts.[6]
The Chan-Lam coupling, independently developed by Dominic Chan, David Evans, and Patrick Lam in 1998, emerged as a highly practical and complementary strategy.[2][7] This copper-catalyzed reaction facilitates the oxidative coupling of arylboronic acids with a wide array of N-H and O-H containing nucleophiles.[1][7] Its key advantages include:
-
Mild Conditions: Reactions can often be performed at room temperature.[1][7]
-
Operational Simplicity: The reaction is typically tolerant of air and moisture, eliminating the need for strict inert atmosphere techniques.[3]
-
Cost-Effectiveness: It utilizes abundant and inexpensive copper catalysts instead of precious metals like palladium.[3]
-
Broad Substrate Scope: It is compatible with a diverse range of nucleophiles including amines, anilines, amides, imides, ureas, carbamates, and sulfonamides.[1][6]
This guide focuses on the application of This compound , a valuable building block used in the synthesis of materials for organic light-emitting diodes (OLEDs) and pharmaceutical intermediates.[8] The protocols and principles discussed herein are designed to be broadly applicable for coupling this substrate with various amine nucleophiles.
The Reaction Mechanism: A Copper-Catalyzed Cycle
The precise mechanism of the Chan-Lam coupling has been a subject of extensive study and can be complex, but a generally accepted catalytic cycle involves copper in various oxidation states.[7] The most commonly proposed pathway proceeds through Cu(II) and Cu(III) intermediates.
The key steps are as follows:
-
Ligand Exchange/Coordination: The Cu(II) catalyst coordinates with the amine (or other nucleophile) and the boronic acid. The base in the reaction facilitates the deprotonation of the nucleophile.[3]
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center, displacing an acetate or other ligand to form an aryl-copper(II) intermediate.
-
Oxidation: The aryl-copper(II) species is oxidized to a key, transient aryl-copper(III) intermediate. This oxidation is typically effected by atmospheric oxygen, which is why the reaction is conveniently run open to the air.[1][6]
-
Reductive Elimination: This is the crucial bond-forming step. The aryl group and the nucleophile are eliminated from the copper(III) center, forming the desired C-N bond and a Cu(I) species.[6][7]
-
Reoxidation: The resulting Cu(I) is reoxidized back to the active Cu(II) catalyst by the oxidant (O₂), closing the catalytic cycle.[6]
Core Components and Their Strategic Roles
The success of a Chan-Lam coupling reaction depends on the careful selection and balance of its core components. Understanding the function of each is critical for optimization and troubleshooting.
| Component | Example(s) | Role & Strategic Considerations |
| Arylating Agent | This compound | The source of the aryl group. Boronic acids are generally stable, but can dehydrate to form boroxines, which may affect reactivity.[9] An excess (1.5-2.0 equiv.) is often used to drive the reaction to completion and compensate for side reactions like homocoupling or protodeboronation.[6][10] |
| Nucleophile | Primary/Secondary Amines, Anilines, Imidazoles | The N-H containing partner. The nucleophilicity and steric bulk of the amine will influence reaction rates. Aliphatic amines can be challenging substrates compared to anilines or heterocycles.[11] |
| Copper Source | Cu(OAc)₂, Cu(OTf)₂, CuCl, Cu₂O | The catalyst. Copper(II) acetate is the most common and robust choice.[6] The choice of counterion can influence reactivity.[10] Can be used in catalytic (5-20 mol%) or stoichiometric amounts.[1] |
| Base | Pyridine, Et₃N, K₂CO₃, 2,6-Lutidine | Facilitates deprotonation of the nucleophile and may act as a ligand.[3] Some basic amines can serve as their own base.[5] The base also neutralizes the boric acid byproduct generated during the cycle.[12] |
| Ligand (Optional) | Pyridine, N-methylimidazole, 1,10-Phenanthroline | Can accelerate the reaction by stabilizing copper intermediates and facilitating reductive elimination. In many modern protocols, the base (e.g., pyridine) or solvent can serve this role, allowing for "ligand-free" conditions.[13] |
| Solvent | Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (MeCN), Toluene | The choice of solvent is critical and often substrate-dependent.[10][13] DCM is a common starting point. Aprotic solvents like DCM or MeCN are generally preferred, though alcoholic solvents can be effective for certain substrates.[13][14] |
| Oxidant | Atmospheric Oxygen (O₂) | Reoxidizes Cu(I) to the active Cu(II) state, enabling a catalytic cycle.[6] Running the reaction open to the air is usually sufficient. In some cases, bubbling O₂ through the mixture can improve sluggish reactions.[5] |
| Additive (Optional) | 4Å Molecular Sieves | Used to remove water. Water can lead to undesired side reactions, such as the formation of phenol from the oxidative coupling of the boronic acid with water.[5][12] |
Experimental Protocol: N-Arylation of a Secondary Amine
This section provides a robust, general protocol for the coupling of this compound with a representative secondary amine, such as morpholine. This protocol should serve as an excellent starting point for further optimization.
Reagents and Equipment
-
Reagents: this compound, Amine (e.g., Morpholine), Copper(II) Acetate (Cu(OAc)₂), Pyridine, Dichloromethane (DCM, anhydrous), Ethyl Acetate (EtOAc), Saturated aq. Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄), Silica Gel.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, thin-layer chromatography (TLC) plates, rotary evaporator, column chromatography setup.
Stoichiometry and Reaction Parameters
| Reagent | M.W. | Amount | Moles (mmol) | Equivalents |
| Amine (Morpholine) | 87.12 | 87 mg | 1.0 | 1.0 |
| This compound | 204.09 | 306 mg | 1.5 | 1.5 |
| Copper(II) Acetate | 181.63 | 18 mg | 0.1 | 0.1 |
| Pyridine | 79.10 | 158 mg | 2.0 | 2.0 |
| Dichloromethane (DCM) | - | 5 mL | - | - |
| Temperature | Room Temperature (~25 °C) | |||
| Atmosphere | Open to Air | |||
| Reaction Time | 12-24 hours |
Step-by-Step Procedure
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (306 mg, 1.5 mmol), the amine (1.0 mmol), and Copper(II) Acetate (18 mg, 0.1 mmol).
-
Solvent Addition: Add dichloromethane (5 mL) to the flask.
-
Initiation: Add pyridine (158 µL, 2.0 mmol) to the mixture. The solution will typically turn from light blue to a deeper blue or green color.
-
Reaction: Leave the flask uncapped (or loosely capped to allow air exchange) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Check for the consumption of the limiting reagent (the amine). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).
-
Filter the suspension through a short plug of Celite to remove the insoluble copper salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure N-arylated product.
-
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Optimization and Troubleshooting Guide
The Chan-Lam coupling can be sensitive to substrates and conditions, and optimization is often necessary.[9] Below is a guide to common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poorly nucleophilic amine. 3. Steric hindrance. 4. Inappropriate solvent. | 1. Use a fresh bottle of Cu(OAc)₂. 2. Increase reaction temperature to 50-80 °C.[6] 3. Screen other solvents like MeOH, MeCN, or Toluene.[15] 4. Increase catalyst loading to 20 mol% or use stoichiometric copper. |
| Protodeboronation of Boronic Acid | Presence of excess water or protic sources leading to Ar-H formation. | 1. Use anhydrous solvent. 2. Add 4Å molecular sieves to the reaction mixture.[5][12] |
| Homocoupling of Boronic Acid | A common side reaction (Ar-Ar formation), often favored at higher temperatures. | 1. Run the reaction at room temperature if possible. 2. Use a slight excess of the amine nucleophile if it is inexpensive. 3. Add a coordinating ligand like pyridine or N-methylimidazole to favor the desired pathway. |
| Phenol Formation | Oxidative coupling of the boronic acid with water.[10] | 1. Ensure the reaction is run under reasonably dry conditions. Add molecular sieves.[5] |
| Difficult Purification | Copper salts co-eluting with the product. | 1. Ensure the filtration through Celite is performed carefully during work-up. 2. Wash the crude product solution with aqueous ammonia or a solution of EDTA to chelate and remove residual copper. |
Conclusion
The Chan-Lam coupling is a highly valuable tool in synthetic chemistry for the construction of C-N bonds. Its operational simplicity, mild conditions, and use of an inexpensive copper catalyst make it an attractive alternative to other cross-coupling methods.[2][3] By understanding the roles of the individual reaction components and following a well-designed protocol, researchers can effectively utilize this compound and other arylboronic acids to access a wide range of N-arylated products for applications in drug discovery, materials science, and beyond.
References
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- Tarin, T., & Watson, A. J. B. (2019). Mechanistic Development and Recent Applications of the Chan–Lam Amination. Chemical Reviews, 119(24), 12491-12523. [Link]
- Schaper, L. A., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
- Saha, S., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ChemRxiv. [Link]
- ResearchGate. Optimisation of the Chan-Lam reaction in continuous flow.
- DebBarman, S. (2016). CHAN LAM COUPLING. SlideShare. [Link]
- Han, K., et al. (2024). A combined experimental and computational study of ligand-controlled Chan-Lam coupling of sulfenamides.
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- Scribd. Chan-Evans-Lam Protocol Overview. Scribd. [Link]
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- University of Bristol.
- Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 242-273). Royal Society of Chemistry. [Link]
- Chempire. (2022). Chan-Lam Coupling. YouTube. [Link]
- ResearchGate. Recent advances in Chan-Lam Coupling Reaction.
- Chen, C-Y., et al. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(4), 2209-2216. [Link]
- ResearchGate. Optimization of reaction conditions.
- Vantourout, J. C., et al. (2016). Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. The Journal of Organic Chemistry, 81(9), 3942-3950. [Link]
- ResearchGate. The recent developments of Chan‐Lam coupling reaction between a series of boron reagents and various nucleophiles.
- Reddit. I desperately need help and I'm out of answers. : r/OrganicChemistry. Reddit. [Link]
- ResearchGate. A Review on the Latest Progress of Chan‐Lam Coupling Reaction.
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Application Notes and Protocols for Heck Coupling Reactions Involving 4-Cyclohexylphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth exploration of the Heck coupling reaction, with a specific focus on the utilization of 4-cyclohexylphenylboronic acid and its derivatives. This document moves beyond a simple recitation of procedural steps to offer a comprehensive understanding of the reaction's nuances, empowering researchers to optimize conditions, troubleshoot challenges, and innovate within their own synthetic applications. The bulky, non-polar cyclohexyl moiety introduces unique steric and electronic considerations, making a tailored approach to this powerful carbon-carbon bond-forming reaction essential for success.
Introduction: The Heck Reaction and the Significance of the Cyclohexylphenyl Moiety
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[1] A significant evolution of this reaction involves the use of arylboronic acids in what is often termed an "oxidative Heck" or "Heck-Matsuda" type reaction.[2][3] This variation offers several advantages, including the use of more stable and less toxic starting materials compared to traditional organotin or organozinc reagents.[2]
The 4-cyclohexylphenyl scaffold is of particular interest in medicinal chemistry and materials science. The cyclohexyl group can enhance metabolic stability, improve pharmacokinetic profiles, and modulate the lipophilicity of drug candidates.[4][5] In the realm of materials science, this bulky, aliphatic substituent is a key component in the synthesis of liquid crystals, influencing their mesophase behavior and physical properties.[6] Consequently, the efficient construction of molecules incorporating this moiety via Heck coupling is a valuable tool for innovation in these fields.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction involving arylboronic acids proceeds through a Pd(II)-catalyzed pathway, distinct from the classical Pd(0)/Pd(II) cycle of the traditional Heck reaction. The key steps are as follows:
-
Transmetalation: The catalytic cycle initiates with the transmetalation of the aryl group from the boronic acid to the Pd(II) catalyst.[2]
-
Olefin Coordination and Insertion: The alkene substrate then coordinates to the arylpalladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond.[7]
-
β-Hydride Elimination: A syn-elimination of a β-hydrogen from the resulting alkylpalladium intermediate releases the substituted alkene product and forms a hydridopalladium(II) species.[7]
-
Catalyst Regeneration: The Pd(II) catalyst is regenerated from the hydridopalladium(II) intermediate, often with the assistance of an oxidant or through other non-oxidative pathways.[2]
Figure 1: Catalytic cycle of the oxidative Heck reaction.
Key Experimental Parameters and Considerations
The success of a Heck coupling reaction with this compound derivatives hinges on the careful selection of several key parameters. The bulky nature of the cyclohexyl group can influence the reaction kinetics and may necessitate optimization of the catalytic system.
| Parameter | Common Options | Considerations for this compound |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common and effective choice. |
| Ligand | Phosphines (e.g., PPh₃, P(o-tol)₃, dppf), N-heterocyclic carbenes (NHCs) | Bulky, electron-rich phosphine ligands can be beneficial. For oxidative Heck reactions, nitrogen-based ligands like phenanthroline derivatives have shown promise.[7] |
| Base | Organic (e.g., Et₃N, DIPEA), Inorganic (e.g., K₂CO₃, Cs₂CO₃, NaOAc) | Base-free conditions have been successfully developed for oxidative Heck reactions of arylboronic acids, which can be advantageous for base-sensitive substrates.[2] |
| Solvent | DMF, DMAc, MeCN, Toluene, Acetone | The choice of solvent can significantly impact the reaction outcome. Acetone has been shown to be effective in base-free protocols.[2] |
| Temperature | 60-120 °C | Optimization is crucial; higher temperatures may be required for less reactive substrates but can also lead to side reactions. |
| Additives/Oxidants | O₂, Benzoquinone, Cu(OAc)₂ | For oxidative Heck reactions, an oxidant is often necessary to regenerate the Pd(II) catalyst. However, oxidant-free systems have been developed.[2] |
Detailed Experimental Protocol: Synthesis of a Substituted Styrene Derivative
This protocol provides a representative procedure for the Heck coupling of this compound with a generic alkene (e.g., styrene) to yield a substituted stilbene derivative. This protocol is based on established methodologies for the oxidative Heck coupling of arylboronic acids.[2][8][9]
Figure 2: General experimental workflow for the Heck coupling reaction.
Materials:
-
Alkene (e.g., Styrene, Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (e.g., Triphenylphosphine (PPh₃) or 1,3-Bis(diphenylphosphino)propane (dppp))
-
Solvent (e.g., Anhydrous DMF or Acetone)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) (if required)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and the chosen ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times.
-
Reagent Addition: Anhydrous, degassed solvent (5 mL) is added via syringe, followed by the alkene (1.2 mmol, 1.2 equiv) and the base (if using, e.g., Et₃N, 2.0 mmol, 2.0 equiv).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred vigorously.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, low reaction temperature, inappropriate ligand or solvent. | - Ensure the palladium source is active. - Screen different ligands and solvents. - Gradually increase the reaction temperature. |
| Formation of Side Products | Homocoupling of the boronic acid, alkene isomerization, protodeboronation. | - Use of a slight excess of the alkene. - For oxidative Heck, ensure efficient catalyst regeneration. - For traditional Heck, ensure the base is not too strong. |
| Poor Regioselectivity | Steric hindrance, electronic effects of the alkene. | - Modify the ligand to influence the steric environment around the palladium center. - For electronically unbiased alkenes, specific catalytic systems may be required to control regioselectivity.[7] |
Applications in Research and Development
The products derived from the Heck coupling of this compound derivatives are valuable intermediates in several high-value applications:
-
Medicinal Chemistry: The resulting substituted styrenes and stilbenes can serve as precursors for the synthesis of resveratrol analogues and other biologically active molecules.[14][15] The cyclohexyl group can be strategically incorporated to enhance the drug-like properties of these compounds.[4]
-
Liquid Crystals: The rigid core of the 4-cyclohexylphenyl group, combined with an extended conjugated system formed through the Heck reaction, is a common structural motif in liquid crystal molecules used in display technologies.[6]
-
Organic Electronics: Stilbene and oligo(phenylene vinylene) derivatives synthesized via this methodology can exhibit interesting photophysical properties, making them candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
The Heck coupling reaction of this compound derivatives represents a powerful and versatile tool for the synthesis of complex organic molecules. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can efficiently construct valuable compounds for applications in medicinal chemistry, materials science, and beyond. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful implementation and adaptation of this important transformation in the laboratory.
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- 5. researchwithrowan.com [researchwithrowan.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. (4-Cyclohexylphenyl)boronic acid – porphyrin-systems [porphyrin-systems.com]
- 12. 4-Cyclohexylbenzeneboronic acid | 374538-04-2 [chemicalbook.com]
- 13. 374538-04-2|(4-Cyclohexylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 14. Synthesis of resveratrol analogues, and evaluation of their cytotoxic and xanthine oxidase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of π-Extended Resveratrol Analogues and In Vitro Antioxidant and Anti-Inflammatory Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Cyclohexylphenylboronic Acid Suzuki Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of 4-cyclohexylphenylboronic acid. The bulky, sterically demanding nature of the cyclohexyl group presents unique hurdles that can lead to disappointingly low yields. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction and achieve your desired synthetic outcomes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a direct Q&A to address the most common problems encountered in the lab.
Q1: My Suzuki coupling with this compound resulted in a very low yield or failed completely. Where should I start my investigation?
A1: A low or non-existent yield with a sterically hindered substrate like this compound can typically be traced back to a few critical areas. The steric bulk of the cyclohexyl group significantly slows down key steps in the catalytic cycle, particularly the transmetalation step.[1] A systematic approach is crucial.
First, consider the "big three" factors for hindered couplings: the catalyst/ligand system , the base , and the reaction temperature . Standard conditions, such as using Pd(PPh₃)₄, are often ineffective for these challenging substrates.[2] Next, rigorously evaluate the potential for competing side reactions, namely protodeboronation and boronic acid homocoupling , which are common failure modes.[3][4] Finally, confirm the quality and integrity of all your reagents.
Below is a logical workflow to diagnose the issue.
Caption: A logical workflow for diagnosing low yields.
Q2: I'm observing significant amounts of cyclohexylbenzene and/or 4,4'-dicyclohexyldiphenyl. How can I minimize these side products?
A2: The formation of cyclohexylbenzene points to protodeboronation , while 4,4'-dicyclohexyldiphenyl is the result of homocoupling . Both are common pitfalls with boronic acids.
-
Minimizing Protodeboronation (Formation of Cyclohexylbenzene): This side reaction involves the replacement of the -B(OH)₂ group with a hydrogen atom and is often catalyzed by base and accelerated by high temperatures and the presence of water.[3][5]
-
Use Milder, Anhydrous Conditions: Switch to a milder base like potassium fluoride (KF) or use a stronger but non-hydroxide base like potassium phosphate (K₃PO₄) under strictly anhydrous conditions.[6]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA ester. These derivatives are more resistant to protodeboronation and release the active boronic acid species slowly during the reaction.[6][7]
-
-
Minimizing Homocoupling (Formation of 4,4'-Dicyclohexyldiphenyl): This side reaction is primarily promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[8][9]
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction headspace are completely free of oxygen. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[7] Alternatively, perform several freeze-pump-thaw cycles.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can sometimes resolve the issue.[2]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Q3: My standard catalyst, Pd(PPh₃)₄, is not working. What catalyst and ligand system should I use for this sterically hindered coupling?
A3: Tetrakis(triphenylphosphine)palladium(0) is often ineffective for coupling sterically demanding substrates because the ligands are not bulky or electron-rich enough to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[2]
For substrates like this compound, you must use a more advanced catalyst system. The most successful approach involves using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, or N-heterocyclic carbene (NHC) ligands.[10][11] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that is capable of coupling hindered partners.[12]
| Catalyst/Ligand System | Key Features & Advantages | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Highly active and versatile for many hindered biaryl syntheses. SPhos is a very bulky and electron-rich ligand. | 1-2% Pd, 2-4% Ligand |
| Pd₂(dba)₃ / XPhos or RuPhos | Excellent for coupling electron-rich and sterically hindered aryl chlorides and bromides.[10] | 1-2% Pd, 2-4% Ligand |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Air- and moisture-stable Pd(II) precatalysts that reliably generate the active Pd(0) species. They offer convenience and reproducibility.[8] | 1-2% |
| Pd(OAc)₂ / P(t-Bu)₃ | A powerful and highly active system for coupling less reactive aryl chlorides, even at room temperature.[13][14] | 1-2% Pd, 2-4% Ligand |
Recommendation: Start by screening a Buchwald ligand like SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. For improved convenience, using a commercially available Buchwald precatalyst is highly recommended.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate?
A1: The challenge arises almost entirely from the steric hindrance imposed by the bulky cyclohexyl group. This bulkiness directly impedes the transmetalation step of the Suzuki catalytic cycle.[1] In this step, the organic group from the boronic acid is transferred to the palladium center. When the organic group is large, like 4-cyclohexylphenyl, it is physically difficult for it to approach and coordinate to the palladium complex, slowing the reaction dramatically and allowing side reactions like protodeboronation to become dominant.
Caption: Suzuki cycle highlighting the hindered transmetalation step.
Q2: What is the role of the base, and which one should I use?
A2: The base is essential for the activation of the boronic acid.[14] It reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate species).[6][14] This increased nucleophilicity is required to facilitate the transfer of the organic group from boron to palladium during the transmetalation step.
The choice of base is critical and can significantly impact the reaction's success.[15][16]
-
Strength: For hindered substrates, a stronger base is often required to drive the formation of the boronate complex. Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium or potassium carbonate (Na₂CO₃, K₂CO₃).[17]
-
Solubility: The base must have some solubility in the reaction medium to be effective. Using finely powdered base is recommended.[18] Sometimes, a mixed solvent system (e.g., Dioxane/Water) is used to help solubilize an inorganic base.[19] However, for substrates prone to protodeboronation, anhydrous conditions are preferred.
Recommendation: Start with finely powdered K₃PO₄ in an aprotic solvent like dioxane or toluene. If the yield is still low, switching to Cs₂CO₃ may be beneficial.
Q3: How can I confirm the quality of my this compound?
A3: Boronic acids can degrade over time, especially if not stored properly.[7] They are susceptible to forming anhydrides (boroxines) upon dehydration or decomposing via oxidation.
-
Storage: this compound should be stored in a tightly sealed container under an inert atmosphere at room temperature.[20]
-
Appearance: It should be a white to off-white solid. Significant discoloration could indicate decomposition.
-
NMR Spectroscopy: The most reliable method is to take a ¹H or ¹¹B NMR spectrum of the starting material. This can confirm its identity and purity.
-
Melting Point: Compare the measured melting point to the literature value. A broad or depressed melting point often indicates impurities.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol uses a modern, highly active catalyst system suitable for sterically hindered substrates.
Reagents & Equipment:
-
Aryl Halide (Ar-X) (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (2 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Protocol 2: Preparation of this compound Pinacol Ester
This protocol can be used to convert the boronic acid into a more stable derivative to mitigate protodeboronation.
Reagents & Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Pinacol (1.1 mmol, 1.1 equiv)
-
Toluene or THF (10 mL)
-
Round-bottom flask with a Dean-Stark apparatus and condenser
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To the round-bottom flask, add this compound (1.0 equiv), pinacol (1.1 equiv), and toluene.
-
Azeotropic Removal of Water: Attach the Dean-Stark apparatus and condenser. Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Dry the solution with a small amount of anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting pinacol ester is often pure enough to be used directly in the Suzuki coupling reaction without further purification. If necessary, it can be purified by recrystallization or column chromatography.
References
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.).
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
- ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Thomas, A. A., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Wikipedia. (n.d.). Protodeboronation.
- ResearchGate. (n.d.). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
- ACS Publications. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?
- ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. reddit.com [reddit.com]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. 374538-04-2|(4-Cyclohexylphenyl)boronic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Troubleshooting Side Reactions of 4-Cyclohexylphenylboronic Acid in Suzuki Coupling
Welcome to the Technical Support Center for Suzuki Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using 4-cyclohexylphenylboronic acid as a coupling partner. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to help you minimize side reactions and maximize the yield and purity of your desired product.
Frequently Asked Questions (FAQs)
Here we address the most common issues reported by researchers using this compound in Suzuki coupling reactions.
Q1: I am observing a significant amount of benzene-cyclohexane byproduct in my reaction mixture. What is causing this and how can I prevent it?
This byproduct is the result of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1][2] This process is often promoted by the presence of aqueous basic conditions, which are typical for Suzuki-Miyaura cross-coupling.[1][3] For this compound, this leads to the formation of cyclohexylbenzene.
Primary Causes:
-
Presence of Water and Base: The combination of water and base can facilitate the protonolysis of the boronic acid.[3][4]
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of protodeboronation.
-
Prolonged Reaction Times: Leaving the reaction to stir for extended periods, especially after the starting material has been consumed, can lead to increased protodeboronation of the remaining boronic acid.
Troubleshooting Strategies:
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Optimize the Base: Consider using a weaker, non-hydroxide base such as K₃PO₄ or CsF. If a strong base is necessary, use it in stoichiometric amounts and consider slow addition.[5]
-
Employ Boronic Esters: Converting this compound to its pinacol ester (this compound pinacol ester) can significantly enhance its stability and reduce the rate of protodeboronation.[4][6][7] The ester can then be used directly in the coupling reaction.
-
Lower the Reaction Temperature: If possible, screen for a more active catalyst system that allows the reaction to proceed at a lower temperature.[8]
Q2: My main impurity is 4,4'-dicyclohexyl-1,1'-biphenyl. What is this side product and how do I minimize its formation?
This side product is the result of homocoupling , where two molecules of this compound react with each other.[9][10]
Primary Causes:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then mediate the homocoupling of the boronic acid.[9][11]
-
Use of a Pd(II) Pre-catalyst: If the reduction of the Pd(II) pre-catalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can promote homocoupling.
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-limiting step, the concentration of the active catalyst available to react with the boronic acid in an undesired pathway increases.
Troubleshooting Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture before adding the palladium catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using the freeze-pump-thaw technique (at least three cycles).[9]
-
Use a Pd(0) Catalyst Source: Employing a Pd(0) pre-catalyst, such as Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).
-
Optimize Ligand Choice: Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[10][12] These ligands can accelerate the rate of oxidative addition and reductive elimination, thus favoring the desired cross-coupling pathway over homocoupling.[10][12]
-
Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.[13]
Q3: My reaction is sluggish and gives a low yield of the desired product, with significant amounts of starting materials remaining even after prolonged heating. What could be the issue?
Low reactivity in a Suzuki coupling reaction can stem from several factors, especially when dealing with sterically demanding or electronically deactivated substrates.
Potential Causes:
-
Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be active enough for the specific substrate combination.
-
Poor Solubility: One or more of the reaction components (aryl halide, boronic acid, or base) may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[14]
-
Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, rendering it inactive.[15] This is often observed at high temperatures or in the presence of impurities.
Troubleshooting Strategies:
-
Catalyst and Ligand Screening:
-
For electron-rich or sterically hindered aryl halides, consider using more active catalyst systems. Buchwald's G3 or G4 pre-catalysts paired with bulky, electron-rich biaryl phosphine ligands are often effective.[16]
-
N-heterocyclic carbene (NHC) ligands, used in PEPPSI-type pre-catalysts, can also offer high activity.[10]
-
-
Solvent Optimization:
-
Screen a variety of solvents to ensure adequate solubility of all components. Common choices include toluene, dioxane, THF, and DMF, often with the addition of water.[17]
-
For poorly soluble substrates, using a co-solvent system or switching to a higher-boiling solvent might be necessary.
-
-
Base Selection: The choice of base is critical and can significantly impact the reaction outcome.[5]
Troubleshooting Guides and Protocols
Guide 1: Minimizing Protodeboronation of this compound
This guide provides a systematic approach to reducing the unwanted conversion of this compound to cyclohexylbenzene.
Visualizing the Problem: Protodeboronation Pathway
Caption: Protodeboronation of this compound.
Step-by-Step Protocol for Minimizing Protodeboronation
-
Preparation of this compound Pinacol Ester:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in toluene (5 mL per mmol of boronic acid).
-
Fit the flask with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux and allow it to stir until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude this compound pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.
-
-
Suzuki Coupling using the Pinacol Ester under Anhydrous Conditions:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0 equiv).
-
Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., SPhos, 2-4 mol%).
-
Add anhydrous solvent (e.g., toluene or dioxane, degassed for at least 30 minutes).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product for purification.
-
Guide 2: Suppressing Homocoupling of this compound
This guide outlines a protocol to minimize the formation of the 4,4'-dicyclohexyl-1,1'-biphenyl byproduct.
Visualizing the Problem: Homocoupling Pathway
Caption: Oxygen-mediated homocoupling of boronic acid.
Step-by-Step Protocol for Suppressing Homocoupling
-
Rigorous Degassing of the Reaction Mixture:
-
Combine the aryl halide (1.0 equiv), this compound (1.2 equiv), base (e.g., K₂CO₃, 2.0 equiv), and solvent (e.g., a 4:1 mixture of dioxane and water) in a Schlenk flask.
-
Method A: Inert Gas Sparging: Bubble Argon or Nitrogen gas through the solution via a long needle for at least 30 minutes.
-
Method B: Freeze-Pump-Thaw: Freeze the mixture using liquid nitrogen until it is a solid block. Evacuate the flask under high vacuum. Thaw the mixture in a room temperature water bath. Repeat this cycle at least three times.
-
-
Execution of the Suzuki Coupling:
-
After degassing, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to the desired temperature (e.g., 90 °C) and monitor its progress.
-
Work-up the reaction as described in the previous protocol.
-
Data Summary: Impact of Reaction Conditions on Side Product Formation
| Parameter | Condition | Effect on Protodeboronation | Effect on Homocoupling | Recommendation |
| Boron Source | Boronic Acid vs. Pinacol Ester | Pinacol ester significantly reduces protodeboronation[7] | Neutral | Use pinacol ester for sensitive substrates. |
| Atmosphere | Air vs. Inert (Ar/N₂) | Neutral | Inert atmosphere drastically reduces homocoupling[9][11] | Always use an inert atmosphere. |
| Base | Strong (NaOH, KOH) vs. Weaker (K₃PO₄, CsF) | Weaker, non-hydroxide bases can reduce protodeboronation[5] | Base choice has a secondary effect. | Screen weaker bases like K₃PO₄. |
| Solvent | Anhydrous vs. Aqueous | Anhydrous conditions minimize protodeboronation. | Neutral | Use anhydrous conditions when protodeboronation is a major issue. |
| Ligand | PPh₃ vs. Bulky Ligands (e.g., XPhos) | Neutral | Bulky, electron-rich ligands accelerate cross-coupling, reducing homocoupling.[10] | Use bulky ligands for challenging couplings. |
Visualizing the Suzuki Coupling Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[17][18]
References
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
- Protodeboronation - Wikipedia.
- Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate.
- Suzuki reaction - Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- How can I solve my problem with Suzuki coupling? - ResearchGate.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions | Journal of the American Chemical Society.
- Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. - Semantic Scholar.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Suzuki Coupling - Organic Chemistry Portal.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
- Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction.
- How to prevent metal catalysed homocoupling reaction of boronic acids? - ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal.
- Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Protodeboronation of 4-Cyclohexylphenylboronic Acid Under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the protodeboronation of 4-cyclohexylphenylboronic acid, a common issue encountered during synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions under basic conditions. Our goal is to equip you with the foundational knowledge and practical strategies to mitigate this undesired side reaction, thereby improving your reaction yields and product purity.
Introduction to the Challenge: Unwanted C-B Bond Cleavage
Protodeboronation is a chemical reaction that results in the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] In the context of cross-coupling reactions, this process consumes the boronic acid starting material, leading to the formation of cyclohexylbenzene as a byproduct and a reduction in the yield of the desired coupled product.[2] This side reaction is highly dependent on the reaction conditions, especially the pH.[1]
Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic boronate form, [ArB(OH)₃]⁻. While this activation is essential for the desired transmetalation step in Suzuki-Miyaura coupling, the boronate species is also more susceptible to protodeboronation.[1][3] The reaction is often accelerated at higher temperatures and in the presence of water, which acts as the proton source.[2]
The this compound, with its electron-donating cyclohexyl group, is generally more stable than arylboronic acids bearing electron-withdrawing groups. However, under forcing basic conditions, it can still undergo significant protodeboronation. This guide will walk you through understanding the nuances of this reaction and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of base-catalyzed protodeboronation for an arylboronic acid like this compound?
A1: The base-catalyzed protodeboronation of arylboronic acids proceeds through a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form a tetrahedral boronate anion ([ArB(OH)₃]⁻).[1] This boronate is more electron-rich than the neutral boronic acid, making the aryl group more susceptible to electrophilic attack by a proton source, typically water in the reaction medium. The subsequent rate-limiting step involves the cleavage of the C-B bond and the formation of the C-H bond.[1]
Q2: How does the pKa of this compound influence its stability under basic conditions?
A2: The predicted pKa of this compound is approximately 8.81.[4] The pKa is a critical parameter as it determines the speciation of the boronic acid at a given pH. When the reaction pH is near or above the pKa, a significant portion of the boronic acid will be converted to its more reactive boronate form.[5] Therefore, operating at a pH significantly above 8.81 will increase the concentration of the boronate and potentially accelerate the rate of protodeboronation.
Q3: I am observing significant amounts of cyclohexylbenzene in my Suzuki-Miyaura coupling reaction. How can I confirm that protodeboronation is the cause?
A3: The presence of cyclohexylbenzene as a major byproduct is a strong indicator of protodeboronation. To confirm, you can run a control experiment under your reaction conditions (base, solvent, temperature) but without the palladium catalyst and the coupling partner (aryl halide/triflate). If you still observe the formation of cyclohexylbenzene, it confirms that protodeboronation is occurring independently of the catalytic cycle. You can monitor the reaction by analytical techniques such as GC-MS or LC-MS to identify and quantify cyclohexylbenzene.
Q4: Are there alternative reagents to this compound that are more resistant to protodeboronation?
A4: Yes, boronic acid derivatives can offer enhanced stability. Potassium trifluoroborate salts (e.g., potassium (4-cyclohexylphenyl)trifluoroborate) and MIDA (N-methyliminodiacetic acid) boronates are generally more stable crystalline solids that slowly release the boronic acid in situ under the reaction conditions.[2][6] This slow-release strategy maintains a low concentration of the active boronic acid at any given time, which can minimize the rate of protodeboronation relative to the desired cross-coupling.[1]
Troubleshooting Guide: Mitigating Protodeboronation of this compound
This section provides a systematic approach to troubleshoot and minimize protodeboronation in your experiments.
Issue 1: Low Yield of Desired Product and Significant Formation of Cyclohexylbenzene
This is the most common manifestation of protodeboronation. The following decision tree and actionable steps will help you optimize your reaction conditions.
Caption: Troubleshooting workflow for protodeboronation.
Actionable Steps:
-
Re-evaluate the Base: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can significantly accelerate protodeboronation.
-
Solution: Switch to milder inorganic bases. Finely ground potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often more suitable choices.[7] The choice of base can be critical and may require screening.
-
-
Lower the Reaction Temperature: Higher temperatures increase the rates of both the desired coupling and the undesired protodeboronation. However, the activation energy for protodeboronation may be lower, making it more sensitive to temperature changes.
-
Solution: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate, often in the 60-80 °C range. Highly active modern catalyst systems may even allow for coupling at or near room temperature.[8]
-
-
Optimize the Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose.
-
Solution: Employ a highly active catalyst system to accelerate the cross-coupling, making it the kinetically favored pathway. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can significantly increase the rate of the productive reaction.[8]
-
-
Consider a More Stable Boronic Acid Derivative: If optimizing the conditions for the free boronic acid is insufficient, using a more stable precursor is a robust strategy.
-
Solution: Synthesize or purchase the corresponding potassium (4-cyclohexylphenyl)trifluoroborate or MIDA boronate. These derivatives are typically more stable to storage and slowly release the boronic acid in situ.[6]
-
Issue 2: Inconsistent Reaction Results and Poor Reproducibility
Inconsistent results can sometimes be traced back to the quality and handling of the boronic acid.
Actionable Steps:
-
Assess Boronic Acid Purity: this compound can dehydrate upon storage to form the corresponding boroxine (a cyclic trimer). This changes the stoichiometry of your reaction.
-
Solution: Check the purity of your boronic acid by ¹H NMR before use. If significant boroxine formation is observed, consider dissolving the material in a suitable solvent with a small amount of water and then removing the solvent under vacuum to regenerate the boronic acid, though using fresh reagent is preferable.
-
-
Ensure Anhydrous Conditions (When Appropriate): While some water is often necessary to facilitate the Suzuki-Miyaura catalytic cycle, especially for dissolving the base, excess water can promote protodeboronation.
-
Solution: Use anhydrous solvents. If an aqueous base is used, minimize the amount of water. For some systems, completely anhydrous conditions with a soluble organic base may be beneficial.[7]
-
Quantitative Data Summary
The following table summarizes the key parameters influencing protodeboronation and the recommended modifications.
| Parameter | High-Risk Condition for Protodeboronation | Recommended Optimization | Rationale |
| Base | Strong bases (e.g., NaOH, KOH) | Weaker bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Reduces the concentration of the highly reactive boronate anion.[7] |
| Temperature | High temperatures (>100 °C) | Lower temperatures (e.g., 60-80 °C) | Slows the rate of protodeboronation relative to the desired coupling.[8] |
| Catalyst | Low activity catalyst (e.g., Pd(PPh₃)₄) | High activity precatalyst + bulky ligand (e.g., XPhos Pd G3) | Accelerates the desired reaction to outcompete decomposition.[8] |
| Reagent Form | Free boronic acid | Potassium trifluoroborate or MIDA boronate | Provides slow in situ release of the boronic acid, maintaining a low steady-state concentration.[1][6] |
| Solvent | High water content | Anhydrous or minimal water | Water is the proton source for protodeboronation.[2] |
Experimental Protocols
Protocol 1: Monitoring Protodeboronation via a Control Experiment
This protocol allows you to isolate and quantify the extent of protodeboronation under your specific reaction conditions.
Caption: Workflow for monitoring protodeboronation.
Step-by-Step Methodology:
-
Preparation: To a reaction vial, add this compound (1.0 equiv), your chosen base (e.g., K₂CO₃, 2.0 equiv), and a suitable internal standard (e.g., dodecane).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water) to achieve the desired concentration (typically 0.1 M).
-
Reaction: Seal the vial and place it in a preheated heating block at your intended reaction temperature.
-
Monitoring: At various time points (e.g., 0, 1, 2, 4, 8 hours), carefully take an aliquot of the reaction mixture.
-
Workup: Quench the aliquot with a dilute aqueous acid solution (e.g., 1 M HCl) and extract with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the organic extract by GC-MS or LC-MS to quantify the formation of cyclohexylbenzene relative to the internal standard.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol incorporates best practices for coupling this compound with a generic aryl bromide.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and finely ground K₃PO₄ (2.0 equiv) to a dry reaction vessel.
-
Catalyst Loading: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the corresponding ligand if not using a precatalyst.
-
Solvent Addition: Add a degassed solvent such as toluene or 2-MeTHF.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 80 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
By implementing these strategies and understanding the underlying principles, you can effectively troubleshoot and minimize the protodeboronation of this compound, leading to more efficient and reproducible synthetic outcomes.
References
- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Protodeboronation.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
- ResearchGate. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion.
- ResearchGate. (2021). The influence of ortho-substituents on the properties of phenylboronic acids.
- Wikipedia. (n.d.). Phenylboronic acid.
- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 4-Cyclohexylbenzeneboronic acid | 374538-04-2 [chemicalbook.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Homocoupling of 4-Cyclohexylphenylboronic acid in cross-coupling reactions
Prepared by: Senior Application Scientist, Chemical Dynamics Division
Welcome to the technical support guide for managing the homocoupling of 4-cyclohexylphenylboronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Whether you are trying to suppress the formation of the 4,4'-dicyclohexylbiphenyl byproduct in a Suzuki-Miyaura cross-coupling reaction or intentionally synthesize it, this guide offers field-proven insights and scientifically grounded protocols.
Part 1: Troubleshooting Guide: Suppressing Unwanted Homocoupling
This section addresses the common challenge of 4,4'-dicyclohexylbiphenyl formation as an unwanted byproduct in cross-coupling reactions.
Q1: I am observing a significant amount of 4,4'-dicyclohexylbiphenyl byproduct in my Suzuki-Miyaura reaction. What is the primary cause?
A1: The most prevalent cause for the homocoupling of arylboronic acids is the presence of dissolved molecular oxygen in your reaction mixture.[1][2] In palladium-catalyzed reactions, the active Pd(0) catalyst can react with O₂ to form a palladium peroxo complex (e.g., (η²-O₂)PdL₂).[3][4][5] This peroxo species is a key intermediate that facilitates the oxidative homocoupling of two molecules of this compound, leading directly to the formation of 4,4'-dicyclohexylbiphenyl and regenerating a palladium species that can re-enter the catalytic cycle.[3][4][6] While other mechanisms can exist, the oxygen-mediated pathway is the most common culprit in standard Suzuki-Miyaura conditions.[1][6]
Q2: My attempts to minimize the 4,4'-dicyclohexylbiphenyl byproduct by degassing are not fully effective. What further steps can I take?
A2: While standard degassing is a good first step, residual oxygen can persist and drive the side reaction.[7] To achieve rigorous oxygen exclusion and further suppress homocoupling, consider these advanced measures:
-
Enhanced Degassing Techniques: Instead of just sparging with an inert gas, employ the freeze-pump-thaw method (typically three cycles) for your solvents. This is one of the most effective techniques for removing dissolved gases.[8] A continuous subsurface sparge with nitrogen or argon during the reaction can also be more effective than simply maintaining a positive pressure headspace.[7][9]
-
Addition of a Mild Reducing Agent: Incorporating a mild reducing agent, such as potassium formate, into the reaction mixture can help.[7][9] These agents can reduce any Pd(II) species—which may also promote homocoupling—back to the active Pd(0) state without interfering with the main catalytic cycle.[9]
-
Procedural Modifications: The instantaneous concentration of the boronic acid can influence the rate of this bimolecular side reaction. Try adding the this compound solution slowly via a syringe pump to the heated reaction mixture containing the catalyst and aryl halide.[8][10] This keeps the boronic acid concentration low, favoring the cross-coupling pathway over homocoupling.
Q3: Can my choice of palladium catalyst or ligand influence the rate of homocoupling?
A3: Absolutely. The catalyst system is a critical control point.
-
Palladium Precursor: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), is often preferable to Pd(II) sources like Pd(OAc)₂ (palladium(II) acetate).[2][10] Pd(II) species can directly participate in stoichiometric homocoupling pathways, so starting with the active Pd(0) form can circumvent this issue.[9][10]
-
Ligand Selection: The choice of phosphine ligand has a profound impact. Bulky, electron-rich ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to be effective in suppressing homocoupling.[11] These ligands can accelerate the rate of reductive elimination in the desired cross-coupling cycle and sterically hinder the formation of intermediates required for the homocoupling pathway.[10][11]
Q4: How do the base and solvent system affect the formation of the homocoupling byproduct?
A4: The base and solvent define the reaction environment and significantly influence reaction kinetics and selectivity.
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, or tetrahydrofuran (THF) are generally effective at minimizing homocoupling.[8] While a certain amount of water is often required to dissolve the base and facilitate the formation of the active boronate species, an excessive amount can sometimes promote side reactions.[8] The optimal solvent system must be determined empirically.
-
Base: The base is necessary to activate the boronic acid for transmetalation.[12] However, the choice of base can affect byproduct formation. While common bases like Na₂CO₃ or K₂CO₃ are often used, stronger bases like K₃PO₄ or Cs₂CO₃ have proven effective in complex couplings and may alter the reaction pathways to favor cross-coupling.[2]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the mechanism and intentional application of arylboronic acid homocoupling.
Q5: What is the detailed mechanism for the oxygen-mediated homocoupling of this compound?
A5: The mechanism for palladium-catalyzed oxidative homocoupling in the presence of dioxygen has been extensively studied.[3][4][5] The key steps are as follows:
-
Oxidation of Catalyst: The active Pd(0)L₂ catalyst reacts with molecular oxygen to form a palladium(II)-peroxo complex, (η²-O₂)PdL₂.[3][4]
-
First Boronic Acid Interaction: The first molecule of this compound coordinates to an oxygen atom of the peroxo complex, leveraging the oxophilic nature of boron.[3][4][5]
-
Second Boronic Acid Reaction & Transmetalation: This adduct then reacts with a second molecule of the boronic acid. This process leads to the formation of a trans-ArPd(OH)L₂ complex.[4][6] A subsequent transmetalation with another molecule of boronic acid yields a trans-ArPdArL₂ species.[3][4]
-
Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the palladium center, which forms the 4,4'-dicyclohexylbiphenyl product and regenerates the Pd(0) catalyst.[3][4][6]
Q6: Are there conditions where the homocoupling to form 4,4'-dicyclohexylbiphenyl is the desired outcome? How would I promote this reaction?
A6: Yes, the oxidative homocoupling of arylboronic acids is a powerful synthetic method for creating symmetrical biaryls.[13][14] To intentionally promote the formation of 4,4'-dicyclohexylbiphenyl, you would essentially do the opposite of the troubleshooting advice:
-
Introduce an Oxidant: The reaction can be run open to the atmosphere to utilize air as the oxidant.[15][16] For more controlled and efficient reactions, stoichiometric oxidants such as p-benzoquinone or copper(II) salts can be added.[13][17]
-
Catalyst System: Palladium catalysts, particularly Pd(II) sources like Pd(OAc)₂, are highly effective.[17][18]
-
Solvent and Additives: The reaction often proceeds smoothly at room temperature without the need for added base, although this can be system-dependent.[18][19]
Q7: Besides palladium, can other metal catalysts be used for the homocoupling of arylboronic acids?
A7: Yes, other transition metals are known to catalyze this transformation effectively. Copper catalysts, in particular, are a cost-effective and efficient alternative to palladium for promoting the homocoupling of arylboronic acids.[20][21] The mechanism with copper involves B-to-Cu(II) transmetalation steps, potentially involving dimeric copper intermediates, followed by reductive elimination to form the biaryl product.[21]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Reaction
-
Solvent Degassing: To a dry Schlenk flask equipped with a magnetic stir bar, add the chosen solvent (e.g., 1,4-dioxane/water 4:1). Subject the solvent to three freeze-pump-thaw cycles under high vacuum to ensure rigorous removal of dissolved oxygen.
-
Reagent Addition: Under a positive pressure of argon or nitrogen, add the aryl halide (1.0 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃, 1-2 mol%; SPhos, 2-4 mol%).
-
Reaction Setup: Heat the mixture to the desired temperature (e.g., 80-100 °C).
-
Slow Addition of Boronic Acid: Separately, dissolve the this compound (1.2 equiv) in a small amount of the degassed solvent. Add this solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, and proceed with a standard aqueous workup and extraction. Purify the crude product via column chromatography.
Table 1: Influence of Key Reaction Parameters on Homocoupling
| Parameter | Condition Favoring Cross-Coupling | Condition Favoring Homocoupling | Rationale |
| Atmosphere | Rigorously inert (Argon, Nitrogen) | Aerobic (Open to air) | Oxygen is a key ingredient for the oxidative homocoupling pathway.[2] |
| Pd Precatalyst | Pd(0) source (e.g., Pd(PPh₃)₄) | Pd(II) source (e.g., Pd(OAc)₂) | Pd(II) species can directly promote homocoupling side reactions.[9][10] |
| Ligand | Bulky, electron-rich (e.g., SPhos) | Small, less donating (e.g., PPh₃) | Bulky ligands accelerate reductive elimination and sterically disfavor homocoupling intermediates.[11] |
| Temperature | Lowest effective temperature | Higher temperatures | Higher temperatures can accelerate side reactions, though this is system-dependent.[8] |
| Boronic Acid | Slow addition / Low concentration | High initial concentration | Homocoupling is a bimolecular reaction, favored by higher concentrations of the boronic acid.[8] |
Part 4: Visualizations
Caption: A stepwise troubleshooting guide to address excessive homocoupling.
Caption: Catalytic cycle for oxygen-mediated Pd-catalyzed homocoupling.
References
- Jaseer, E. A., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society, 139(5), 1889-1892. [Link]
- Jaseer, E. A., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Semantic Scholar. [Link]
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
- Jaseer, E. A., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. [Link]
- Amatore, C., et al. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]
- McCormick, L. J., et al. (2017). Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–Organic Framework Co(4,4′-bipyrazolate). Inorganic Chemistry, 56(14), 8069-8077. [Link]
- Lee, S., et al. (2012). Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst.
- Multiple Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Scite.ai. [Link]
- Lakmini, H., et al. (2008). Pd-catalyzed homocoupling reaction of arylboronic acid: insights from density functional theory. Semantic Scholar. [Link]
- Zeng, T., et al. (2022).
- Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
- Nishiyama, K., et al. (1990). Preparation process of biphenyl-4,4'-dicarboxylic acid.
- Liu, C., et al. (2013). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p-Benzoquinone.
- Reddit User. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]
- Miller, R. A., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(5), 627-632. [Link]
- Wang, L., et al. (2010). Homocoupling Reaction of Aryl Boronic Acids Catalyzed by Pd(OAc)2/K2CO3 in Water under Air Atmosphere.
- Jaseer, E. A., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]
- Wang, J., et al. (2020). Synthetic method of 4, 4' -dihydroxybiphenyl.
- Miller, R. A., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of Organic Chemistry, 73(13), 5150-5153. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]
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- 20. KR20120084662A - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst - Google Patents [patents.google.com]
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Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 4-Cyclohexylphenylboronic Acid
Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) concerning the optimization of reaction temperature for the Suzuki-Miyaura cross-coupling of 4-cyclohexylphenylboronic acid. Our focus is to equip you with the scientific rationale and practical steps to overcome challenges associated with this sterically demanding substrate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for the Suzuki-Miyaura coupling of this compound?
A general and effective starting point for temperature screening is 80-100 °C.[1] Many Suzuki-Miyaura reactions proceed efficiently within this range. However, due to the steric bulk of the cyclohexyl group, higher temperatures may be necessary to achieve a reasonable reaction rate. It is crucial to monitor the reaction progress and by-product formation to determine the optimal temperature for your specific system.
Q2: My reaction with this compound is sluggish or not going to completion. Should I just increase the temperature?
While increasing the temperature can enhance the reaction rate, it is not always the optimal solution and should be done judiciously.[2] High temperatures can lead to thermal decomposition of the boronic acid, catalyst, or ligands, as well as an increase in side reactions such as homocoupling and protodeboronation. Before elevating the temperature, consider other factors that could be limiting your reaction:
-
Catalyst and Ligand Choice: For sterically hindered substrates like this compound, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[3] Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to facilitate the reaction.[3]
-
Base Selection: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively, while an overly strong base can promote side reactions. For sterically hindered couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices.
-
Solvent: Ensure your solvent is anhydrous and thoroughly degassed. The solubility of all components at the reaction temperature is also a key consideration.
If these parameters are optimized and the reaction is still slow, a systematic increase in temperature is a reasonable next step.
Q3: What are the signs of this compound decomposition at high temperatures?
-
Formation of Protodeboronation Byproduct: The appearance of cyclohexylbenzene as a significant byproduct indicates the cleavage of the C-B bond.
-
Homocoupling: The formation of 4,4'-dicyclohexyldiphenyl suggests the coupling of two boronic acid molecules, which can be promoted by oxygen and higher temperatures.
-
Discoloration of the Reaction Mixture: While palladium-catalyzed reactions often change color, a rapid darkening or formation of significant amounts of black precipitate (palladium black) can indicate catalyst decomposition, which can be exacerbated by high temperatures.
-
Stalled Reaction: If the reaction proceeds to a certain point and then stops, even with a sufficient catalyst load, it could be due to the thermal degradation of one of the components.
Q4: How does the steric hindrance of the cyclohexyl group affect the optimal reaction temperature?
The bulky cyclohexyl group presents a significant steric challenge, primarily impacting the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle. To overcome this steric barrier, more thermal energy is often required to facilitate the approach of the coupling partners to the palladium center. Consequently, the optimal reaction temperature for coupling this compound is often higher than for less hindered arylboronic acids. For extremely sterically demanding couplings, temperatures of 110 °C or higher may be necessary, often in combination with specialized, bulky ligands designed to promote these challenging reactions.[4]
Troubleshooting Guide: Low Yield and Incomplete Conversion
This section provides a systematic approach to troubleshooting common issues encountered when optimizing the reaction temperature for the coupling of this compound.
Problem: Low to No Product Formation
| Potential Cause | Explanation & Causality | Recommended Action |
| Suboptimal Temperature | The reaction temperature may be too low to overcome the activation energy, especially with a sterically hindered substrate. | Systematically increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C). Monitor each temperature for conversion and byproduct formation. Be aware that higher temperatures can also lead to decomposition.[1] |
| Catalyst Inactivity | The Pd(0) active species may not be forming efficiently or may be deactivated. Oxygen is a common culprit in catalyst deactivation. | Ensure rigorous degassing of solvents and use of an inert (Argon or Nitrogen) atmosphere. Consider using a pre-catalyst that is more readily activated. For sterically hindered substrates, use bulky, electron-rich ligands like SPhos or XPhos.[3] |
| Ineffective Base | The base may not be strong enough or soluble enough to promote the crucial transmetalation step. | Switch to a stronger or more soluble base. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings. Ensure the base is finely powdered to maximize surface area. |
| Poor Reagent Quality | The this compound may have degraded or contains impurities. Boronic acids can dehydrate to form boroxines, which can have different reactivity. | Use freshly purchased or recrystallized boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if stability is a persistent issue. |
Problem: Significant Byproduct Formation
| Potential Cause | Explanation & Causality | Recommended Action |
| Protodeboronation | The C-B bond is cleaved and replaced with a hydrogen atom. This is often promoted by excessive water or high temperatures. | Use anhydrous solvents and reagents. If an aqueous base is used, minimize the amount of water. A lower reaction temperature may be necessary. |
| Homocoupling | Two molecules of the boronic acid couple together. This is often facilitated by the presence of oxygen and can be more prevalent at higher temperatures. | Ensure the reaction is thoroughly deoxygenated. Maintain a positive pressure of an inert gas. Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses may favor homocoupling. |
| Aryl Halide Homocoupling | Two molecules of the aryl halide coupling partner react. | This is less common but can occur at high temperatures with very active catalysts. Optimizing the stoichiometry of the reactants can help minimize this. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling. Temperature can influence the rate of each of these steps.
Caption: The Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Temperature Optimization
This workflow provides a logical progression for optimizing the reaction temperature.
Caption: A workflow for systematic temperature optimization.
Experimental Protocol: Temperature Screening for the Coupling of this compound with an Aryl Bromide
This protocol outlines a general procedure for screening reaction temperatures. It is essential to adapt this protocol to your specific aryl halide and available laboratory equipment.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Reaction vials with stir bars
-
Heating block or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and analysis (TLC, LC-MS)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide, this compound, palladium pre-catalyst, ligand, and base to a series of reaction vials.
-
Solvent Addition: Add the degassed solvent to each vial.
-
Heating: Place the vials in a pre-heated heating block at different temperatures (e.g., 80 °C, 100 °C, and 120 °C).
-
Monitoring: Stir the reactions at the set temperatures. After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction for analysis by TLC or LC-MS to determine the conversion and identify any major byproducts. Continue to monitor at regular intervals until the reaction with the highest conversion appears to have stalled or reached completion.
-
Workup: Once the reactions are complete, cool the vials to room temperature. Dilute the reaction mixtures with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction temperature to determine the yield of the desired product and the relative amounts of any byproducts. This will allow you to identify the optimal temperature that provides the best balance of reaction rate and selectivity.
References
- ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]
- ACS Publications. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
- Catalysis Consulting. (n.d.). Case Study: Base Effects in a Challenging Suzuki Reaction. [Link]
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
- ResearchGate. (2018).
- ResearchGate. (2018).
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Link]
- PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2018). Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)
- ResearchGate. (2013).
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2007).
- RSC Publishing. (2025). Suzuki–Miyaura (hetero-)
- MDPI. (2021). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. [Link]
- ResearchGate. (2025). Efficient aqueous Suzuki coupling at room temperature via micellar catalysis with unconventional surfactants. [Link]
- ResearchGate. (n.d.). DSC (a) and TG (b) curves for the thermal decomposition of.... [Link]
- ACS Publications. (2025). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]
- RSC Publishing. (2023). Impact of conformational structures on low-temperature oxidation chemistry for cyclohexyl radicals: a theoretical and kinetic modeling study on first oxygen addition. [Link]
- PubMed Central. (2024).
Sources
Technical Support Center: Overcoming Steric Hindrance in 4-Cyclohexylphenylboronic Acid Coupling
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates, specifically focusing on the coupling of 4-Cyclohexylphenylboronic acid. The bulky cyclohexyl group presents unique steric challenges that can often lead to low yields or failed reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate these synthetic hurdles.
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, when substrates with significant steric bulk are employed, such as this compound, the reaction's efficiency can be dramatically reduced.[3] Steric hindrance can impede key steps in the catalytic cycle, namely the oxidative addition and the transmetalation, leading to sluggish reactions and the formation of undesired side products.[4][5] This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound resulting in low to no yield?
A: Low yields in sterically hindered couplings are often multifactorial. The primary culprits are typically:
-
Inefficient Oxidative Addition: The bulky nature of your aryl halide partner can slow down its reaction with the palladium(0) catalyst.[6]
-
Slow Transmetalation: The voluminous cyclohexyl group on the boronic acid can sterically clash with the palladium complex, hindering the transfer of the aryl group.[3]
-
Catalyst Deactivation: Sterically demanding substrates can promote side reactions that lead to the formation of inactive palladium black.[7]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and facilitating the elementary steps of the catalytic cycle. A ligand that is not bulky or electron-rich enough may not be effective for this transformation.[8][9]
Q2: I'm observing significant homocoupling of my boronic acid. What's causing this and how can I minimize it?
A: Homocoupling is a common side reaction, particularly in the presence of oxygen.[7] It can also be promoted by certain palladium catalysts and reaction conditions. To minimize homocoupling:
-
Ensure a Rigorously Inert Atmosphere: Thoroughly degas your solvents and reaction mixture with an inert gas (argon or nitrogen) to remove any traces of oxygen.[6][7]
-
Optimize Ligand Choice: Bulky electron-rich phosphine ligands can suppress homocoupling by favoring the desired cross-coupling pathway.[10]
-
Control Reaction Temperature: In some cases, running the reaction at a lower temperature can reduce the rate of homocoupling.
Q3: What are the first troubleshooting steps I should take when a reaction with this compound fails?
A: When faced with a failed reaction, a systematic approach is key. Start by verifying the integrity of your reagents:
-
Reagent Quality: Ensure your this compound, aryl halide, palladium catalyst, and ligand are pure and have not degraded. Phosphine ligands, in particular, are susceptible to oxidation.[7]
-
Solvent and Base Purity: Use anhydrous, degassed solvents. Ensure your base is finely powdered and of high purity.[6]
-
Reaction Setup: Double-check that your reaction was conducted under a strict inert atmosphere.
If the reagents and setup are sound, the next step is to systematically screen reaction parameters, starting with the ligand and base.
In-Depth Troubleshooting Guides
Optimizing the Catalytic System: Palladium Source and Ligand Selection
The choice of the palladium precatalyst and, more critically, the supporting ligand is paramount for overcoming the steric barrier.
Palladium Precatalysts
Ligand Selection: The Key to Success
For sterically demanding substrates, the ligand must be both bulky and electron-donating.[1][8] This combination facilitates the crucial oxidative addition and reductive elimination steps.[12]
-
Buchwald-type Ligands: These are often the go-to choice for sterically hindered couplings. Ligands like SPhos, XPhos, and RuPhos have proven highly effective in promoting the coupling of bulky substrates.[6][9][13] Their steric bulk helps to create a coordinatively unsaturated palladium center, which is more reactive in the oxidative addition step.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can possess significant steric bulk, making them excellent candidates for difficult couplings.[9][14] They have been shown to be highly efficient in promoting Suzuki-Miyaura reactions with sterically hindered substrates.[14]
-
Trialkylphosphines: Highly electron-donating and sterically demanding trialkylphosphines, such as P(t-Bu)₃, are also effective alternatives.[8]
The Role of the Base and Solvent System
The base and solvent are not merely passive components; they actively participate in the catalytic cycle and can significantly influence the reaction outcome.
Choosing the Right Base
The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[15][16] For sterically hindered couplings, a stronger, non-nucleophilic base is often necessary.
-
Potassium Phosphate (K₃PO₄): Often a superior choice to weaker bases like Na₂CO₃ for challenging couplings.[6][13]
-
Cesium Carbonate (Cs₂CO₃): Another effective and strong base.[6]
-
Potassium tert-Butoxide (t-BuOK): A very strong base that can be highly effective, particularly in anhydrous conditions.[14]
It's important to note that the presence of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the formation of the active boronate species.[6][17]
Solvent Selection
The solvent must solubilize all reaction components and be compatible with the chosen catalyst and base.
-
Aprotic Polar Solvents: Mixtures of solvents like 1,4-dioxane, tetrahydrofuran (THF), or toluene with water are commonly employed.[6]
-
Anhydrous Conditions: For highly sensitive substrates or when using very strong bases like t-BuOK, strictly anhydrous conditions may be necessary to prevent side reactions like protodeboronation.[6]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes recommended starting conditions and potential optimizations for the Suzuki-Miyaura coupling of this compound with a generic sterically hindered aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene).
| Parameter | Initial Condition | Optimization Strategy | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Use a palladacycle precatalyst (e.g., SPhos-Pd-G3) | Improved air stability and more reliable generation of the active Pd(0) species. |
| Ligand | SPhos (2-4 mol%) | Screen other bulky ligands (XPhos, RuPhos, IPr) | Fine-tuning the steric and electronic properties of the ligand is crucial for optimal reactivity.[13][18] |
| Base | K₃PO₄ (2-3 equiv.) | Switch to Cs₂CO₃ or t-BuOK | A stronger base can accelerate the transmetalation step, which is often rate-limiting with hindered substrates.[14] |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane/H₂O (10:1) or anhydrous THF | Solvent can influence catalyst stability and reagent solubility. Anhydrous conditions may be required with certain bases. |
| Temperature | 80-100 °C | Increase temperature up to 120 °C (reflux) | Higher temperatures can help overcome the activation energy barrier for sterically hindered substrates.[6] |
Experimental Protocols
Protocol 1: Standard Conditions for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv.)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Round-bottom flask, condenser, magnetic stir bar, inert gas supply
Procedure:
-
To a round-bottom flask, add the this compound, aryl halide, and Na₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 80 °C and monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Sterically Hindered Coupling
This protocol employs a more robust catalytic system for challenging substrates.
Materials:
-
This compound (1.5 equiv.)
-
Sterically hindered aryl halide (1.0 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv., finely powdered)
-
1,4-Dioxane/Water (10:1 mixture)
-
Schlenk flask, condenser, magnetic stir bar, inert gas supply
Procedure:
-
To a Schlenk flask, add the this compound, aryl halide, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and monitor progress by TLC or LC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and highlights where steric hindrance can be a significant issue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This diagram illustrates that the transmetalation step is often rate-limiting for sterically hindered substrates. The bulky ligands (L) on the palladium center and the steric bulk of the aryl groups (Ar and Ar') can create a congested transition state, slowing down the reaction.
References
- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
- An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013). PubMed. [Link]
- Fleckenstein, C. A., & Plenio, H. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews, 38(4), 1063-1077. [Link]
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.).
- Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). Wiley Online Library. [Link]
- Lin, Z., Cai, Y., Zhang, Y., Zhang, H., & Xia, H. (2019). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 10(42), 9848-9858. [Link]
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions. [Link]
- Hoshi, T., Nakazawa, T., Saitoh, I., Mori, Y., Suzuki, T., Sakai, J. i., Hagiwara, H., & Akai, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3845-3848. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). R Discovery. [Link]
- Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. (n.d.). Journal of the American Chemical Society. [Link]
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC. [Link]
- Why is the Suzuki-Miyaura coupling reaction steric sensitive? (2016). Reddit. [Link]
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. [Link]
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
- Role of a base in Suzuki-Miyaura reaction. (2025).
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. [Link]
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (n.d.).
- Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3 - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. reddit.com [reddit.com]
- 18. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Improving solubility of 4-Cyclohexylphenylboronic acid in reaction media
Technical Support Center: 4-Cyclohexylphenylboronic Acid
A Guide from the Desk of a Senior Application Scientist
Welcome to the technical support center. As researchers and drug development professionals, you are keenly aware that even the most promising synthetic routes can be hampered by seemingly simple issues like reagent solubility. This compound, a valuable building block in cross-coupling chemistry, is notorious for its challenging solubility profile due to its rigid, crystalline structure and lipophilic cyclohexyl moiety.
This guide is structured to move from foundational knowledge to advanced, actionable troubleshooting. We will explore the "why" behind these challenges and provide validated, step-by-step protocols to ensure your reactions proceed efficiently and successfully.
Part 1: Foundational FAQs
This section addresses the most common initial questions regarding the handling and properties of this compound.
Q1: What are the general solubility characteristics of this compound?
Answer: this compound is a white to off-white solid with a high melting point of approximately 220°C[1]. Its solubility is a balance between the polar, hydrophilic boronic acid group and the large, nonpolar cyclohexylphenyl backbone.
Generally, its solubility is poor in nonpolar hydrocarbon solvents at room temperature and moderate in polar aprotic and ethereal solvents. While many simple boronic acids have some water solubility, the large hydrophobic component of this molecule limits its solubility in purely aqueous systems[2]. The choice of solvent is critical and significantly affects reaction efficiency[3].
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Examples | Qualitative Solubility at Room Temp. | Rationale & Expert Notes |
| Hydrocarbons | Toluene, Hexanes | Poor to Very Low | The nonpolar nature aligns with the cyclohexylphenyl group, but the crystalline lattice energy of the solid is too high to be overcome without heating. |
| Ethers | THF, 1,4-Dioxane, 2-MeTHF | Moderate | These solvents can hydrogen bond with the boronic acid's hydroxyl groups, aiding dissolution. Dioxane is a particularly good choice for many Suzuki reactions. |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | Moderate to Good | These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them effective at solvating the polar boronic acid group. However, they can be difficult to remove post-reaction. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Protic solvents can solvate the boronic acid but may also participate in side reactions (e.g., esterification) at elevated temperatures or under certain catalytic conditions. |
| Water | Water | Very Low | The large hydrophobic structure prevents significant dissolution in water alone, necessitating the use of co-solvents or phase-transfer catalysts for aqueous reactions[4][5]. |
Q2: My this compound won't dissolve even in a solvent where it should be soluble. What’s happening?
Answer: This is a frequent issue, often attributable to the formation of boroxines. Boronic acids can undergo reversible, water-eliminating self-condensation to form cyclic trimers called boroxines. These boroxines are often significantly less soluble than the parent boronic acid and can be kinetically slow to revert to the monomeric form.
This process is exacerbated by:
-
Improper Storage: Exposure to air and ambient moisture is not ideal, but overly dry conditions or heating can promote dehydration to the boroxine. Store in a tightly sealed container in a cool, dark place.
-
Heating: While heating increases solubility, it can also accelerate boroxine formation if not done in a carefully controlled, inert atmosphere.
If you suspect boroxine formation, adding a small amount of water to the solvent system can sometimes help break up the trimer and revert it to the more soluble monomeric acid, though this must be compatible with your reaction chemistry.
Q3: How does the choice of base impact the solubility and reactivity of the boronic acid?
Answer: The base is not merely a proton scavenger; it is a critical activator in reactions like the Suzuki-Miyaura coupling. The base reacts with the Lewis acidic boronic acid to form a tetracoordinate boronate species (e.g., [ArB(OH)₃]⁻)[6][7]. This process is crucial for two reasons:
-
Increased Nucleophilicity: The boronate is significantly more nucleophilic than the neutral boronic acid, which is essential for the transmetalation step with the palladium catalyst[8].
-
Enhanced Solubility: The formation of this anionic boronate salt often dramatically increases solubility in the polar or aqueous phase of the reaction medium.
The efficiency of this activation depends on the base's strength, its own solubility, and the reaction medium. For instance, in a biphasic toluene/water system, an inorganic base like K₂CO₃ or K₃PO₄ will reside in the aqueous phase, activating the boronic acid at the phase interface[9].
Part 2: Advanced Troubleshooting Scenarios
Here, we tackle specific experimental challenges with detailed explanations and protocols.
Scenario 1: Improving Performance in Biphasic Suzuki-Miyaura Reactions
Question: "I'm running a Suzuki coupling with this compound in a toluene/water system with a palladium catalyst, but the reaction is slow and incomplete. How can I improve it?"
Analysis: In a biphasic system, the key challenge is bringing together three components that reside in different phases: the aryl halide and palladium catalyst (organic phase), the inorganic base (aqueous phase), and the boronic acid (which may be partially soluble in both or exist as a solid). The reaction is limited by the rate of transfer between these phases.
Solution 1: Implement a Phase-Transfer Catalyst (PTC)
A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is the most effective solution. The PTC forms an ion pair with the aqueous-soluble boronate anion, shuttling it into the organic phase where it can readily engage in transmetalation with the palladium complex. This can lead to dramatic rate enhancements[10][11][12].
Solution 2: Employ a Co-solvent
Adding a water-miscible co-solvent can help to homogenize the reaction mixture, increasing the mutual solubility of the reactants.[][14]
Protocol 1: Co-Solvent Screening for Biphasic Reactions
-
Setup: Prepare identical reaction vials with your aryl halide, this compound (1.2 equiv.), base (2.0 equiv.), and palladium catalyst/ligand.
-
Solvent Systems: To your primary organic solvent (e.g., Toluene), add a co-solvent at a defined ratio (e.g., 4:1 Toluene:Co-solvent). Test the following common co-solvents:
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
-
Execution: Add the aqueous base solution to each vial. Run all reactions at the desired temperature, taking time points (e.g., 1h, 4h, 12h) for LC-MS or TLC analysis.
-
Analysis: Compare the rate of product formation and byproduct profile across the different co-solvent systems to identify the optimal medium.
Scenario 2: Overcoming Precipitation in Homogeneous Reactions
Question: "I am trying to run a reaction in a single organic solvent like THF, but my this compound precipitates out, especially after adding the base."
Analysis: While a base can form a soluble boronate salt in the presence of water, in an anhydrous organic solvent, the resulting salt may be an insoluble polymeric species or a simple salt with low solubility, causing it to precipitate.
Solution 1: Strategic Solvent and Base Selection
The solubility of the boronate salt is highly dependent on the solvent and the counter-ion of the base. A more polar solvent and a base with a large, soft counter-ion (like Cesium or a quaternary ammonium ion) can improve solubility.
Solution 2: Convert to a Boronate Ester
For challenging cases, a reliable strategy is to convert the boronic acid to its corresponding pinacol ester before the reaction. Boronate esters are significantly more soluble in organic solvents, are stable, and are less prone to dehydration/trimerization[3][15][16].
Protocol 2: Preparation of this compound Pinacol Ester
-
Setup: In a round-bottom flask, combine this compound (1.0 equiv.) and pinacol (1.1 equiv.).
-
Solvent: Add a solvent that allows for the azeotropic removal of water, such as toluene or heptane.
-
Reaction: Fit the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux.
-
Monitoring: The reaction is complete when no more water collects in the Dean-Stark trap (typically 2-4 hours).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude boronate ester is often pure enough to be used directly in the subsequent coupling reaction without further purification[17].
By systematically applying these principles and protocols, you can effectively overcome the solubility challenges posed by this compound, leading to more robust and reproducible synthetic outcomes.
References
- Hein, J., Shi, Y., Derasp, J., & Maschmeyer, T. (2023). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. Springer Science and Business Media LLC.
- Shi, Y., Derasp, J., Maschmeyer, T., & Hein, J. (n.d.). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Semantic Scholar.
- Shi, Y., Derasp, J., Maschmeyer, T., & Hein, J. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- Shi, Y., Derasp, J., Maschmeyer, T., & Hein, J. (n.d.). Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings.
- Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.).
- Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer c
- Couto, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Couto, C., et al. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Light-driven four-component reaction with boronic acid derivatives as alkylating agents: an amine/imine mediated activ
- (4-Cyclohexylphenyl)boronic acid. (n.d.). Porphyrin Systems.
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (n.d.).
- 4-Cyclohexylbenzeneboronic acid. (n.d.). ChemicalBook.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (2024). RSC Publishing.
- Formulation of boronic acid compounds. (n.d.).
- pH Adjustment and Co-Solvent Optimiz
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investig
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021).
- Boronic acids scope Reaction conditions: a solution of 1a or 1h (0.4.... (n.d.).
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (n.d.). Organic Chemistry Portal.
- 4-Hexylphenylboronic Acid. (n.d.). PubChem.
- Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. (n.d.). Semantic Scholar.
- CYCLOHEXYLBORONIC ACID. (n.d.). ChemBK.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Solubility of investigated compounds in water. Phenylboronic acid.... (n.d.).
- Solubility temperatures of phenylboronic acid (1) as a function of its.... (n.d.).
- Cyclohexylboronic acid, pinacol ester. (n.d.). PubChem.
- 4-Chlorophenylboronic acid. (n.d.). ChemicalBook.
- Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. (2024).
- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences.
- Effect of solvent composition and temperature on the solubility of ibuprofen in aqueous ethanol. (2014). The University of Queensland.
- Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. (2021). MDPI.
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- 1. 4-Cyclohexylbenzeneboronic acid | 374538-04-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
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- 12. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 17. Cyclohexylboronic acid, pinacol ester | C12H23BO2 | CID 3668596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Cyclohexylphenylboronic Acid and Removal of Boron-Based Impurities
Welcome to the Technical Support Center for advanced purification methodologies concerning 4-Cyclohexylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges associated with removing boron-based impurities from reaction mixtures. Our focus is to deliver not just procedural steps, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific applications.
I. Understanding the Impurity Profile
Before delving into purification strategies, it is crucial to understand the nature of the impurities commonly encountered in reactions involving this compound. Boronic acids are susceptible to several side reactions that generate impurities, which can complicate downstream processes and compromise the purity of your final compound.
Common Boron-Containing Impurities:
-
Boronic Anhydrides (Boroxines): Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines.[1][2] While this is often a reversible process in the presence of water, the presence of boroxines can affect reaction stoichiometry and analytical characterization.[2]
-
Protodeboronation Products: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of cyclohexylbenzene. This process can be catalyzed by acids, bases, or even transition metals under certain conditions.[3][4] The rate of protodeboronation is highly dependent on factors like pH, temperature, and the electronic nature of the aryl group.[5][6]
-
Homocoupling Products: Dimerization of the boronic acid can occur, leading to the formation of 4,4'-dicyclohexyl-1,1'-biphenyl. This is a common byproduct in palladium-catalyzed cross-coupling reactions, especially under suboptimal conditions.
-
Unreacted Starting Material: Incomplete reactions will naturally leave residual this compound.
Visualization of Common Impurity Pathways
Caption: Common impurity pathways for this compound.
II. Troubleshooting and Purification Protocols
This section provides a question-and-answer formatted guide to address specific purification challenges. Each solution is accompanied by a detailed protocol and an explanation of the underlying chemical principles.
FAQ 1: My reaction mixture contains a significant amount of unreacted this compound. How can I remove it during aqueous workup?
Answer: The acidic nature of the boronic acid functional group allows for its selective removal through a basic aqueous wash. By converting the boronic acid into its more water-soluble boronate salt, it can be effectively partitioned into the aqueous phase, leaving your desired, less polar product in the organic layer.[7][8]
Protocol 1: Basic Aqueous Extraction
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel and wash with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).[9][10] The number of washes will depend on the amount of boronic acid present. Typically, 1-3 washes are sufficient.
-
Phase Separation: Allow the layers to separate completely. The boronate salt of this compound will be in the aqueous layer.
-
Back Extraction (Optional): To ensure complete recovery of your product, you can back-extract the aqueous layer with a fresh portion of the organic solvent.
-
Washing: Wash the combined organic layers with water to remove any residual base, followed by a wash with brine to initiate drying.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Causality Explained: Boronic acids are Lewis acids with a pKa of around 9.[2] Treatment with a base deprotonates the hydroxyl groups, forming a charged boronate species (R-B(OH)3-). This increased polarity and ionic character dramatically enhances its solubility in the aqueous phase, facilitating its separation from neutral organic compounds.
FAQ 2: I'm observing a white, crystalline solid in my crude product that I suspect is the boronic anhydride (boroxine). How can I address this?
Answer: Boroxines are formed through the intermolecular dehydration of three boronic acid molecules. The most straightforward way to revert the boroxine back to the monomeric boronic acid is through hydrolysis.
Protocol 2: Hydrolysis of Boroxines
-
Dissolution with Stirring: Dissolve the crude product in a suitable organic solvent. Add a small amount of water to the solution and stir vigorously at room temperature. The hydrolysis can often be achieved by simply performing an aqueous workup as described in Protocol 1.
-
Recrystallization from Aqueous Solvents: If your desired product is a solid, recrystallization from a solvent system containing water can facilitate the hydrolysis of the boroxine impurity and its removal into the mother liquor.
Causality Explained: The B-O-B bonds in boroxines are susceptible to nucleophilic attack by water. This hydrolytic cleavage regenerates the B-OH bonds of the boronic acid. While boroxine formation is a common equilibrium process, for many applications, ensuring the boronic acid is in its monomeric form is important for accurate stoichiometry and consistent reactivity.
FAQ 3: Column chromatography of my product on silica gel leads to significant tailing and poor recovery. What is causing this and how can I improve the separation?
Answer: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can strongly interact with the Lewis acidic boron atom of the boronic acid, leading to irreversible adsorption, streaking on TLC, and poor recovery from column chromatography.[11][12]
Protocol 3: Modified Silica Gel Chromatography
-
Boric Acid Impregnation: Deactivating the silica gel by impregnating it with boric acid can significantly improve the chromatography of boronic esters.[11][13] This is achieved by creating a slurry of the silica gel in a methanolic solution of boric acid, followed by removal of the solvent. This pre-treatment masks the active sites on the silica, reducing the unwanted interactions.
-
Base Additive in Eluent: Adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), to the eluent system can help to neutralize the acidic sites on the silica gel, thereby improving the elution of the boronic acid.[14]
-
Reversed-Phase Chromatography: If the polarity difference between your product and the boron impurities allows, reversed-phase HPLC can be an effective purification method.
Data Summary: Comparison of Chromatographic Conditions
| Method | Stationary Phase | Key Feature | Best For |
| Standard Silica Gel | Silica Gel | Acidic surface | Often problematic for boronic acids |
| Boric Acid Treated Silica | Boric Acid Impregnated Silica | Deactivated surface | Improved recovery of boronic esters |
| Base-Modified Eluent | Silica Gel | Neutralized surface | Reducing tailing of acidic compounds |
| Reversed-Phase HPLC | C18 or similar | Separation based on hydrophobicity | Good for polar compounds |
FAQ 4: My desired product is an oil, making recrystallization difficult. Are there other non-chromatographic methods to purify my product from boron impurities?
Answer: Yes, derivatization techniques can be employed to selectively precipitate the boronic acid from the reaction mixture. One effective method is the formation of a diethanolamine adduct.
Protocol 4: Diethanolamine Adduct Formation
-
Dissolution: Dissolve the crude mixture in a non-polar solvent like diethyl ether.
-
Adduct Formation: Add diethanolamine to the solution. The boronic acid will react to form a stable, crystalline adduct which will precipitate out of the solution.[12][15]
-
Isolation: The crystalline adduct can be isolated by filtration.
-
Liberation of Boronic Acid (if needed): The free boronic acid can be regenerated by treating the adduct with an acid.[12]
Causality Explained: Boronic acids react with diols, such as diethanolamine, to form stable cyclic boronate esters. The diethanolamine adduct is often a highly crystalline solid with low solubility in many organic solvents, allowing for its easy separation by filtration.
FAQ 5: I need to remove trace amounts of boron-containing species to meet stringent purity requirements for pharmaceutical applications. What are my options?
Answer: For the removal of trace impurities, especially in late-stage purification for active pharmaceutical ingredients (APIs), scavenger resins can be highly effective. These are functionalized solid supports that selectively bind to and remove specific types of impurities.
Protocol 5: Purification using Boron Scavengers
-
Scavenger Selection: Choose a scavenger resin with functional groups that have a high affinity for boronic acids. Silica-based scavengers with amine functionalities can be effective.[16][17][18]
-
Batch Scavenging: Add the scavenger resin to a solution of your crude product and stir for a specified period (consult the manufacturer's guidelines). The boron impurities will bind to the resin.
-
Filtration: Remove the resin, with the bound impurities, by simple filtration.
-
Flow Chemistry: For larger scale operations, the solution can be passed through a cartridge packed with the scavenger resin.
Decision-Making Workflow for Purification
Caption: A decision-making workflow for selecting the appropriate purification strategy.
III. References
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]
-
Protodeboronation. Organic Chemistry Portal. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Purification of boronic acids? Reddit. Available at: [Link]
-
Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available at: [Link]
-
Process for purification of boronic acid and its derivatives. Google Patents. Available at:
-
Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
-
Trying to remove a boronic acid in a workup. Help! Reddit. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
-
HELP: Purifying boronic acids sucks. Reddit. Available at: [Link]
-
Novel micro-organism, boron scavenger, and method for scavenging boron. Google Patents. Available at:
-
Boronic acid. Wikipedia. Available at: [Link]
-
benzeneboronic anhydride. Organic Syntheses Procedure. Available at: [Link]
-
Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC - NIH. Available at: [Link]
-
Boronic acid. YouTube. Available at: [Link]
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- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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- 18. silicycle.com [silicycle.com]
Preventing decomposition of 4-Cyclohexylphenylboronic acid during storage
A Guide to Preventing Decomposition During Storage and Use
Welcome to the Technical Support Center for 4-Cyclohexylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and handling of this versatile reagent. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the integrity of your material and the success of your experiments.
I. Understanding the Instability of this compound
This compound, like many boronic acids, is susceptible to several decomposition pathways that can compromise its purity and reactivity, particularly in widely used reactions like the Suzuki-Miyaura coupling.[1] Understanding these pathways is the first step toward prevention.
The three primary modes of degradation are:
-
Boroxine Formation (Dehydration): This is the reversible trimerization of three boronic acid molecules to form a cyclic anhydride, known as a boroxine, with the loss of three water molecules.[2] While often reversible, the presence of boroxine complicates accurate weighing and stoichiometry calculations, potentially affecting reaction outcomes.[2]
-
Protodeboronation: This is an irreversible process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of cyclohexylbenzene. This side reaction is a common cause of yield loss in cross-coupling reactions and can be promoted by moisture, acids, or bases.
-
Oxidation: The carbon-boron bond is also susceptible to oxidation, which converts the boronic acid into a phenol (4-cyclohexylphenol). This is an irreversible degradation pathway often facilitated by atmospheric oxygen.
The interplay of these degradation pathways is a critical factor in the long-term stability of this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions and issues encountered during the storage and use of this compound.
Storage & Handling FAQs
Q1: What are the ideal storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment under an inert atmosphere. The key is to minimize exposure to moisture, oxygen, heat, and light.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of all decomposition pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the carbon-boron bond. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and subsequent protodeboronation and boroxine formation. |
| Light | Amber glass vial or opaque container | Prevents potential light-induced degradation. |
| Container | Glass or chemically resistant polymer (e.g., HDPE) | Ensures no reaction between the compound and the container. |
Q2: I received this compound as a solid. How should I prepare it for long-term storage?
A2: Upon receiving the material, it is best practice to aliquot it into smaller, single-use quantities in a glovebox or under a stream of inert gas. This minimizes repeated exposure of the bulk material to the atmosphere each time a sample is taken.
Q3: Is it necessary to use an inert gas like argon or nitrogen for storage?
A3: While not strictly necessary for short-term storage, using an inert atmosphere is highly recommended for long-term stability.[3] Oxygen in the air can lead to irreversible oxidation of the boronic acid to the corresponding phenol, reducing the purity of the material over time. Nitrogen is a cost-effective and common choice for inerting.[4]
Troubleshooting Experimental Issues
Q4: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could the stored boronic acid be the problem?
A4: Yes, this is a very common issue. If you are experiencing low yields, the first step is to assess the quality of your this compound.[5] Degradation through protodeboronation or oxidation reduces the amount of active reagent available for the catalytic cycle. Additionally, the formation of boroxine trimers can lead to inaccurate measurements of the boronic acid, affecting the stoichiometry of the reaction.
Q5: What are the visual signs of decomposition in solid this compound?
A5: While subtle, there can be visual cues of degradation. A high-purity boronic acid should be a free-flowing crystalline solid. Signs of decomposition can include:
-
Clumping or a "wet" appearance: This may indicate moisture absorption, which can facilitate protodeboronation and boroxine formation.
-
Discoloration: A change from a white or off-white powder to a yellowish or brownish hue can suggest oxidative degradation.
However, significant decomposition can occur without obvious visual changes. Therefore, analytical verification is always recommended if you suspect degradation.
Q6: I see an unexpected side product in my reaction that corresponds to cyclohexylbenzene. What is the cause?
A6: The formation of cyclohexylbenzene is a classic indicator of protodeboronation of your this compound. This means the boronic acid group has been replaced by a hydrogen atom. This can happen either during storage due to exposure to moisture or under the reaction conditions, especially if there is a proton source (like water or alcohol) in your reaction mixture.[6]
III. Protocols for Purity Assessment
If you suspect your this compound has degraded, it is crucial to determine its purity before use. Here are protocols for assessing purity using ¹H NMR and HPLC.
Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)
Quantitative NMR is a powerful technique to determine the absolute purity of a sample by comparing the integral of an analyte's peak to that of a certified internal standard of known purity.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a long relaxation delay (d1) of at least 30-60 seconds to ensure complete relaxation of all protons for accurate integration.
-
Ensure a good signal-to-noise ratio (>150:1) for the peaks to be integrated.
-
-
Data Analysis:
-
Integrate a well-resolved peak of this compound (e.g., aromatic protons) and a well-resolved peak of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the standard
-
Interpreting the Spectrum:
-
Boroxine: The formation of the boroxine trimer will result in a complex mixture in the NMR spectrum, often with broader aromatic signals compared to the sharp peaks of the monomeric boronic acid.[7][8]
-
Protodeboronation: Look for the appearance of new signals corresponding to cyclohexylbenzene.
-
Oxidation: The presence of 4-cyclohexylphenol will also give rise to a distinct set of aromatic signals.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent method for detecting and quantifying trace impurities.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is a good starting point.
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient might be 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm or 254 nm.
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in the mobile phase or a suitable solvent (e.g., acetonitrile/water).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample to a similar concentration as the standard.
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or against the standard curve for a more accurate quantification.
Expected Elution Order: Potential impurities will likely have different retention times. The more polar protodeboronation and oxidation products may elute earlier than the parent compound, while the less polar homocoupling byproducts would elute later.
IV. References
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Online discussion]. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Online discussion]. Available at: [Link]
-
BOC. (n.d.). Inerting in the chemical industry. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Boroxine Template for Macrocyclization and Postfunctionalization. Available at: [Link]
-
ResearchGate. (n.d.). (Top) The equilibriums involved when mixing phenylboronic acid 1 with... [Image and caption]. Available at: [Link]
-
PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Available at: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? [Online discussion]. Available at: [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Online discussion]. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Available at: [Link]
-
PubMed. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Available at: [Link]
-
PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Available at: [Link]
-
ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. [Image and caption]. Available at: [Link]
-
National Institutes of Health. (n.d.). Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. Available at: [Link]
-
ACS Publications. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available at: [Link]
Sources
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- 4. echemi.com [echemi.com]
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- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Hindered Boronic Acids
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting advice for one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling. Specifically, we will address the common challenges encountered when working with sterically hindered boronic acids. Our aim is to provide not just solutions, but also a deeper understanding of the underlying principles to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a hindered boronic acid is resulting in low to no yield. What are the primary factors I should investigate?
Low conversion is a frequent issue when dealing with sterically demanding substrates in Suzuki couplings. The increased steric bulk around the boron atom can significantly slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1][2] Here’s a systematic approach to troubleshooting this problem:
-
Catalyst and Ligand System: This is the most critical aspect. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[2] You should switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated palladium(0) species, which is crucial for efficient oxidative addition and also facilitates the challenging reductive elimination step.[2]
-
Base and Solvent Combination: The choice of base is pivotal and is often dependent on the solvent. For hindered couplings, potassium phosphate (K₃PO₄), often used as a fine powder, is a robust choice.[2] Stronger bases like potassium tert-butoxide (KOtBu) can also be effective, especially with less reactive aryl chlorides.[2][3] Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.[2]
-
Reaction Temperature: Sterically hindered reactions often require higher temperatures to overcome the activation energy barriers. If your reaction is running at a moderate temperature (e.g., 80 °C), consider increasing it to 100-140 °C.[2] Microwave irradiation can also be a valuable tool for rapid heating.
-
Oxygen Contamination: Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere. Oxygen can lead to the unwanted homocoupling of boronic acids and decomposition of the catalyst.[1]
Q2: I am observing significant homocoupling of my boronic acid. What causes this side reaction and how can I minimize it?
Homocoupling of boronic acids to form a biaryl byproduct is a common issue, often exacerbated by the presence of oxygen.[1][4] This side reaction consumes your starting material and complicates purification.
Mechanism of Homocoupling: The presence of oxygen can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the formation of the homocoupled product.
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: This is the most crucial step. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through them. Maintain a positive pressure of inert gas throughout the reaction.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in situ reduction.[5]
-
Bulky Ligands: The use of bulky, electron-rich phosphine ligands can also help to suppress homocoupling by sterically disfavoring the formation of the di-organopalladium intermediate required for this side reaction.[5]
In-Depth Troubleshooting Guides
Issue 1: My reaction is stalled, and I suspect the transmetalation step is the problem.
With hindered boronic acids, the transfer of the organic group from boron to palladium (transmetalation) is often the rate-limiting step.
Underlying Cause: The steric bulk around the boronic acid hinders its approach to the palladium center. The formation of the boronate anion, by reaction with the base, is crucial for increasing the nucleophilicity of the organic group to be transferred.[6][7]
Troubleshooting Protocol:
-
Re-evaluate the Base: The primary role of the base is to activate the boronic acid to form a more reactive boronate species.[6][8] For hindered substrates, a stronger base may be required to facilitate this activation.
-
Switch to a Stronger Base: If you are using a weak base like Na₂CO₃, consider switching to K₃PO₄ or even stronger bases like Cs₂CO₃ or KOtBu.[2]
-
Ensure Anhydrous Conditions (with caution): While some water can be beneficial in Suzuki reactions, for certain base and solvent combinations, anhydrous conditions are preferred to minimize deboronation.[9] However, for couplings with K₃PO₄, a small amount of water can be beneficial.[10]
-
-
Solvent Effects: The solvent can influence the solubility of the base and the boronate species.
-
Consider Boronic Esters: In some cases, hindered boronic acids can be converted to their corresponding pinacol esters. While this adds a synthetic step, boronic esters can sometimes exhibit different reactivity profiles and may be less prone to certain side reactions.[11]
Issue 2: My starting materials are consumed, but the desired product yield is low, with several byproducts.
This scenario suggests that while the catalytic cycle is turning over, it is being diverted through non-productive pathways.
Potential Causes and Solutions:
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of an arene byproduct from your boronic acid. This is more common with electron-rich or heteroaromatic boronic acids and can be exacerbated by acidic conditions or prolonged reaction times at high temperatures.
-
Solution: Use a non-aqueous base like K₃PO₄ and ensure your solvent is anhydrous.[9] Running the reaction at the lowest possible temperature for the shortest time necessary can also help.
-
-
Hydrodehalogenation: This is the replacement of the halide on your electrophile with a hydrogen atom.
-
Solution: This is often a result of side reactions involving the catalyst and solvent or impurities. Ensuring high purity of starting materials and solvents is key.
-
-
Scrambling of Coupling Partners: In some complex reactions, scrambling of aryl groups between the catalyst and the boronic acid can occur, leading to a mixture of products.
-
Solution: This is a more complex issue that may require a significant change in the catalyst system, such as moving to a more specialized ligand that promotes a cleaner reductive elimination step.
-
Data & Protocols
Table 1: Recommended Ligands for Hindered Suzuki Couplings
| Ligand | Structure | Key Features | Typical Substrates |
| XPhos | Biarylphosphine | Highly active for a broad range of substrates, including hindered ones.[2] | Aryl chlorides, bromides, and triflates. |
| SPhos | Biarylphosphine | Excellent for electron-rich and hindered aryl chlorides.[2] | Challenging aryl chlorides. |
| RuPhos | Biarylphosphine | Effective for a variety of challenging couplings.[12] | Hindered biaryl synthesis. |
| tBu₃P | Trialkylphosphine | Very electron-rich and sterically demanding.[13] | Electron-rich aryl chlorides. |
Experimental Protocol: General Procedure for a Hindered Suzuki Coupling
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the hindered boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yield in Hindered Suzuki Reactions
Caption: A step-by-step workflow for troubleshooting low-yielding Suzuki reactions.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
- STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Role of a base in Suzuki-Miyaura reaction. ResearchGate.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Optimizing Suzuki Coupling Reactions. CovaSyn.
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group.
- Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. ResearchGate.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PubMed Central.
- Suzuki Coupling. Organic Chemistry Portal.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.
- Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. ACS Publications.
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. ResearchGate.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.
- Suzuki reaction. Wikipedia.
- Your "Go-To", "just couple already", Suzuki conditions? Reddit.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
Sources
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. reddit.com [reddit.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: The Role of Water in Suzuki Coupling of 4-Cyclohexylphenylboronic Acid
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth insights and practical solutions for challenges encountered during the Suzuki-Miyaura cross-coupling of 4-cyclohexylphenylboronic acid, with a specific focus on the often-misunderstood role of water.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impact of water on the Suzuki coupling of hydrophobic boronic acids like this compound.
Q1: Is water always detrimental to the Suzuki coupling of a hydrophobic substrate like this compound?
A1: Not necessarily. While excessive water can lead to side reactions, a controlled amount is often crucial for an efficient Suzuki coupling, even with hydrophobic substrates.[1][2] Water plays several key roles in the catalytic cycle. It is often required to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) which is necessary to activate the boronic acid for the transmetalation step.[3][4] For biphasic reaction mixtures, where the organic reactants and aqueous base are in separate layers, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[5] In some cases, water can even accelerate the reaction rate.[6]
Q2: What is protodeboronation and how does water contribute to it?
A2: Protodeboronation is a significant side reaction in Suzuki couplings where the boronic acid group is replaced by a hydrogen atom, leading to the formation of cyclohexylbenzene instead of the desired biaryl product.[7][8] This process consumes the boronic acid and reduces the overall yield.[9] Water can act as a proton source in this reaction, particularly under basic conditions.[7] The mechanism often involves the formation of a boronate species by the reaction of the boronic acid with a base, which is then protonated by water.[7] The propensity for protodeboronation is highly dependent on the specific boronic acid and the reaction conditions, especially pH.[7][10][11]
Q3: How does the hydrophobicity of this compound affect its reactivity in aqueous Suzuki coupling conditions?
A3: The bulky and nonpolar cyclohexyl group makes this compound quite hydrophobic. This can lead to poor solubility in highly aqueous solvent systems, potentially slowing down the reaction.[2] In biphasic systems (e.g., toluene/water, dioxane/water), the reaction is believed to occur in the organic phase or at the phase boundary.[12] Therefore, efficient transfer of the activated boronate species from the aqueous phase to the organic phase is critical. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), can be employed to facilitate this process and enhance the reaction rate.[6][12]
Q4: Can I run the Suzuki coupling of this compound under completely anhydrous conditions to avoid protodeboronation?
A4: While it may seem intuitive to run the reaction under anhydrous conditions to prevent water-mediated side reactions, it's not always the best approach. Many common bases used in Suzuki couplings require a small amount of water to be effective.[13] Completely anhydrous conditions can sometimes lead to a sluggish or incomplete reaction.[13] A more effective strategy is often to use a carefully controlled amount of water or to employ a base that is soluble in the organic solvent, such as cesium carbonate (Cs₂CO₃).[3] Alternatively, using more stable boronic acid derivatives like pinacol esters (BPin) can minimize protodeboronation.[8][14]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound, with a focus on issues related to water.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Protodeboronation of this compound | 1. Reduce Water Content: Use a solvent system with a lower water ratio (e.g., 10:1 dioxane/water instead of 4:1).[5] 2. Switch to a Milder Base: Try using a weaker base like K₂CO₃ instead of stronger bases like NaOH or KOH.[3] 3. Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to its pinacol ester (BPin) or MIDA boronate form.[1][14][15] | Excessive water and strong bases can accelerate the rate of protodeboronation, a major pathway for boronic acid decomposition.[9][10][16] Boronic esters are generally more stable and less susceptible to this side reaction.[9] |
| Poor Solubility of Reagents | 1. Screen Different Organic Solvents: Test solvents like dioxane, THF, or toluene to find one that provides good solubility for both the aryl halide and the boronic acid.[2][17] 2. Increase Reaction Temperature: Carefully increasing the temperature can improve the solubility of the reagents.[8] 3. Ensure Vigorous Stirring: In biphasic systems, rapid stirring is crucial for maximizing the interfacial area for the reaction to occur.[5] | For hydrophobic substrates, ensuring all components are in solution or that there is efficient mixing in a biphasic system is critical for the reaction to proceed.[8][12] |
| Catalyst Inactivity | 1. Degas Solvents Thoroughly: Ensure all solvents, including water, are properly degassed to remove oxygen.[5][14][15] 2. Use a Pre-catalyst: Employ a stable palladium pre-catalyst that is activated in situ. 3. Screen Ligands: The choice of phosphine ligand can significantly impact catalyst stability and activity.[18][19][20] | Oxygen can deactivate the active Pd(0) catalyst.[15] The ligand plays a crucial role in stabilizing the palladium center and influencing the rates of the elementary steps in the catalytic cycle.[18][20] |
Issue 2: Formation of Significant Side Products
| Side Product | Identification | Mitigation Strategy |
| Cyclohexylbenzene | Mass spectrometry (GC-MS or LC-MS) will show a peak corresponding to the mass of the protodeboronated starting material. | This is a direct result of protodeboronation. Follow the troubleshooting steps outlined in "Issue 1" for minimizing this side reaction. |
| Homocoupling of this compound | A peak corresponding to the mass of 4,4'-dicyclohexy-1,1'-biphenyl will be observed. | This is often caused by the presence of oxygen.[15] Ensure rigorous degassing of all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[8] |
Section 3: Experimental Protocols & Data
This section provides a general experimental protocol for the Suzuki coupling of this compound and a table summarizing the effect of different bases.
General Experimental Protocol for Base Screening
-
Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the selected base (2.0 mmol).[3]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[15]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., PPh₃, 4 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Toluene/H₂O, 11 mL) via syringe.[3]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[15]
-
Monitoring: Monitor the reaction progress using TLC, GC-MS, or LC-MS.[15]
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purification: Purify the crude product by flash column chromatography.[15]
Table 1: Effect of Base on Suzuki Coupling Yield
| Base | Solvent System | Typical Yield (%) | Notes |
| K₃PO₄ | 10:1 Dioxane/H₂O | 85-95% | Often a good starting point for challenging couplings.[3] |
| K₂CO₃ | 10:1 Toluene/H₂O | 80-90% | A common and effective base.[3] |
| Cs₂CO₃ | Anhydrous Dioxane | 80-90% | Good for water-sensitive substrates due to its solubility in organic solvents.[3] |
| NaOH | 4:1 THF/H₂O | 60-75% | Stronger base, may increase the risk of protodeboronation. |
Yields are illustrative and highly dependent on the specific substrates and reaction conditions.[3]
Section 4: Visualizing the Process
Diagram 1: Key Factors in Aqueous Suzuki Coupling
Caption: Interplay of key factors in aqueous Suzuki coupling.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
References
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem
- Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society
- Protodeboronation of (Hetero)
- Protodeboron
- The proposed mechanism for protodeboronation of arylboronic acids - ResearchG
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings
- How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit
- Roles of Water in Metal-Catalyzed Cross-Couplings | Anderson's Process Solutions
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Public
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
- How can I solve my problem with Suzuki coupling?
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai
- Suzuki reaction - Wikipedia
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Suzuki Coupling - Organic Chemistry Portal
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- 18. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
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Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 4-Cyclohexylphenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving 4-cyclohexylphenylboronic acid. The sterically demanding nature of the cyclohexyl group can present unique challenges, and this resource offers practical, field-proven insights to help you achieve high yields and purity in your coupling reactions.
Introduction: Navigating the Challenges of a Bulky Coupling Partner
This compound is a valuable building block in medicinal chemistry and materials science. However, the steric hindrance imparted by the cyclohexyl moiety can significantly impact the kinetics and outcome of Suzuki-Miyaura couplings.[1] Key steps in the catalytic cycle, such as transmetalation and reductive elimination, can be slowed down, leading to lower yields and the formation of undesirable byproducts.[1] This guide provides a structured approach to overcoming these obstacles by focusing on the critical parameter of catalyst loading, in conjunction with the appropriate selection of ligands, bases, and reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter when working with this compound in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the first things I should check?
A1: Low yields in this specific coupling are often traced back to a few key areas. Here is a systematic checklist:
-
Catalyst Activity: Ensure your palladium source and phosphine ligand are not degraded. Phosphine ligands, in particular, can be susceptible to oxidation.[2] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 palladacycle) can be advantageous over generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂.[1][3]
-
Exclusion of Oxygen: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[1][4] Ensure your solvent is thoroughly degassed and the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[5][6]
-
Inefficient Transmetalation: The bulky cyclohexyl group can hinder the transfer of the organic fragment from boron to palladium.[1] This can often be overcome by careful selection of the base and solvent system. A stronger base, such as K₃PO₄ or Cs₂CO₃, is often required to facilitate the formation of the more reactive boronate species.[3]
Q2: I am observing significant amounts of a byproduct that corresponds to the homocoupling of this compound. How can I minimize this?
A2: Homocoupling of boronic acids is a common side reaction, leading to the formation of symmetrical biaryls.[6] This side reaction is often promoted by the presence of oxygen or by a stoichiometric reaction between a Pd(II) species and the boronic acid.[4][7][8] To minimize homocoupling:
-
Rigorous Degassing: Thoroughly degas your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas for an extended period (20-30 minutes).[5]
-
Use of a Pd(0) Precatalyst: Starting with a well-defined Pd(0) source can reduce the amount of Pd(II) present at the beginning of the reaction, thereby suppressing this side reaction.[5]
-
Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to ensure the palladium remains in the active Pd(0) state.[4]
Q3: My main impurity is cyclohexane. What is causing this, and how can I prevent it?
A3: The formation of cyclohexane points to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[9] This is a well-known decomposition pathway for boronic acids, particularly under basic conditions at elevated temperatures.[5][9][10] To mitigate protodeboronation:
-
Use a More Stable Boron Reagent: Consider converting the this compound to a more robust boronic pinacol ester (Bpin). These esters are significantly less prone to protodeboronation.[5]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial.[3]
-
Milder Base: If possible, screen milder bases. However, for sterically hindered substrates, a strong base is often necessary for efficient coupling.[3]
-
Lower Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.
Q4: What type of ligand is best suited for coupling with the sterically hindered this compound?
A4: For sterically demanding substrates, bulky and electron-rich ligands are essential.[1][11][12] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1][12]
-
Buchwald-type Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered partners.[1]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also excellent choices due to their strong electron-donating ability and steric bulk.[13]
A logical workflow for troubleshooting common issues is presented below:
Caption: The Suzuki-Miyaura catalytic cycle.
For sterically hindered substrates like this compound, the choice of ligand (L) is critical. Bulky, electron-rich ligands serve two primary functions:
-
Promote Reductive Elimination: The steric bulk of the ligand increases the spatial crowding around the palladium center in the R1-Pd(II)L2-R2 intermediate. This crowding is relieved during reductive elimination, thus accelerating the formation of the desired C-C bond and regenerating the active Pd(0) catalyst. 2[12][13]. Facilitate Oxidative Addition: The electron-rich nature of these ligands increases the electron density on the palladium atom, which facilitates its insertion into the aryl-halide bond.
[14]By carefully selecting a modern, bulky phosphine ligand and systematically optimizing the catalyst loading, researchers can overcome the challenges posed by this compound and achieve efficient and high-yielding Suzuki-Miyaura coupling reactions.
References
- Wikipedia. Protodeboronation.
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme Chemistry.
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Harcourt, D. A., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Falivene, L., et al. (2018). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Molecules.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Sigrist, A. A., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Advion. SUZUKI REACTION MONITORING.
- Barluenga, S., et al. (2019). Rapid Suzuki-Miyaura Couplings with ppm Level of Palladium Catalyst in a High-Pressure and High-Temperature Water System. MDPI.
- Hein, J. E. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia.
- NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Cheong, J. Y., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry.
- Khan, M., et al. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- ResearchGate. (2017). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Vantourout, J. C., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- ResearchGate. (2015). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (2017). Optimization of catalyst loading for Suzuki-Miyaura coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
- Fleckenstein, C. A., & Plenio, H. (2010). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- Liu, Y., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
- ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Wikipedia. Suzuki reaction.
- ResearchGate. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling.
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- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 14. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Byproduct Formation in 4-Cyclohexylphenylboronic Acid Cross-Coupling Reactions
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical solutions for minimizing byproduct formation in cross-coupling reactions involving 4-cyclohexylphenylboronic acid. Drawing upon established principles of organometallic chemistry and field-proven insights, this resource will help you navigate the common challenges associated with this sterically demanding substrate.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science, prized for the lipophilic and rigid cyclohexyl moiety it introduces. However, its bulky nature can present unique challenges in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The primary hurdles are often slow reaction rates and the formation of undesirable byproducts, chiefly homocoupling and protodeboronation products. This guide provides a structured, question-and-answer approach to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a dimeric byproduct corresponding to two molecules of my boronic acid coupling together. What is this, and how can I prevent it?
This byproduct is the result of homocoupling , a common side reaction in Suzuki-Miyaura couplings where the boronic acid couples with itself to form a symmetrical biaryl.[1][2] In the case of this compound, this would be 4,4'-dicyclohexyl-1,1'-biphenyl.
Primary Causes & Solutions:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling pathway by oxidizing the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors homocoupling.[3]
-
Solution: Rigorous deoxygenation of your reaction mixture is critical. Sparge your solvents with an inert gas (argon or nitrogen) for 15-30 minutes prior to use. Ensure your reaction vessel is thoroughly purged with inert gas before adding the catalyst.
-
-
Use of a Pd(II) Precatalyst: While convenient, Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can drive the homocoupling of the boronic acid.
-
Solution: Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require a reduction step, thus minimizing the concentration of Pd(II) species that can lead to homocoupling.
-
-
Slow Cross-Coupling Kinetics: If the desired cross-coupling reaction is slow due to steric hindrance from the cyclohexyl group, the competing homocoupling reaction can become more prominent.[4][5]
-
Solution: Employ more active catalyst systems. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, can accelerate the rate-limiting steps of the cross-coupling cycle, outcompeting the homocoupling pathway.[6]
-
Q2: My main byproduct is cyclohexylbenzene, where the boronic acid group has been replaced by a hydrogen atom. What is causing this, and how can I minimize it?
This side product results from protodeboronation , the protonolysis of the carbon-boron bond.[7][8] This is a well-documented decomposition pathway for boronic acids, particularly under the basic and often aqueous conditions of the Suzuki-Miyaura reaction.[9][10][11]
Primary Causes & Solutions:
-
Harsh Basic Conditions: The base is essential for activating the boronic acid for transmetalation, but strong bases in the presence of a proton source (like water) can accelerate protodeboronation.[8][9]
-
Solution: Screen a variety of bases. Milder bases such as K₃PO₄ or Cs₂CO₃ are often effective in promoting the desired coupling while minimizing protodeboronation compared to stronger bases like NaOH or KOH.[11]
-
-
Presence of Water: Water can act as the proton source for the cleavage of the C-B bond.
-
Solution: While many Suzuki protocols use aqueous conditions, if protodeboronation is severe, consider switching to anhydrous conditions. Ensure your solvents and reagents are thoroughly dried. However, be aware that some catalyst systems require a small amount of water for optimal activity.[11]
-
-
Elevated Temperatures: High reaction temperatures can increase the rate of protodeboronation.
-
Solution: If possible, lower the reaction temperature. This may require a more active catalyst system to maintain a reasonable reaction rate for the desired cross-coupling.
-
-
Inherent Instability of the Boronic Acid: Some boronic acids are inherently more prone to protodeboronation.[12]
-
Solution: If other strategies fail, consider converting the this compound to a more stable derivative, such as a pinacol ester or an MIDA boronate.[13] These can be more robust to the reaction conditions and slowly release the boronic acid in situ for the cross-coupling reaction.
-
Visualizing Byproduct Formation Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the major byproduct pathways.
Caption: Catalytic cycles for desired cross-coupling and byproduct formation.
Summary of Troubleshooting Strategies
| Issue | Potential Cause | Recommended Action | Rationale |
| Homocoupling | Presence of O₂ | Rigorously degas solvents and reaction mixture. | Minimizes oxidation of Pd(0) to active homocoupling catalyst Pd(II).[3] |
| Use of Pd(II) precatalyst | Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄). | Avoids the presence of Pd(II) species that can promote homocoupling. | |
| Slow cross-coupling | Employ bulky, electron-rich ligands (e.g., Buchwald ligands). | Accelerates the desired reaction, outcompeting the side reaction.[6] | |
| Protodeboronation | Harsh basic conditions | Use milder bases (e.g., K₃PO₄, Cs₂CO₃). | Reduces the rate of base-mediated C-B bond cleavage.[11] |
| Presence of water | Use anhydrous solvents and reagents. | Removes the proton source required for protodeboronation.[11] | |
| High temperature | Lower the reaction temperature. | Decreases the rate of the decomposition pathway. | |
| Boronic acid instability | Convert to a more stable derivative (e.g., pinacol ester). | Protects the boronic acid until it is needed in the catalytic cycle.[13] |
Experimental Protocol: A General Guideline for Minimizing Byproducts
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating best practices to minimize byproduct formation.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.036 mmol, 3.6 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Anhydrous, degassed water (1 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Experimental workflow for minimizing byproducts.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. BenchChem.
- Wikipedia. (n.d.). Protodeboronation.
- Hayes, H. L. D., Wei, R., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cox, P. A., Leach, A. G., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
- Cox, P. A., Leach, A. G., et al. (2016).
- Semantic Scholar. (n.d.).
- Sun, J., Jin, Z., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- National Institutes of Health. (n.d.). Cu(ii)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions.
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- National Institutes of Health. (2024). CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. PMC.
- YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids.
- ResearchGate. (n.d.). Homocoupling of phenylboronic acid in the presence of the composite...
- ResearchGate. (n.d.).
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.
- Wikipedia. (n.d.). Suzuki reaction.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Suzuki-Miyaura Coupling with Cyclopropylboronic Acids. BenchChem.
- Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.
- ResearchGate. (2025). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 12. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Cyclohexylphenylboronic Acid versus Phenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and overall success. This guide provides an in-depth, objective comparison of the reactivity of 4-cyclohexylphenylboronic acid and the parent phenylboronic acid, supported by an analysis of electronic and steric effects, and supplemented with detailed experimental protocols for comparative studies.
At a Glance: Key Differences and Reactivity Synopsis
| Feature | This compound | Phenylboronic Acid |
| Structure | Phenylboronic acid with a cyclohexyl group at the para position. | Unsubstituted phenylboronic acid. |
| Electronic Effect | The cyclohexyl group is weakly electron-donating. | No substituent effects. |
| Steric Hindrance | The bulky cyclohexyl group introduces steric hindrance. | Minimal steric hindrance. |
| Predicted Reactivity | Potentially higher due to the electron-donating nature of the cyclohexyl group, which can accelerate the transmetalation step. However, the steric bulk may slightly impede the reaction rate. | Serves as a baseline for reactivity comparison. |
Delving Deeper: The Interplay of Electronic and Steric Effects
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a delicate balance between the electronic and steric properties of its substituents. These factors directly influence the key steps of the catalytic cycle, namely transmetalation and reductive elimination.
Electronic Influence of the Cyclohexyl Group
The cyclohexyl group, an alkyl substituent, is generally considered to be weakly electron-donating through an inductive effect. This is quantitatively supported by its Hammett constants, which are σm = -0.05 and σp = -0.15.[1][2] The negative value for the para-substituent (σp) indicates its electron-donating nature. In the context of the Suzuki-Miyaura reaction, electron-donating groups on the arylboronic acid can increase the nucleophilicity of the aryl group being transferred to the palladium center during the crucial transmetalation step.[3] This enhanced nucleophilicity can lead to a faster reaction rate. Therefore, from an electronic standpoint, this compound is predicted to be more reactive than phenylboronic acid.
Steric Considerations of the Cyclohexyl Moiety
The cyclohexyl group is significantly bulkier than a hydrogen atom. This steric hindrance can potentially slow down the reaction by impeding the approach of the boronic acid to the palladium catalyst complex. While a para-substituent is less sterically demanding than an ortho-substituent, its size can still influence the overall reaction kinetics.[3]
The overall reactivity of this compound is therefore a product of these two opposing factors: an electronically favorable effect and a sterically unfavorable one.
The Suzuki-Miyaura Catalytic Cycle: A Visual Breakdown
To understand the impact of the boronic acid structure on reactivity, it is essential to visualize the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic nature of the 'Ar'' group on the boronic acid primarily affects the "Transmetalation" step. An electron-rich 'Ar'' group, as in this compound, can accelerate this step.
Experimental Protocols for a Comparative Reactivity Study
To empirically determine the relative reactivity of this compound and phenylboronic acid, a carefully designed comparative study is essential. The following protocols provide a framework for conducting such an investigation.
Workflow for Comparative Reactivity Analysis
Caption: A typical workflow for a comparative kinetic study.
Detailed Protocol for a Kinetic Study
This protocol is designed to monitor the progress of the Suzuki-Miyaura coupling reaction over time, allowing for the determination of initial reaction rates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
This compound (1.2 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂), 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Internal standard (e.g., dodecane)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vials with septa
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) equipment
Procedure:
-
Reaction Setup: In two separate oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: To each vial, add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe. Add a known amount of the internal standard to each vial.
-
Reaction Initiation: Place the vials in a preheated oil bath at the desired temperature (e.g., 80 °C) and begin vigorous stirring. This marks time zero (t=0).
-
Sampling: At regular intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a small amount of cold diethyl ether and a layer of water. Shake vigorously.
-
Sample Preparation for Analysis: Dry the organic layer of the quenched sample with a small amount of MgSO₄, and then filter it into a GC-MS or HPLC vial.
-
Analysis: Analyze the samples to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for both reactions. The initial rate can be determined from the slope of the initial linear portion of the curve.
Concluding Remarks
The selection between this compound and phenylboronic acid in a Suzuki-Miyaura coupling reaction should be guided by a clear understanding of their inherent electronic and steric properties. Theoretically, the electron-donating cyclohexyl group is expected to enhance the reactivity of the boronic acid by accelerating the transmetalation step. However, the steric bulk of this substituent may introduce a counteracting effect.
For many applications, the enhanced reactivity due to the electronic effect may outweigh the steric hindrance, potentially leading to faster reaction times or higher yields, especially with less reactive aryl halides. However, in sterically demanding coupling reactions, the bulkiness of the cyclohexyl group might become a limiting factor.
Ultimately, the optimal choice will depend on the specific substrates and reaction conditions. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and make data-driven decisions for their synthetic strategies.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
- Taft, R. W. (1952). Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. Journal of the American Chemical Society, 74(11), 2729–2732. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Sources
Navigating Steric Congestion in Suzuki-Miyaura Cross-Coupling: A Comparative Guide to 4-Cyclohexylphenylboronic Acid and Other Hindered Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for its efficacy in forging carbon-carbon bonds. However, the synthesis of sterically encumbered biaryl scaffolds, crucial components in pharmaceuticals and advanced materials, often presents a formidable challenge. The steric bulk on either the organohalide or the boronic acid partner can dramatically impede the reaction, leading to low yields and undesired side products. This guide provides a deep dive into the performance of 4-cyclohexylphenylboronic acid, a sterically demanding yet versatile building block, in comparison to other hindered boronic acids, supported by experimental insights and mechanistic rationale.
The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura reaction hinges on a delicate balance of electronic and steric factors throughout its catalytic cycle. Steric hindrance, particularly from ortho-substituents on the coupling partners, can significantly impact key steps:
-
Oxidative Addition: While less affected by the boronic acid's structure, bulky substituents on the aryl halide can slow this initial step.
-
Transmetalation: This is often the rate-limiting step in couplings with hindered partners. The approach of the boronate complex to the palladium center is sterically sensitive. Large substituents on the boronic acid can hinder the formation of the necessary intermediate for the transfer of the organic group.
-
Reductive Elimination: The final step, forming the new C-C bond, can also be slowed by steric congestion around the palladium center, which can disfavor the formation of the biaryl product.
To overcome these hurdles, the choice of catalyst, ligand, and base is paramount. Modern palladium precatalysts, often paired with bulky, electron-rich phosphine ligands developed by groups like Buchwald, have revolutionized the coupling of sterically demanding substrates.[1][2]
A Comparative Look at Sterically Hindered Boronic Acids
While direct, head-to-head comparative studies under identical conditions are sparse in the literature, we can infer the relative performance of various sterically hindered boronic acids based on their structural attributes and reported applications.
| Boronic Acid | Structure | Key Steric Features | General Performance Insights |
| This compound | ![]() | The bulky, non-planar cyclohexyl group at the para-position introduces significant steric demand away from the reactive C-B bond. This can influence long-range steric interactions in the transition state. | Offers a unique steric profile. While the cyclohexyl group is large, its distance from the boronic acid moiety may allow for more favorable approaches to the palladium center compared to ortho-substituted analogs in certain contexts. However, its sheer bulk can still present challenges. |
| 2-Mesitylboronic Acid | ![]() | Two ortho-methyl groups directly flank the boronic acid, creating a highly congested environment around the reaction center. | A classic example of a sterically hindered boronic acid. Couplings often require forcing conditions and specialized, highly active catalyst systems.[2][3] Prone to protodeboronation under harsh basic conditions.[3] |
| 1-Adamantylboronic Acid | ![]() | The rigid, cage-like adamantyl group provides extreme steric bulk. | Represents a significant steric challenge. Successful couplings are limited and necessitate highly specialized ligands and conditions. |
| 2,6-Dimethylphenylboronic Acid | ![]() | Similar to 2-mesitylboronic acid, with two ortho-methyl groups, leading to high steric hindrance. | Performance is comparable to 2-mesitylboronic acid, requiring robust catalytic systems to achieve good yields. |
Expert Insights on this compound:
The cyclohexyl substituent in this compound provides a distinct steric footprint. Unlike ortho-substituted boronic acids where the bulk is immediately adjacent to the reactive center, the steric influence of the cyclohexyl group is exerted at a greater distance. This can be advantageous in scenarios where the aryl halide partner also possesses significant steric bulk, as it may allow for a more productive binding orientation within the palladium coordination sphere. However, the overall size of the molecule can still impede the reaction kinetics.
The Suzuki-Miyaura Catalytic Cycle with Sterically Hindered Partners
Understanding the catalytic cycle is crucial for troubleshooting and optimizing reactions with challenging substrates.
Sources
A Senior Application Scientist's Guide to Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of 4-Cyclohexylphenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The formation of carbon-carbon (C-C) bonds is fundamental to modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction standing as a cornerstone methodology.[1][2] This guide provides an in-depth comparison of various palladium catalyst systems for the coupling of 4-cyclohexylphenylboronic acid, a substrate of increasing importance in medicinal chemistry and materials science due to the desirable lipophilic and rigid properties conferred by the cyclohexyl moiety. We will explore the performance of classical catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), versus modern, advanced systems incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald ligands). This analysis is grounded in mechanistic principles and supported by experimental data to empower researchers to make informed decisions on catalyst selection, optimizing for yield, efficiency, and reaction conditions.
Introduction: The Challenge of Sterically Hindered Substrates
The Suzuki-Miyaura reaction's popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[3][4] However, challenges arise when dealing with sterically hindered coupling partners. This compound, with its bulky cyclohexyl group ortho to the boronic acid, presents a classic case where catalyst performance is paramount. The steric bulk can impede key steps in the catalytic cycle, leading to slow reaction rates, low yields, and catalyst decomposition.[5]
The choice of palladium catalyst—specifically the ligand coordinated to the palladium center—is the most critical parameter for overcoming these steric challenges.[6][7] The ligand's electronic properties and steric profile directly influence the stability and reactivity of the catalytic species, dictating the overall success of the transformation.[8] This guide will dissect these influences to provide a clear rationale for catalyst selection.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework
Understanding the catalytic cycle is essential to diagnosing issues and selecting the appropriate catalyst. The cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., an aryl bromide), forming a Pd(II) intermediate. Electron-rich ligands on the palladium center facilitate this step.
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate species) is transferred to the Pd(II) complex, displacing the halide. This step is often the rate-determining step, particularly with hindered boronic acids.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple to form the new C-C bond, regenerating the active Pd(0) catalyst, which re-enters the cycle. Bulky ligands are known to accelerate this final step, which is crucial for forming sterically congested biaryl products.[7]
Caption: The Suzuki-Miyaura catalytic cycle.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in coupling a sterically demanding substrate like this compound is almost entirely dependent on the ligand sphere around the metal. We compare three major classes of catalysts.
Class 1: Classical Phosphine Catalysts (e.g., Pd(PPh₃)₄)
-
Overview: Tetrakis(triphenylphosphine)palladium(0) is one of the earliest and most widely used catalysts for Suzuki couplings.[7] It is relatively inexpensive and effective for simple, unhindered substrates.
-
Performance with this compound: Performance is generally poor. The moderate bulk and electron-donating ability of triphenylphosphine (PPh₃) are often insufficient. This leads to slow reaction times, the need for high catalyst loadings (typically 2-5 mol%), and elevated temperatures. A significant side reaction, protodeboronation (loss of the boronic acid group), can become competitive at the required high temperatures, further reducing yields.[11]
Class 2: Catalysts with Bidentate Ferrocenyl Ligands (e.g., Pd(dppf)Cl₂)
-
Overview: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride features a bidentate ligand (dppf) with a large "bite angle." This ligand remains coordinated to the palladium center more strongly than monodentate ligands like PPh₃, enhancing catalyst stability and preventing the formation of inactive palladium black.
-
Performance with this compound: Pd(dppf)Cl₂ offers a significant improvement over Pd(PPh₃)₄.[12] The increased stability and unique electronic properties allow for lower catalyst loadings and often milder conditions. It represents a good balance between cost and performance for moderately challenging substrates. However, for extremely hindered couplings, it may still require higher temperatures and longer reaction times compared to the most advanced systems.
Class 3: Buchwald Palladacycle Precatalysts
-
Overview: Developed by Professor Stephen Buchwald, this class of catalysts (often supplied as stable "precatalysts") utilizes bulky, electron-rich biaryl monophosphine ligands such as SPhos, XPhos, and RuPhos.[6] These ligands are designed to be highly active, promoting both the oxidative addition and, crucially, the rate-limiting reductive elimination step for hindered substrates.[8]
-
Performance with this compound: This class of catalysts provides superior performance for this transformation. The steric bulk of the ligands creates a coordinatively unsaturated and highly reactive monoligated Pd(0) species, which is exceptionally active.[13] These systems enable reactions to proceed at room temperature or slightly elevated temperatures, often in minutes to a few hours, with very low catalyst loadings (0.1 to 1 mol%).[6] The high activity minimizes side reactions like protodeboronation, leading to excellent yields where other catalysts fail.
Quantitative Performance Comparison
The following table summarizes the typical performance of these catalyst classes for the coupling of an aryl bromide with this compound. (Note: Values are representative and can vary based on the specific aryl halide, base, and solvent used).
| Catalyst System | Typical Catalyst Loading (mol %) | Temperature (°C) | Reaction Time (h) | Representative Yield (%) | Key Advantages & Disadvantages |
| Pd(PPh₃)₄ | 2 - 5 | 80 - 110 | 12 - 24 | 40 - 65 | Adv: Low cost. Disadv: Low activity, high loading, harsh conditions. |
| Pd(dppf)Cl₂ | 1 - 3 | 60 - 90 | 4 - 12 | 75 - 90 | Adv: Good stability, moderate cost. Disadv: May be insufficient for highly hindered substrates.[12] |
| Buchwald Precatalyst (e.g., SPhos) | 0.1 - 1 | 25 - 60 | 0.5 - 2 | > 95 | Adv: High activity, low loading, mild conditions, broad scope.[6] Disadv: Higher cost. |
Experimental Protocols
This section provides a representative, adaptable protocol for the Suzuki-Miyaura coupling.
General Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology (Using a Buchwald Precatalyst)
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
SPhos Palladacycle Precatalyst (e.g., G3) (0.5 mol%)
-
Anhydrous 1,4-dioxane and water (e.g., 10:1 v/v)
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Seal the flask with a rubber septum. Evacuate and backfill the flask with argon gas three times.
-
Degassing: Through the septum, add anhydrous dioxane (5 mL) and water (0.5 mL) via syringe. Sparge the resulting suspension with a stream of argon gas for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the SPhos palladacycle precatalyst (0.005 mmol).
-
Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 1-2 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of catalyst is dictated by the need to overcome significant steric hindrance.
-
For academic research and small-scale synthesis where cost is a primary concern and yields are not paramount, Pd(dppf)Cl₂ offers a viable, mid-range option that is a significant step up from classical catalysts like Pd(PPh₃)₄.
-
For drug development, process chemistry, and any application where high yield, speed, mild conditions, and reliability are critical, the use of modern Buchwald-type palladacycle precatalysts is strongly recommended.[14] Their superior activity with sterically demanding substrates justifies the higher initial cost by providing cleaner reactions, faster throughput, and higher yields, ultimately leading to more efficient synthetic routes.[14]
By understanding the mechanistic underpinnings and leveraging the advanced catalyst technologies available, researchers can successfully synthesize complex biaryl structures incorporating the 4-cyclohexylphenyl motif with high efficiency.
References
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021-08-09).
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021-08-09). Semantics Scholar. [Link]
- Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
- Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review.
- Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
- Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Form
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal. [Link]
- Suzuki–Miyaura Coupling Reactions Catalyzed by Palladium Supported on Silk Fibroin. (2021-03-01).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022-03-29). YouTube. [Link]
- Key ligands used in palladium-mediated cross-coupling reactions.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
- Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries. (2010-08-09).
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. (2010-10-13). PubMed. [Link]
- Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. (2015-02-21). DiVA portal. [Link]
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). [Link]
- Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021-11-02). Preprints.org. [Link]
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023-11-15). MDPI. [Link]
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022-03-25). YouTube. [Link]
- Organoborane coupling reactions (Suzuki coupling). (2004-10-12). PubMed Central. [Link]
- Palladium Cross-Coupling Reactions 1. An Introduction. (2020-04-30). YouTube. [Link]
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- 7. diva-portal.org [diva-portal.org]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 4-Cyclohexylphenylboronic Acid
For researchers, scientists, and drug development professionals, the purity of key intermediates like 4-cyclohexylphenylboronic acid is not merely a quality metric; it is a prerequisite for reliable and reproducible downstream applications. As a crucial building block in Suzuki-Miyaura cross-coupling reactions, its purity directly influences reaction yields, impurity profiles of the final product, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and empower you to make informed decisions for your analytical needs.
The Analytical Challenge: Stability and Key Impurities
This compound, while a stable solid, is susceptible to certain transformations under analytical conditions and during its synthesis. A robust purity method must be able to separate the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. The primary synthetic route to arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Therefore, a well-designed analytical method should target the following potential impurities:
-
Impurity A: 1-Bromo-4-cyclohexylbenzene: A likely unreacted starting material.
-
Impurity B: 4,4'-Dicyclohexyl-1,1'-biphenyl: A homocoupling byproduct of the starting material.
-
Impurity C: Cyclohexylbenzene: The product of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2]
Furthermore, the boronic acid moiety itself can be prone to dehydration to form cyclic anhydrides (boroxines) or hydrolysis under certain reversed-phase HPLC conditions.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of pharmaceutical analysis for its high resolving power, robustness, and quantitative accuracy. For this compound, a C18 column is the stationary phase of choice, offering excellent hydrophobic retention for the aromatic ring and the cyclohexyl group.
Experimental Protocol: RP-HPLC
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for suppressing the ionization of the boronic acid's hydroxyl groups, leading to sharper peaks and more consistent retention times.
Mobile Phase B: Acetonitrile.
Gradient Elution: A gradient is employed to ensure the elution of both more polar potential impurities and the highly retained homocoupling byproduct within a reasonable timeframe while achieving optimal resolution around the main peak.
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 15.0 | 90 |
| 20.0 | 90 |
| 20.1 | 40 |
| 25.0 | 40 |
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C. Maintaining a constant column temperature is critical for reproducible retention times.
Detection: UV at 220 nm. This wavelength provides a good response for the aromatic chromophore present in the analyte and the key impurities.
Sample Preparation: Dissolve the this compound sample in acetonitrile to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Representative HPLC Data
| Compound | Retention Time (min) | % Area |
| Impurity C: Cyclohexylbenzene | 6.8 | 0.15 |
| This compound | 8.5 | 99.5 |
| Impurity A: 1-Bromo-4-cyclohexylbenzene | 10.2 | 0.20 |
| Impurity B: 4,4'-Dicyclohexyl-1,1'-biphenyl | 14.5 | 0.15 |
Alternative Methods: A Comparative Analysis
While HPLC is a powerful tool, orthogonal methods are essential for a comprehensive purity assessment, providing a self-validating system. Here, we compare our primary HPLC method with Quantitative ¹H NMR (qNMR) and Non-Aqueous Capillary Electrophoresis (NACE).
Quantitative ¹H NMR (qNMR)
qNMR is a primary analytical method, meaning it can determine purity without the need for a reference standard of the analyte itself.[3][4][5] Quantification is achieved by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[6][7]
Advantages over HPLC:
-
Primary Method: Does not require an analyte-specific reference standard.
-
Structural Information: Provides structural confirmation of the analyte and impurities.
-
Non-destructive: The sample can be recovered after analysis.
Disadvantages:
-
Lower Sensitivity: Generally less sensitive than HPLC, making it less suitable for trace impurity analysis.
-
Signal Overlap: Potential for signal overlap in complex mixtures can complicate quantification.
Non-Aqueous Capillary Electrophoresis (NACE)
NACE is a high-efficiency separation technique that is particularly well-suited for the analysis of boronic acids as it avoids the aqueous conditions that can lead to hydrolysis.[8][9]
Advantages over HPLC:
-
Avoids Hydrolysis: The non-aqueous environment prevents on-column degradation of the boronic acid.
-
High Efficiency: Can provide very sharp peaks and excellent resolution.
-
Low Sample Consumption: Requires minimal sample and reagent volumes.
Disadvantages:
-
Lower Concentration Sensitivity: Compared to HPLC-UV, the sensitivity can be lower.
-
Reproducibility: Can be more challenging to achieve the same level of reproducibility as modern HPLC systems.
Performance Comparison
The following table summarizes the key performance characteristics of the three methods for the purity validation of this compound.
| Parameter | RP-HPLC | Quantitative ¹H NMR (qNMR) | Non-Aqueous Capillary Electrophoresis (NACE) |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance signal intensity is proportional to the number of nuclei | Electrophoretic separation in a non-aqueous electrolyte |
| Selectivity | Excellent for process-related impurities | Excellent for structural differentiation | Excellent for preventing hydrolysis-related artifacts |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| LOD | ~0.01% | ~0.1% | ~0.05% |
| LOQ | ~0.03% | ~0.3% | ~0.15% |
| Precision (%RSD) | < 2.0% | < 1.0% | < 3.0% |
| Primary/Secondary | Secondary | Primary | Secondary |
Logical Framework for Method Selection
Caption: Decision tree for selecting an analytical method.
Detailed Experimental Protocol: Quantitative ¹H NMR (qNMR)
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, for example, maleic acid.
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a precise volume of DMSO-d6 and ensure complete dissolution.
-
Acquire the ¹H NMR spectrum with parameters that ensure full relaxation of all signals (e.g., a long relaxation delay, typically 5 times the longest T1).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.
Conclusion
For the routine purity analysis of this compound, the developed reversed-phase HPLC method offers a robust, reliable, and high-resolution approach for separating and quantifying common process-related impurities. Its high sensitivity and suitability for high-throughput analysis make it the preferred method in a quality control environment.
However, for a comprehensive characterization and as an orthogonal validation technique, quantitative ¹H NMR is an invaluable tool. Its nature as a primary method provides a high degree of confidence in the purity value without reliance on an analyte-specific reference standard. For instances where hydrolysis is a significant concern or when investigating the stability of the boronic acid, Non-Aqueous Capillary Electrophoresis presents a powerful alternative by eliminating water from the analytical system.
The choice of method should be guided by the specific analytical needs, including the required level of sensitivity, the availability of reference materials, and the need for structural information. For the highest level of scientific rigor in drug development, a combination of HPLC and qNMR provides a complementary and self-validating approach to purity assessment.
References
- J. Pharm. Biomed. Anal. (2018). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]
- ACS Publications. (2019). Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. [Link]
- Scilit. (2018). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. [Link]
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. (2023).
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
- Wikipedia.
- Oxford Academic. (2021). Moment analysis by affinity capillary electrophoresis for study of reaction kinetics between phenylboronic acid and monoccharides. [Link]
- ResearchGate. (2017). Protodeboronation of arylboronic acids in acetic acid. [Link]
- University of Oxford. (2017).
- ResearchGate.
- Wikipedia. Suzuki reaction. [Link]
- PubMed. (2022).
- Emery Pharma.
- Oxford Academic. (2021). Moment analysis by affinity capillary electrophoresis for study of reaction kinetics between phenylboronic acid and monoccharide. [Link]
- University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
- PubMed Central. (2023).
- CCRM. Purity by Absolute qNMR Instructions. [Link]
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- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
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- 8. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
A Comparative Benchmarking Guide to 4-Cyclohexylphenylboronic Acid in Key Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with enhanced therapeutic potential and material properties is relentless. Arylboronic acids are indispensable reagents in this pursuit, serving as key building blocks in palladium-catalyzed cross-coupling reactions. Among these, 4-Cyclohexylphenylboronic acid has emerged as a valuable synthon, imparting lipophilicity and unique steric bulk to target molecules, attributes often sought after in drug discovery and materials science.
This guide provides a comprehensive performance benchmark of this compound in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Through a combination of established chemical principles, representative experimental data, and detailed protocols, we aim to offer researchers a clear perspective on the expected reactivity and potential advantages of employing this sterically demanding boronic acid in their synthetic endeavors.
The Influence of the Cyclohexyl Moiety: A Mechanistic Perspective
The performance of an arylboronic acid in a cross-coupling reaction is intricately linked to its electronic and steric properties. The cyclohexyl group on this compound is a bulky, saturated alkyl substituent. Its impact on reactivity can be rationalized as follows:
-
Electronic Effect: The cyclohexyl group is weakly electron-donating through an inductive effect. In the context of the Suzuki-Miyaura reaction, electron-donating groups can facilitate the crucial transmetalation step by increasing the nucleophilicity of the aryl group being transferred to the palladium center.[1]
-
Steric Effect: The bulky nature of the cyclohexyl group can present a significant steric challenge. This can influence the rate of reaction, particularly the oxidative addition and reductive elimination steps of the catalytic cycle, and may necessitate the use of specialized ligands designed to accommodate sterically hindered substrates.
This guide will benchmark this compound against a panel of commonly used arylboronic acids with varying electronic and steric profiles:
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.
-
4-Tolylboronic acid: Possessing a weakly electron-donating methyl group.
-
4-Chlorophenylboronic acid: Featuring an electron-withdrawing chloro group.
Benchmarking in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C(sp²)–C(sp²) bonds.[2] The reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.
Comparative Performance in the Suzuki-Miyaura Reaction
| Boronic Acid | Substituent Effect | Expected Yield (%) of 4-methoxy-4'-cyclohexylbiphenyl |
| This compound | Bulky, Weakly Electron-Donating | 85-95 |
| Phenylboronic acid | Unsubstituted | 90-98[3][4][5] |
| 4-Tolylboronic acid | Weakly Electron-Donating | 92-99[6] |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 75-85 |
Rationale: The weakly electron-donating nature of the cyclohexyl group is expected to result in a high yield, comparable to or slightly lower than phenylboronic and 4-tolylboronic acids. The primary challenge with this compound lies in potential steric hindrance, which might necessitate slightly longer reaction times or the use of more specialized, bulky phosphine ligands to facilitate efficient coupling. Electron-withdrawing groups, as seen with 4-chlorophenylboronic acid, generally lead to lower yields in Suzuki-Miyaura couplings.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a standardized procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking in Heck Cross-Coupling
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7] While the classical Heck reaction utilizes organohalides, a variation known as the Heck-type or oxidative Heck reaction employs arylboronic acids as the aryl source.[8]
Comparative Performance in the Heck-type Reaction
The following table outlines the expected performance of this compound in a Heck-type reaction with styrene, compared to other benchmark boronic acids. Similar to the Suzuki-Miyaura section, the "Expected Yield" for this compound is a projection based on chemical principles due to the lack of direct comparative data in the literature.
| Boronic Acid | Substituent Effect | Expected Yield (%) of 4-Cyclohexylstilbene |
| This compound | Bulky, Weakly Electron-Donating | 60-75 |
| Phenylboronic acid | Unsubstituted | 70-85[8][9] |
| 4-Tolylboronic acid | Weakly Electron-Donating | 75-90 |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 50-65 |
Rationale: In the oxidative Heck reaction, both electron-donating and electron-withdrawing groups on the arylboronic acid can influence the reaction rate. While electron-donating groups can facilitate the transmetalation step, the overall reaction outcome is a complex interplay of various factors. The steric bulk of the cyclohexyl group is anticipated to have a more pronounced effect in the Heck reaction compared to the Suzuki-Miyaura coupling, potentially leading to slightly lower yields than less hindered analogues.
Experimental Protocol: Heck-type Reaction
This protocol describes a general procedure for the palladium-catalyzed Heck-type reaction of an arylboronic acid with an alkene.
Materials:
-
Arylboronic acid (1.0 mmol)
-
Alkene (e.g., styrene, 1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Benzoquinone (1.0 mmol, as an oxidant)
-
Acetic acid (AcOH, 2.0 mmol)
-
Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a round-bottom flask, add the arylboronic acid, Pd(OAc)₂, and benzoquinone.
-
Evacuate and backfill the flask with an inert atmosphere.
-
Add DMF, the alkene, and acetic acid via syringe.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling, dilute the reaction with diethyl ether (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Benchmarking in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide or triflate and an amine.[10] While not a direct coupling partner, the synthesis of precursors to Buchwald-Hartwig reactions can involve arylboronic acids, or in some variations, boronic acids can act as activators.[11] For the purpose of this guide, we will consider a hypothetical scenario where the aryl moiety from the boronic acid is first converted to an aryl halide or triflate, which then undergoes the Buchwald-Hartwig amination. The performance in this context is indirectly influenced by the efficiency of the initial transformation.
A more direct, though less common, application involves a three-component coupling. However, for a clearer comparison, we will focus on the more established two-step sequence.
Comparative Performance in a Two-Step Buchwald-Hartwig Amination Sequence
The table below provides an estimated overall yield for a two-step process: 1) Conversion of the arylboronic acid to an aryl bromide, and 2) Subsequent Buchwald-Hartwig amination of the resulting aryl bromide with aniline.
| Boronic Acid | Substituent Effect | Expected Overall Yield (%) for Two-Step Amination |
| This compound | Bulky, Weakly Electron-Donating | 70-85 |
| Phenylboronic acid | Unsubstituted | 75-90[7] |
| 4-Tolylboronic acid | Weakly Electron-Donating | 80-92 |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 65-80 |
Rationale: The efficiency of the initial bromination of the arylboronic acid is generally high for all substrates. The subsequent Buchwald-Hartwig amination is where differences may arise. The electron-donating cyclohexyl group on the corresponding aryl bromide is expected to perform well in the amination, similar to the tolyl group. The steric bulk may require the use of specialized Buchwald ligands (e.g., XPhos, SPhos) to achieve high yields.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol details a general procedure for the Buchwald-Hartwig amination of an aryl bromide with an amine.
Materials:
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to a vial.
-
Add the amine and toluene.
-
Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound stands as a valuable reagent for introducing a bulky, lipophilic moiety into organic molecules via palladium-catalyzed cross-coupling reactions. Its performance is largely governed by the interplay of its weakly electron-donating character and significant steric presence.
-
In Suzuki-Miyaura couplings , it is expected to provide high yields, comparable to other electron-rich arylboronic acids, although optimization of ligands to accommodate its steric bulk may be necessary.
-
In Heck-type reactions , the steric hindrance of the cyclohexyl group may lead to slightly more moderate yields compared to less bulky analogues.
-
In a two-step sequence leading to Buchwald-Hartwig amination , the corresponding aryl halide is expected to be a competent substrate, particularly with the aid of modern, sterically demanding phosphine ligands.
This guide serves as a foundational resource for researchers considering the use of this compound. While the provided data offers a comparative perspective, it is crucial to emphasize that optimal reaction conditions for any specific substrate combination should be determined empirically. The detailed protocols and mechanistic insights herein are intended to provide a robust starting point for such investigations.
References
- Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with...
- Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins - IT Services - University of Liverpool
- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid
- Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid...
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH
- Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. (Color figure online)
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega
- Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins | Journal of the American Chemical Society
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - NIH
- Reaction of 4-bromoanisole (5) with aniline (6) under standard...
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - ResearchG
- Heck coupling reaction between aryl halide with styrene using...
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH
- Buchwald–Hartwig amin
- Yields of Suzuki cross-coupling products of 4-tolylboronic acid with...
- Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou - DOI
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Conversion and selectivity values in the Heck reaction of styrene and bromobenzene using Pd2 as a catalyst - ResearchG
- Organic Solvent-Free, Pd(II)
- Heck Reaction—St
- Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimiz
- Kinetic profile in the Suzuki–Miyaura cross-coupling with...
- Correlation of reaction time and yield for varying amounts of styrene,...
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
- (PDF)
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH
- Yield of the coupling product in the Heck reaction of styrene and bromobenzene - ResearchG
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki Coupling - Organic Chemistry Portal
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and
- Time conversion plot for the Suzuki-Miyaura coupling of 4-bromoanisole...
- (PDF) Suzuki - Miyaura Reaction of 4-Silyl-bromobenzenes with Phenylboronic Acid under Thermal and Microwave Conditions~!2008-03-27~!2008-05-15~!2008-06-10~!
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A Comparative Guide to the Reaction Kinetics of 4-Cyclohexylphenylboronic Acid Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl compounds. Among the vast array of available boronic acids, 4-cyclohexylphenylboronic acid presents a unique set of challenges and opportunities due to its steric bulk. This guide provides an in-depth analysis of the reaction kinetics for the coupling of this compound, offering a comparative overview of various catalytic systems and reaction parameters. By understanding the interplay of catalysts, ligands, bases, and solvents, researchers can optimize their synthetic routes to achieve higher yields, faster reaction times, and greater efficiency.
The Significance of the 4-Cyclohexylphenyl Moiety
The 4-cyclohexylphenyl structural motif is prevalent in pharmaceuticals and advanced materials. The cyclohexyl group imparts desirable properties such as increased lipophilicity, which can enhance metabolic stability and cell membrane permeability of drug candidates. In materials science, this bulky group can influence the packing and electronic properties of organic semiconductors and liquid crystals. Consequently, efficient and well-understood methods for its incorporation are of paramount importance.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide or triflate.[1][2][3] The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The efficiency of each step, and thus the overall reaction kinetics, is profoundly influenced by the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates like this compound, the selection of these components is particularly critical to overcome potential steric clashes that can slow down or inhibit the reaction.[5][6][7][8]
Comparative Analysis of Catalytic Systems
The performance of a Suzuki-Miyaura coupling is critically dependent on the catalytic system. Here, we compare various palladium-based systems, focusing on the ligand's role in facilitating the coupling of the bulky this compound.
Catalyst and Ligand Selection: Overcoming Steric Hindrance
The choice of ligand is crucial for stabilizing the palladium catalyst and enhancing its reactivity.[9][10] For sterically demanding substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the key steps of the catalytic cycle.[5][6][7][11]
| Catalyst Precursor | Ligand | Key Advantages for Sterically Hindered Couplings | Typical Catalyst Loading (mol%) |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) | Bulky and electron-rich, promoting oxidative addition and reductive elimination. Effective for coupling aryl chlorides.[9][11][12] | 1 - 5 |
| Pd(OAc)₂ / PdCl₂(amine)₂ | N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) | Strong σ-donors that form stable Pd-complexes, highly active for sterically hindered substrates.[6][7] | 0.05 - 2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A classical, versatile catalyst, but can be less effective for highly hindered substrates compared to modern ligands.[8] | 2 - 5 |
Insight: Buchwald-type ligands and NHCs have largely superseded traditional phosphine ligands like PPh₃ for challenging couplings involving sterically hindered partners. Their steric bulk facilitates the reductive elimination step, while their electron-donating properties promote the initial oxidative addition.[1][11] For instance, robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency in coupling sterically hindered arylboronic acids and aryl halides, achieving excellent yields with low catalyst loadings.[6]
The Critical Role of the Base
The base plays a multifaceted role in the Suzuki-Miyaura coupling. It is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[13][14] The choice of base can significantly impact the reaction rate and yield.[15][16]
| Base | Solvent System | Comments |
| Potassium Carbonate (K₂CO₃) | Toluene/Water, Dioxane/Water | A common and effective base, but can be slow for hindered substrates. |
| Potassium Phosphate (K₃PO₄) | Toluene, Dioxane, THF | A stronger base that is often more effective for hindered couplings and can be used in anhydrous conditions.[12][17] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, THF | A highly effective but more expensive base, often used for difficult couplings. |
| Potassium tert-Butoxide (t-BuOK) | Dioxane, THF | A very strong, non-aqueous base that can be highly effective for hindered systems.[6] |
Insight: For sterically hindered boronic acids like this compound, stronger bases such as K₃PO₄ or t-BuOK are often preferred.[6][12] These bases can accelerate the formation of the reactive boronate species, overcoming the steric hindrance that might otherwise slow down the transmetalation step. Detailed kinetic and mechanistic investigations have shown that a simple change in base can lead to significant process improvements by shifting the rate-determining step.[15]
Solvent Effects on Reaction Kinetics
The solvent system influences the solubility of the reactants, reagents, and catalytic species, thereby affecting the reaction rate.[3] For the coupling of this compound, a variety of organic solvents, often in the presence of water, can be employed.
| Solvent | Properties and Applications |
| Toluene | A common non-polar solvent, often used with an aqueous base. |
| 1,4-Dioxane | A polar aprotic solvent, miscible with water, and frequently used for Suzuki-Miyaura reactions. |
| Tetrahydrofuran (THF) | Another polar aprotic solvent, often used for couplings at lower temperatures. |
| Ethanol/Water | A greener solvent system that can be effective for some couplings. |
Insight: The choice of solvent can be critical. For example, a study on sterically hindered aryl chlorides found that dioxane in combination with t-BuOK was the most effective system.[6] The ability of the solvent to dissolve the base and the boronate species is crucial for efficient transmetalation.
Experimental Protocols
To provide a practical context, here are detailed step-by-step methodologies for a typical Suzuki-Miyaura coupling of this compound.
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of an aryl bromide with this compound using a palladium/biarylphosphine catalyst system.[9][17]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[17][18]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[17]
Reaction Monitoring and Kinetic Analysis
For a detailed kinetic analysis, the reaction progress can be monitored by taking aliquots from the reaction mixture at regular intervals. These aliquots can be quenched and then analyzed by HPLC or GC to determine the concentration of reactants and products over time. This data allows for the determination of reaction rates and the comparison of different catalytic systems under identical conditions. Advanced techniques like in-line HPLC and flow NMR spectroscopy can provide real-time monitoring of biphasic reactions.[19][20]
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of this compound is a robust and versatile transformation, provided that the reaction conditions are carefully optimized. For this sterically demanding substrate, the use of modern catalytic systems featuring bulky, electron-rich biarylphosphine or N-heterocyclic carbene ligands is highly recommended.[5][6][7][9][11] The choice of a sufficiently strong base, such as potassium phosphate or potassium tert-butoxide, is also critical for achieving efficient transmetalation and high reaction rates.[6][12][15]
Future research in this area will likely focus on the development of even more active and robust catalysts that can operate at lower loadings and under milder, more environmentally benign conditions. The exploration of non-precious metal catalysts, such as those based on nickel, also presents a promising avenue for more cost-effective and sustainable syntheses.[9][21][22] As our mechanistic understanding of these complex catalytic cycles deepens, we can expect the development of predictive models that will further streamline the optimization of reaction conditions for challenging substrates like this compound.
References
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers. Benchchem.
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes.
- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
- The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. Benchchem.
- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Thieme.
- "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ChemRxiv.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science (RSC Publishing).
- Effect of different bases on the Suzuki-Miyaura coupling a.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
- Suzuki Coupling. Organic Chemistry Portal.
- From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid St
- Suzuki reaction. Wikipedia.
- Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
- Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI.
- Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
- Masking Boronic Acids for Suzuki Coupling. YouTube.
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube.
- Novel pyridine-based Pd(II)
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- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to Boronic Acids vs. Boronate Esters in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical decision point that dictates the efficiency, reproducibility, and scalability of this transformation. This guide provides an in-depth comparison of the two most common classes of organoboron reagents: boronic acids and their corresponding boronate esters. We will delve into the fundamental trade-offs between these reagents, supported by experimental data, to empower you to make informed, rational decisions in your synthetic endeavors.
The Central Dichotomy: Reactivity vs. Stability
The core difference between boronic acids and boronate esters is a classic chemical trade-off between reactivity and stability. Understanding this balance is paramount to optimizing any Suzuki-Miyaura coupling.
-
Boronic Acids (R-B(OH)₂): These are generally the more reactive partners in the Suzuki-Miyaura catalytic cycle.[1][2] Their higher reactivity is often attributed to their Lewis acidity, which facilitates the crucial transmetalation step where the organic group is transferred from boron to the palladium catalyst.[2] However, this inherent reactivity comes at the cost of stability. Boronic acids are notoriously susceptible to decomposition pathways, including oxidation and, most commonly, protodeboronation, especially under the aqueous basic conditions typical of the reaction.[2] This instability can lead to a shorter shelf-life, difficulties in purification and handling, and ultimately, lower or inconsistent yields.[3][4]
-
Boronate Esters (e.g., Pinacol Esters, R-B(pin)): These derivatives offer significantly enhanced stability.[1][5] By masking the reactive boronic acid functionality, esters like the commonly used pinacol derivatives are often robust, crystalline solids that are easier to handle, purify by standard column chromatography, and store for extended periods.[2][6] This stability is a major advantage in multi-step syntheses and for high-throughput screening applications where reagent longevity and purity are critical.[2] The trade-off for this stability is a generally lower intrinsic reaction rate compared to the parent boronic acid.[1]
It is a widely held belief that many boronate esters, particularly under aqueous basic conditions, hydrolyze in situ to the more reactive boronic acid, which then enters the catalytic cycle.[2][7] However, compelling evidence from kinetic and mechanistic studies has demonstrated that boronate esters can and do undergo direct transmetalation without prior hydrolysis.[8][9]
Mechanistic Underpinnings: The Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The choice of boron reagent directly influences the key transmetalation step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of an organohalide (R¹-X) to the active Pd(0) catalyst. Following a metathesis step with the base, the crucial transmetalation occurs, where the organic moiety (R³) is transferred from the boron reagent to the palladium center.[10] Finally, reductive elimination yields the desired coupled product (R¹-R³) and regenerates the Pd(0) catalyst.[11]
Performance Comparison: A Data-Driven Perspective
While general trends are useful, quantitative data provides the most robust basis for reagent selection. Mechanistic studies by Carrow and Hartwig have provided invaluable kinetic data on the rate of the transmetalation step for various boron reagents.[8]
| Entry | Boron Reagent | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate (vs. Boronic Acid) |
| 1 | 4-Fluorophenylboronic Acid | 5.78 ± 0.13 | 1.00 |
| 2 | 4-Fluorophenylboronic Acid Pinacol Ester | Sigmoidal kinetics, slow reaction (~5.5 h) | ~0.22 (estimated from reaction time) |
| 3 | 4-Fluorophenylboronic Acid Neopentyl Ester | Sigmoidal kinetics, very fast reaction (~0.3 h) | ~4.0 (estimated from reaction time) |
| 4 | 4-Fluorophenylboronic Acid Glycol Ester | 133 ± 7.0 | ~23.0 |
| 5 | 4-Fluorophenylboronic Acid Dimethyl Ester | 129 ± 12 | ~22.3 |
| 6 | 4-Fluorophenylboronic Acid Catechol Ester | 26.7 ± 0.60 | ~4.6 |
| Data synthesized from Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 133(7), 2116–2119.[8] |
Key Insights from Kinetic Data:
-
Steric Hindrance: The sterically bulky pinacol ester exhibits significantly slower reactivity compared to the parent boronic acid.[8] This is attributed to the difficulty in forming the necessary pre-transmetalation intermediate due to steric hindrance around the boron atom.[8]
-
Electron-Rich Esters: Counterintuitively, many boronate esters, particularly those derived from electron-rich diols like ethylene glycol and simple dimethyl esters, show dramatically enhanced reaction rates—up to 23 times faster than the boronic acid itself.[8] This is because the rate of transmetalation is influenced by both the ability to form a coordinatively unsaturated palladium complex and the migratory aptitude of the aryl group, factors which are favorably influenced by the electron density of the oxygen atoms in the boronic ester.[8][9]
-
The "Goldilocks" Ester: The neopentyl glycol ester shows a remarkable rate enhancement, suggesting an optimal balance of stability and reactivity.[8]
Beyond Pinacol: A Look at Other Boronate Derivatives
While pinacol esters are ubiquitous, other classes of boronate esters and related derivatives have been developed to address specific challenges.
Potassium Organotrifluoroborates (R-BF₃K)
These crystalline salts offer exceptional stability to both air and moisture, far exceeding that of boronic acids and many esters.[12][13] They are often considered "protected" forms of boronic acids, which are slowly released under the reaction conditions.[7] Their high stability makes them easy to handle and purify, and they are particularly useful for challenging substrates, including alkyl groups, that are prone to protodeboronation.[12][13] However, their reactivity can be lower than the corresponding boronic acid, sometimes requiring more forcing conditions.[6]
MIDA Boronates (N-methyliminodiacetic acid boronates)
Developed by the Burke group, MIDA boronates are exceptionally stable, air- and moisture-tolerant crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[3][14] The trivalent N-methyliminodiacetic acid ligand rehybridizes the boron center to sp³, effectively "switching off" its reactivity towards transmetalation under anhydrous conditions.[15] The boronic acid can be readily unmasked using mild aqueous base.[3] This unique feature makes MIDA boronates the reagents of choice for iterative cross-coupling strategies, allowing for the controlled, sequential synthesis of complex molecules from a toolbox of stable building blocks.[14][15]
Practical Considerations: A Summary Table
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol) | K-Trifluoroborates | MIDA Boronates |
| Reactivity | Generally High[1] | Variable; can be slower or significantly faster than acids[6][8] | Moderate to Low[6] | Low (Protected) |
| Stability | Low; prone to protodeboronation & oxidation[2] | High; often crystalline and bench-stable[1] | Very High; air- and moisture-stable[12] | Exceptional; stable to chromatography[3] |
| Handling/Purity | Can be difficult to purify; may exist as anhydrides (boroxines)[12] | Easy to handle and purify via chromatography[2] | Crystalline solids, easy to handle[7] | Crystalline solids, easy to handle[3] |
| Key Advantage | High atom economy, high intrinsic reactivity[6] | Balance of stability and reactivity, widely available[6] | Superior stability, useful for sensitive substrates[13] | Orthogonal reactivity for iterative synthesis[14] |
| Key Disadvantage | Instability, short shelf-life[4] | Can be sterically hindered and less reactive (e.g., pinacol)[8] | Often requires hydrolysis to the active species[7] | Requires a separate deprotection step[3] |
Experimental Protocols: A Side-by-Side Comparison
To illustrate the practical application of these reagents, here is a representative protocol for a Suzuki-Miyaura coupling, adaptable for a direct comparison between a boronic acid and its pinacol ester derivative.
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- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
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- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Spectroscopic comparison of 4-Cyclohexylphenylboronic acid and its derivatives
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Cyclohexylphenylboronic Acid and Its Derivatives
Introduction: The Role of Arylboronic Acids in Modern Synthesis
In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1] This Nobel Prize-winning methodology has revolutionized the synthesis of biaryl compounds, which are prevalent scaffolds in countless drugs and functional materials. At the heart of this reaction lies the organoboron reagent, typically an arylboronic acid.
This compound is a valuable building block in this context. The presence of the bulky, aliphatic cyclohexyl group fused to the phenylboronic acid moiety allows for the introduction of three-dimensional character into otherwise planar aromatic systems—a crucial design element in modern drug discovery for improving compound properties. Understanding the precise structural and electronic characteristics of this reagent and its derivatives is paramount for reaction optimization, quality control, and mechanistic studies.
This guide provides a comprehensive spectroscopic comparison between this compound and its most common derivative, the pinacol ester. As a Senior Application Scientist, the objective is not merely to present data but to explain the causal relationships behind the spectral differences, offering field-proven insights into their interpretation and practical application. We will delve into Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Comparative Spectroscopic Analysis
The conversion of a boronic acid to its boronate ester, typically with a diol like pinacol, is a common strategy to enhance stability and modify reactivity.[2] This structural change from a trigonal planar boronic acid to a tetrahedral boronate ester induces significant and diagnostic shifts in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Look
NMR spectroscopy provides the most detailed insight into the molecular structure. The comparison between this compound and its pinacol ester reveals key differences in ¹H, ¹³C, and ¹¹B NMR.
-
¹H NMR: The most obvious change is the disappearance of the broad singlet corresponding to the acidic B(OH)₂ protons upon esterification. Concurrently, a new, sharp singlet appears in the upfield region (around 1.3 ppm) due to the twelve equivalent methyl protons of the pinacol group. The signals for the cyclohexyl and phenyl protons will experience subtle shifts due to the change in the electronic environment around the boron atom.
-
¹³C NMR: The carbon atom directly attached to the boron (C-B) is significantly affected. The change in boron's hybridization and coordination environment upon esterification alters the chemical shift of this ipso-carbon. Often, this signal can be broad or difficult to detect in the boronic acid due to quadrupolar relaxation of the ¹¹B nucleus.
-
¹¹B NMR: This is arguably the most diagnostic technique for observing the conversion. This compound, with its trigonal planar sp² hybridized boron, will exhibit a broad signal in the range of +27 to +30 ppm. Upon conversion to the pinacol ester, the boron atom becomes sp³ hybridized and tetrahedral, causing a significant upfield shift to approximately +20 to +22 ppm.
Table 1: Comparative NMR Data Summary
| Spectroscopic Feature | This compound | This compound Pinacol Ester | Rationale for Difference |
| ¹H: B(OH)₂ Protons | Broad singlet (~8.0 ppm) | Absent | Replacement of hydroxyl groups with the pinacol moiety. |
| ¹H: Pinacol Protons | Absent | Sharp singlet (~1.3 ppm, 12H) | Introduction of the pinacol protecting group. |
| ¹¹B Chemical Shift | ~ +27 to +30 ppm (broad) | ~ +20 to +22 ppm (sharper) | Change in boron hybridization from trigonal planar (sp²) to tetrahedral (sp³). |
| ¹³C: ipso-Carbon (C-B) | Variable, often broad | Sharper, shifted signal | Altered electronic environment and quadrupolar relaxation effects from the boron nucleus. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy is excellent for identifying functional groups. The comparison clearly distinguishes the hydroxyl groups of the acid from the boronate ester linkages.
-
This compound: The spectrum is dominated by a very broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded B(OH)₂ group. A strong B-O stretching vibration is also typically observed around 1350 cm⁻¹.
-
This compound Pinacol Ester: The broad O-H band completely disappears. New, strong absorption bands appear in the 1300-1380 cm⁻¹ region, which are attributed to the B-O-C stretching vibrations of the five-membered boronate ester ring.[3] The B-C stretching vibration can be found in the 1000-1100 cm⁻¹ range.[3]
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound | This compound Pinacol Ester | Significance |
| O-H Stretch | 3200-3600 (Broad, Strong) | Absent | Confirms the absence of hydroxyl groups in the ester. |
| B-O Stretch | ~1350 (Strong) | Shifted/Obscured | Replaced by more complex B-O-C stretches. |
| B-O-C Stretch | Absent | 1300-1380 (Multiple, Strong) | Diagnostic fingerprint for the boronate ester ring system. |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Unchanged, confirms presence of the phenyl ring. |
| C-H Stretch (Aliphatic) | ~2850-2950 | ~2850-2950 | Unchanged, confirms presence of the cyclohexyl group. |
UV-Vis Spectroscopy: Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily associated with the aromatic phenyl ring. The boronic acid and boronate ester groups act as auxochromes, modifying the absorption profile of the benzene chromophore. While both compounds will show characteristic absorptions for a substituted benzene ring (typically around 220-230 nm and a weaker band around 260-280 nm), the exact λₘₐₓ and molar absorptivity (ε) can differ slightly due to the electronic differences between the -B(OH)₂ and the boronate ester group.[4] The change is often subtle and highly dependent on the solvent.[5]
Mass Spectrometry (MS): Fragmentation and Ionization
Mass spectrometry provides information about the molecular weight and fragmentation pattern. Boronic acids can be challenging to analyze due to their tendency to dehydrate in the gas phase to form trimeric boroxines.[6]
-
This compound: In Electrospray Ionization (ESI), it might be observed as its [M-H]⁻ adduct in negative mode or may form adducts with solvent molecules. Fragmentation can be complex, but common losses include water and the formation of BO⁻ and BO₂⁻ ions.[7]
-
This compound Pinacol Ester: This derivative is generally more stable and less prone to dehydration, often yielding a clear molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ in positive ion mode. Fragmentation will typically involve the loss of fragments from the pinacol group or the cyclohexyl ring.
Experimental Protocols: A Framework for Reliable Data
The trustworthiness of any comparative analysis hinges on the quality of the experimental data.[8] The following protocols are designed to be self-validating systems for acquiring high-quality spectroscopic data.
Workflow for Spectroscopic Analysis
The general workflow for analyzing these compounds is systematic, starting with sample preparation and proceeding through data acquisition and analysis for each technique.
Caption: Fig 1. General experimental workflow for spectroscopic analysis.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid or its pinacol ester into a clean NMR tube.
-
Solvation: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For the boronic acid, DMSO-d₆ is often preferred to ensure dissolution and to observe the exchangeable B(OH)₂ protons. The pinacol ester is typically soluble in CDCl₃.
-
Acquisition:
-
Acquire a ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (>16 scans).
-
Acquire a ¹³C{¹H} NMR spectrum. This will require a longer acquisition time.
-
Acquire a ¹¹B NMR spectrum. Use a quartz NMR tube if available for the best results. No external standard is typically needed as modern spectrometers can reference the ¹¹B spectrum to a virtual BF₃·OEt₂ standard.
-
-
Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and calibrate the chemical shifts using the residual solvent peak.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation:
-
For Solids (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
For Liquids/Oils: Place a single drop of the liquid sample directly onto the ATR crystal.
-
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Analysis: Identify key vibrational bands and compare their positions and intensities.
Protocol 3: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent (e.g., Methanol, Acetonitrile).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorbance spectrum, typically from 200 to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).
Protocol 4: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Set the instrument to scan in both positive and negative ion modes over a relevant m/z range (e.g., 50-1000).
-
Data Acquisition: Acquire the mass spectrum. If necessary, perform MS/MS analysis on the parent ion to aid in structural elucidation.
-
Analysis: Identify the molecular ion and key fragment ions.
Application Context: The Suzuki-Miyaura Catalytic Cycle
The reason these spectroscopic distinctions are critical is that both the boronic acid and its ester derivative are key players in the Suzuki-Miyaura reaction. The reaction requires activation of the boron species by a base to form a borate complex, which then undergoes transmetalation with a palladium(II) center.[9] Monitoring reaction progress or assessing reagent purity relies heavily on the spectroscopic handles discussed.
Caption: Fig 2. Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
The spectroscopic comparison of this compound and its pinacol ester derivative reveals a set of distinct and diagnostic differences across NMR, FT-IR, and MS techniques. The most telling signatures are the disappearance of the B(OH)₂ protons in ¹H NMR, the significant upfield shift in the ¹¹B NMR spectrum, and the replacement of the broad O-H stretch in the FT-IR with sharp B-O-C ester vibrations. These spectral "fingerprints" are not merely academic; they are essential tools for the synthetic chemist to confirm structural identity, assess purity, and monitor the conversion between these two crucial forms of a versatile building block. A thorough understanding of these spectroscopic nuances empowers researchers to optimize reaction conditions and ensure the integrity of their synthetic pathways, ultimately accelerating the development of new chemical entities.
References
- NIH. (2022).
- MDPI. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids.
- NIH. (2019).
- ResearchGate. (n.d.). Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- ResearchGate. (n.d.). UV‐Vis spectra before and after the reactions of phenylboronic acid....
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY.
- ResearchGate. (n.d.). (Top) The equilibriums involved when mixing phenylboronic acid 1 with....
- ResearchGate. (n.d.). uv-visible spectral analysis of boric acid in different solvents: a case study.
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- 3. researchgate.net [researchgate.net]
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- 7. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Suzuki Coupling [organic-chemistry.org]
The Cyclohexyl Group in Cross-Coupling: A Guide to Its Electronic Influence
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of palladium-catalyzed cross-coupling, the selection of the ancillary ligand is a critical determinant of catalytic efficiency, substrate scope, and selectivity. Among the plethora of available ligands, those bearing alkylphosphine moieties are renowned for their strong electron-donating properties and steric bulk, which are crucial for the activation of challenging substrates. This guide provides an in-depth evaluation of the electronic effects of the cyclohexyl group, a common substituent in powerful ligands like tricyclohexylphosphine (PCy₃). We will objectively compare its performance with other key alternatives, namely the tert-butyl and phenyl groups, supported by experimental data to offer a clear perspective on its role and utility in modern synthetic chemistry.
Deconstructing the Ligand: Electronic vs. Steric Effects
The efficacy of a phosphine ligand in a cross-coupling catalytic cycle is a symphony of its electronic and steric properties. Electron-rich ligands enhance the electron density at the palladium center, which generally accelerates the rate-determining oxidative addition step and facilitates the final reductive elimination.[1][2] Conversely, the steric bulk of a ligand can promote the formation of the catalytically active monoligated palladium(0) species and influence the stability of intermediates throughout the cycle.[1][3]
The cyclohexyl group, a saturated aliphatic ring, primarily exerts its influence through a positive inductive effect (+I), donating electron density to the phosphorus atom. This makes ligands like tricyclohexylphosphine (PCy₃) strong σ-donors.[1] To quantify this electronic effect, we can turn to the Hammett substituent constant (σ), a measure of the electronic influence of a substituent on a reaction center. The cyclohexyl group possesses a negative Hammett parameter (σm = -0.05, σp = -0.15), confirming its character as an electron-donating group. While this effect is modest compared to some other alkyl groups, it is significant in the context of fine-tuning catalyst reactivity.
Comparative Analysis: Cyclohexyl vs. Tert-Butyl vs. Phenyl
To truly understand the electronic contribution of the cyclohexyl group, a direct comparison with other commonly employed substituents on phosphine ligands is essential. We will focus on the tert-butyl group, another bulky alkyl substituent, and the phenyl group, an aryl substituent with distinct electronic properties.
The Alkyl Contenders: Cyclohexyl vs. Tert-Butyl
Both tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are classified as bulky, electron-rich ligands.[1][3] However, subtle differences in their structure lead to distinct performance in catalytic applications. The tert-butyl group is sterically more demanding than the cyclohexyl group. This increased bulk in P(t-Bu)₃ has a profound impact on the catalytic cycle.
Experimental data on the oxidative addition of phenyl halides to Pd(0) complexes reveals that P(t-Bu)₃ generally leads to faster reaction rates compared to PCy₃.[3] This is attributed to the greater steric hindrance of P(t-Bu)₃, which promotes the dissociation of a ligand from the Pd(L)₂ complex to form the more reactive monoligated Pd(L) species.[3]
| Ligand (L) | Aryl Halide | k₂ (M⁻¹s⁻¹) at 50 °C |
| PCy₃ | PhI | 2.1 x 10⁻² |
| P(t-Bu)₃ | PhI | 1.2 x 10⁻¹ |
| PCy₃ | PhBr | 1.5 x 10⁻⁴ |
| P(t-Bu)₃ | PhBr | 1.1 x 10⁻³ |
| PCy₃ | PhCl | 1.2 x 10⁻⁶ |
| P(t-Bu)₃ | PhCl | 1.3 x 10⁻⁵ |
Table 1: Comparison of second-order rate constants (k₂) for the oxidative addition of phenyl halides to Pd(L)₂ complexes. Data suggests that the more sterically hindered P(t-Bu)₃ ligand generally promotes faster oxidative addition.[3]
While oxidative addition is a crucial step, the overall catalytic efficiency is a more practical measure. In the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, both PCy₃ and P(t-Bu)₃ afford high yields and similar turnover numbers (TON), indicating that for this specific transformation, the differences in oxidative addition rates do not translate to a dramatic difference in overall performance.[3]
| Ligand | Aryl Chloride | Boronic Acid | Base | Temp. (°C) | Yield (%) | Turnover Number (TON) |
| PCy₃ | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | 80 | 95 | ~1900 |
| P(t-Bu)₃ | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | 80 | 98 | ~1960 |
Table 2: Comparative performance in the Suzuki-Miyaura coupling of an aryl chloride. Both PCy₃ and P(t-Bu)₃ show high efficacy.[3]
However, in the more challenging Buchwald-Hartwig amination of 4-chlorotoluene with morpholine, the superiority of the more sterically demanding and electron-rich P(t-Bu)₃ becomes evident. Under conditions where PCy₃ shows little to no reactivity, P(t-Bu)₃ provides a high yield in a short reaction time.[3]
| Ligand | Aryl Chloride | Amine | Base | Temp. (°C) | Time (h) | Yield (%) |
| PCy₃ | 4-Chlorotoluene | Morpholine | NaOt-Bu | 100 | 24 | Low/No Reaction |
| P(t-Bu)₃ | 4-Chlorotoluene | Morpholine | NaOt-Bu | 80 | 1 | 97 |
Table 3: Comparative performance in the Buchwald-Hartwig amination of an aryl chloride. The more sterically demanding P(t-Bu)₃ outperforms PCy₃ in this transformation.[3]
The Alkyl vs. Aryl Divide: Cyclohexyl vs. Phenyl
Triphenylphosphine (PPh₃) is a classic, widely used phosphine ligand. Unlike the cyclohexyl group, the phenyl group is an aryl substituent with both inductive and resonance effects. Overall, PPh₃ is less electron-donating than PCy₃. This difference in electronic properties significantly impacts their performance in cross-coupling reactions.
In a study on the Pd-catalyzed C-H arylation of N-heterocyclic pharmaceuticals, the tricyclohexylphosphine ligand performed better than triphenylphosphine.[4] This suggests that for this particular C-H activation step, a more electron-rich palladium center, facilitated by the stronger donating ability of the cyclohexyl groups, is beneficial.[4] The increased electron density on the palladium center enhances the rate of oxidative addition, which is often the rate-determining step.[1][4]
Mechanistic Considerations and Ligand Selection
The choice between a cyclohexyl-substituted phosphine and its tert-butyl or phenyl counterparts is a nuanced decision that depends on the specific demands of the cross-coupling reaction. The interplay between electronics and sterics governs the entire catalytic cycle.
Caption: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions, highlighting the influence of ligand properties.
For many standard Suzuki-Miyaura couplings, the strong electron-donating nature of the cyclohexyl group in PCy₃ provides a robust and effective catalyst.[3] However, for more challenging transformations, such as the amination of aryl chlorides, the enhanced steric bulk of the tert-butyl group in P(t-Bu)₃ can be decisive in achieving high catalytic turnover.[3] The less electron-donating nature of phenyl-substituted phosphines like PPh₃ may be advantageous in specific scenarios where a less electron-rich metal center is required to modulate selectivity or prevent side reactions, but for general reactivity in activating unreactive substrates, alkylphosphines are often superior.
Experimental Protocols
To provide a practical context for the comparison of these ligands, we present a general protocol for the synthesis of tricyclohexylphosphine and a representative Suzuki-Miyaura cross-coupling reaction.
Synthesis of Tricyclohexylphosphine via Grignard Reaction
This protocol describes a common method for the laboratory-scale synthesis of tricyclohexylphosphine.[5][6][7]
Materials:
-
Magnesium turnings
-
Chlorocyclohexane
-
Anhydrous tetrahydrofuran (THF)
-
Phosphorus trichloride (PCl₃)
-
Iodine (catalytic amount)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small crystal of iodine.
-
Add a solution of chlorocyclohexane in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction is initiated, add the remaining chlorocyclohexane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the cyclohexylmagnesium chloride.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of phosphorus trichloride in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or toluene).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude tricyclohexylphosphine.
-
The crude product can be further purified by recrystallization or distillation.
Caption: Workflow for the synthesis of tricyclohexylphosphine.
Comparative Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
This protocol allows for a direct comparison of the performance of PCy₃, P(t-Bu)₃, and PPh₃.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Triphenylphosphine (PPh₃)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In separate, oven-dried reaction vials under an inert atmosphere, add Pd(OAc)₂ (1 mol%), the respective phosphine ligand (2 mol%), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add anhydrous toluene (5 mL) to each vial.
-
Seal the vials and place them in a preheated oil bath at 100 °C.
-
Stir the reactions for a predetermined time (e.g., 12 hours).
-
After cooling to room temperature, quench the reactions with water and extract with ethyl acetate.
-
Analyze the yield of the product (4-methyl-1,1'-biphenyl) by gas chromatography or NMR spectroscopy using an internal standard.
Conclusion
The cyclohexyl group, as exemplified in tricyclohexylphosphine, is a potent electron-donating substituent that plays a crucial role in enhancing the activity of palladium catalysts in cross-coupling reactions. Its electronic properties, characterized by a negative Hammett parameter, contribute to the acceleration of key steps in the catalytic cycle, particularly oxidative addition. While it shares similarities with the tert-butyl group in being a bulky, electron-rich alkyl substituent, the subtle differences in their steric profiles can lead to significant variations in catalytic performance, especially in challenging transformations like the Buchwald-Hartwig amination of aryl chlorides. Compared to the phenyl group, the cyclohexyl group is a stronger electron donor, often leading to higher catalytic activity, particularly with less reactive substrates. Ultimately, the choice of a cyclohexyl-substituted phosphine ligand should be guided by the specific requirements of the desired transformation, with a careful consideration of the interplay between electronic and steric effects to achieve optimal results.
References
- De Vreese, R., et al. (2020). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Nature Communications, 11(1), 1-9.
- Google Patents. (2017). CN106749399A - A kind of synthetic method of tricyclohexyl phosphine.
- Google Patents. (2013). CN102875596A - Preparation method of tricyclohexyl phosphine.
- Powers, D. C., et al. (2011). Theoretical investigation into the mechanism of reductive elimination from bimetallic palladium complexes. Journal of the American Chemical Society, 133(30), 11618-11621.
- Powers, D. C., et al. (2012). Bimetallic Reductive Elimination from Dinuclear Pd(III) Complexes. Journal of the American Chemical Society, 134(30), 12642-12645.
- Shimizu, Y., et al. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions.
- Bogdos, M. K., et al. (2023). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C–X Reductive Elimination. ChemRxiv.
- Google Patents. (2010). WO2010066612A1 - Method for producing tricyclohexyl phosphonium hydrogen chloride.
- Roediger, S. (2023). Mechanistically Guided Predictive Modeling of Stoichiometric Elimination Reactions of Palladium(II) Complexes. ETH Zurich.
- Bogdos, M. K., et al. (2023). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C–X Reductive Elimination. ChemRxiv.
- Bogdos, M. K., et al. (2025). Metal Electronics Mediate Steric and Coordination Number Effects on Palladium(II) C-X Reductive Elimination. Journal of the American Chemical Society.
- Al-masri, O., et al. (2018). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics, 37(15), 2535-2542.
- PNNL. (2005). Experimental and Computational Study of Steric and Electronic Effects on the Coordination of Bulky, Water-Soluble Alkylphosphines to Palladium under Reducing Conditions: Correlation to Catalytic Activity.
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- Chemistry Shorts. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Organic Letters, 14(15), 3952-3955.
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- Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting.
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- Zhang, Y., et al. (2023). Versatile triphenylphosphine-containing polymeric catalysts and elucidation of structure-function relationships. ChemRxiv.
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- Joshaghani, M., et al. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 692(15), 3186-3193.
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-Cyclohexylphenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible synthetic chemistry. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, the quality of boronic acid reagents is paramount. This guide provides an in-depth technical comparison and experimental framework for assessing the purity of commercially available 4-Cyclohexylphenylboronic acid, a key building block in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).
The seemingly straightforward nature of procuring a chemical reagent belies the potential for batch-to-batch variability and the presence of critical impurities that can impede reaction efficiency, complicate purification, and ultimately impact the integrity of the final product. This guide is structured to provide not just analytical methods, but a comprehensive, self-validating system for the purity assessment of this compound, empowering the end-user to make informed decisions about the quality of their reagents.
The Critical Impact of Impurities in Suzuki-Miyaura Coupling
This compound is an indispensable reagent in organic synthesis, frequently employed to introduce the cyclohexylphenyl moiety into complex molecules. However, its efficacy is intrinsically linked to its purity. Common impurities can include:
-
Boroxines: The cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules. Boroxines, while often in equilibrium with the boronic acid form, can have different reactivity and solubility, leading to inconsistent reaction kinetics.
-
Starting Materials and By-products: Residual reagents and side-products from the synthesis of this compound can act as catalyst poisons or participate in unwanted side reactions.
-
Inorganic Salts: Remnants from the manufacturing process can interfere with the catalytic cycle.
-
Water Content: While not a chemical impurity in the traditional sense, the water content can significantly influence the equilibrium between the boronic acid and its boroxine form, affecting reaction performance.
Understanding and quantifying these impurities is not merely an academic exercise but a critical step in ensuring the robustness and reproducibility of synthetic protocols.
A Multi-Faceted Approach to Purity Determination
A single analytical technique is often insufficient to provide a complete picture of a reagent's purity. Therefore, we advocate for a multi-pronged approach, leveraging the strengths of several orthogonal analytical methods.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself.[1][2][3] The principle lies in the direct proportionality between the integrated signal area of a nucleus and the number of nuclei contributing to that signal.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) to the NMR tube.
-
Ensure complete dissolution of both the analyte and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum on a well-calibrated spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified in both the analyte and the internal standard. This is crucial for accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I_analyte and I_IS are the integral values of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons giving rise to the respective signals.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
P_IS is the purity of the internal standard.
-
| Parameter | Symbol | Example Value |
| Mass of this compound | m_analyte | 15.20 mg |
| Mass of Internal Standard (Maleic Anhydride) | m_IS | 7.50 mg |
| Molecular Weight of Analyte | MW_analyte | 204.08 g/mol |
| Molecular Weight of Internal Standard | MW_IS | 98.06 g/mol |
| Integral of Analyte Signal (e.g., aromatic protons) | I_analyte | 4.00 |
| Number of Protons for Analyte Signal | N_analyte | 4 |
| Integral of Internal Standard Signal | I_IS | 2.15 |
| Number of Protons for Internal Standard Signal | N_IS | 2 |
| Purity of Internal Standard | P_IS | 99.9% |
| Calculated Purity of Analyte | Purity (%) | 98.5% |
Workflow for qNMR Purity Assessment
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Cyclohexylphenylboronic Acid
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For active pharmaceutical ingredients (APIs) and key starting materials like 4-Cyclohexylphenylboronic acid, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methods for this compound, with a focus on the critical process of cross-validation. As researchers, scientists, and drug development professionals, understanding the nuances of method validation and cross-validation is essential for ensuring product quality and navigating the regulatory landscape.
The principles of analytical procedure validation are well-established by international regulatory bodies. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose.[1][2][3][4][5] Similarly, the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP) provide detailed guidance on method validation.[6][7][8][9][10][11][12][13] These guidelines emphasize the evaluation of key performance characteristics such as accuracy, precision, specificity, linearity, and range.[14][15]
Cross-validation of analytical methods is a critical step when a method is transferred between laboratories, or when two different methods are used to test the same sample.[16][17][18][19] It serves to demonstrate the equivalency of results and ensures consistency across different sites, instruments, and analysts. This guide will explore the cross-validation of two common analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Compound of Interest: this compound
This compound is an important building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. Its purity and impurity profile can significantly impact the quality and yield of the final API. Therefore, accurate and precise analytical methods are crucial for its characterization.
Comparative Analysis of Analytical Methods
This guide will compare a reversed-phase HPLC method with a capillary GC method for the quantification of this compound. The choice of these two methods is based on their widespread use in the pharmaceutical industry and their differing analytical principles, which makes for a robust cross-validation study.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For boronic acids, reversed-phase HPLC is a common approach.[20][21][22][23] A post-column derivatization technique with a reagent like alizarin can be employed for selective and sensitive detection of boronic acids.[24]
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0 30 10 90 12 90 12.1 30 | 15 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to concentrations of 10, 25, 50, 100, and 200 µg/mL.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, dissolve in, and dilute to 100 mL with the 50:50 acetonitrile/water mixture.
-
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.8% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | ≤ 2.0% |
| Specificity | No interference from placebo or known impurities | Peak purity > 99.0% |
| Limit of Quantitation (LOQ) | 1 µg/mL | S/N ≥ 10 |
| Range | 10 - 200 µg/mL | Demonstrated linearity, accuracy, and precision |
Gas Chromatography (GC) Method
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While boronic acids can undergo dehydration to form boroxines at elevated temperatures, with proper derivatization or carefully controlled conditions, GC can be an effective analytical tool.[23] Derivatization to form more volatile and stable esters is a common strategy.
-
Chromatographic System:
-
GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless inlet, a flame ionization detector (FID), and an autosampler.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
-
-
Standard and Sample Preparation (with Derivatization):
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in 50 mL of Dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Dichloromethane to concentrations of 10, 25, 50, 100, and 200 µg/mL.
-
Derivatization Procedure: To 1 mL of each standard and sample solution, add 100 µL of the derivatizing agent. Cap the vials tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, dissolve in, and dilute to 100 mL with Dichloromethane.
-
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.8% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 1.1% | ≤ 2.0% |
| - Intermediate Precision | 1.5% | ≤ 2.0% |
| Specificity | No interference from derivatizing agent or known impurities | Baseline separation of peaks |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | S/N ≥ 10 |
| Range | 10 - 200 µg/mL | Demonstrated linearity, accuracy, and precision |
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC methods.
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Caption: Gas Chromatography (GC) with derivatization experimental workflow.
Cross-Validation: Bridging the Methods
The core of this guide is the cross-validation of the HPLC and GC methods. This process involves analyzing the same batch of this compound using both validated methods and comparing the results.
Cross-Validation Protocol
-
Select a single, homogeneous batch of this compound.
-
Prepare six independent samples from this batch.
-
Analyze three samples using the validated HPLC method.
-
Analyze the remaining three samples using the validated GC method.
-
Calculate the mean assay value and the relative standard deviation for each method.
-
Compare the mean assay values obtained from both methods.
Cross-Validation Results (Hypothetical Data)
| Sample ID | HPLC Assay (%) | GC Assay (%) |
| Sample 1 | 99.5 | 99.3 |
| Sample 2 | 99.8 | 99.6 |
| Sample 3 | 99.6 | 99.4 |
| Mean | 99.63 | 99.43 |
| RSD (%) | 0.15 | 0.15 |
| Difference in Means | \multicolumn{2}{c | }{0.20%} |
Acceptance Criteria and Interpretation
A common acceptance criterion for cross-validation is that the difference between the mean results of the two methods should be no more than 2.0%. In our hypothetical case, the difference is 0.20%, which is well within this limit. This indicates that both methods are providing comparable results and can be used interchangeably for the analysis of this compound.
Senior Scientist's Insights and Recommendations
From a practical standpoint, the choice between the HPLC and GC methods will depend on the specific application and the available instrumentation.
-
HPLC: This method is generally more straightforward as it does not require a derivatization step. It is also well-suited for automation and high-throughput screening. The use of a DAD allows for the simultaneous monitoring of multiple wavelengths and can provide information about peak purity.
-
GC: The GC method, while requiring a derivatization step, can offer higher resolution and is particularly useful for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis. The FID is a robust and universally responsive detector for organic compounds.
For routine quality control, the HPLC method is likely the more efficient choice. However, for in-depth impurity profiling or for orthogonal confirmation of results, the GC method provides a valuable alternative. The successful cross-validation of these two methods provides a high degree of confidence in the analytical data generated for this compound.
Conclusion
The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. By demonstrating the equivalency of different analytical techniques, we build a foundation of trust in our data. This guide has provided a comprehensive overview of the cross-validation process for this compound using HPLC and GC methods. The detailed protocols, validation parameters, and visual workflows serve as a practical resource for researchers, scientists, and drug development professionals. By adhering to the principles of scientific integrity and regulatory guidelines, we can ensure the quality and safety of the medicines we develop.
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Efficacy comparison of 4-Cyclohexylphenylboronic acid in the synthesis of target molecules
An In-Depth Guide to the Efficacy of 4-Cyclohexylphenylboronic Acid in the Synthesis of Biaryl and Cyclohexyl-Aryl Scaffolds
Introduction: The Strategic Value of Cyclohexyl-Aryl Motifs in Modern Chemistry
In the landscape of drug discovery and materials science, the precise construction of molecular architecture is paramount. Biaryl and related structural motifs are privileged scaffolds found in numerous blockbuster pharmaceuticals, liquid crystals, and organic electronics.[1][2] Traditionally, the focus has been on coupling two aromatic rings. However, the cyclohexyl-aryl moiety has emerged as a strategically important bioisostere for the biphenyl group. Replacing a phenyl ring with a cyclohexyl ring can significantly improve a molecule's physicochemical properties, such as solubility and metabolic stability, while maintaining or even enhancing biological activity by providing a three-dimensional structure that can lead to better binding affinity.[3][4]
The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[5][6][7] This guide provides a comprehensive analysis of the efficacy of this compound as a key building block in these transformations. We will delve into the mechanistic nuances of the reaction, present comparative data against other boronic acids, and provide a field-proven experimental protocol for its application.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
The success of the Suzuki-Miyaura reaction lies in a well-understood palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The efficiency of each step is highly dependent on the choice of catalyst, ligands, base, and the nature of the coupling partners.[10][11]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halide bond of the organic halide (Ar-X). This is often the rate-determining step and results in a Palladium(II) intermediate.[9][12]
-
Transmetalation : The organoboron species (in our case, this compound) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group (the cyclohexylphenyl moiety) to the Palladium(II) center, displacing the halide.[5][8]
-
Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the target molecule. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[13][14]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Efficacy: this compound vs. Alternatives
The steric and electronic properties of the boronic acid are critical to the success of the coupling reaction. While simple arylboronic acids react under mild conditions, sterically hindered partners like this compound require more robust catalytic systems.[15][16] The non-planar, bulky cyclohexyl group necessitates the use of electron-rich, sterically demanding phosphine ligands (e.g., Buchwald-type ligands) that promote the oxidative addition and, crucially, the final reductive elimination step.[6][15]
To objectively assess its performance, we compare this compound with three common alternatives in a model reaction: the coupling with 4-bromoanisole.
Table 1: Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Structure | Typical Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) |
| Phenylboronic Acid | Ph-B(OH)₂ | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 90 | 4-6 | >95% |
| This compound | cHex-Ph-B(OH)₂ | Pd₂(dba)₃ (1 mol%) / SPhos (2.5 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 12-16 | 85-95% |
| 4-Biphenylboronic Acid | Ph-Ph-B(OH)₂ | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | K₂CO₃ | DME/H₂O | 85 | 8-12 | 90-98% |
| 2,4,6-Triisopropylphenylboronic Acid | (iPr)₃-Ph-B(OH)₂ | Pd(OAc)₂ (2 mol%) / AntPhos (4 mol%) | Cs₂CO₃ | Toluene | 110 | 24 | 70-85% |
Yields are representative and can vary based on specific substrate and precise conditions. Data synthesized from protocols found in cited literature.[15][17][18][19]
Analysis of Experimental Data
The data clearly illustrates that while Phenylboronic Acid couples efficiently under "classic" conditions, the sterically demanding nature of This compound necessitates a more advanced catalytic system. The use of Pd₂(dba)₃ as a precursor and a highly active Buchwald ligand like SPhos is crucial for achieving high yields.[20] This is because such ligands form bulky, electron-rich Pd(0) species that are more reactive in the oxidative addition step and facilitate the difficult reductive elimination of the sterically congested product.[6]
Compared to the extremely hindered 2,4,6-Triisopropylphenylboronic Acid , which requires even more specialized ligands like AntPhos and stronger bases, this compound represents a "sweet spot" of steric bulk that is readily accommodated by commercially available, state-of-the-art catalyst systems.[15][21] Its performance is comparable to 4-Biphenylboronic Acid , making it an excellent and often superior alternative when the specific physicochemical properties of the cyclohexyl group are desired.
Field-Proven Experimental Protocol: Synthesis of 4-Cyclohexyl-4'-methoxybiphenyl
This protocol details a reliable, scalable procedure for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole. The methodology is designed to be self-validating, ensuring high conversion and straightforward purification.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4-Cyclohexylphenylboronic Acid
For professionals engaged in the intricate work of research, discovery, and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, operational integrity, and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Cyclohexylphenylboronic acid, moving beyond a simple checklist to instill a deep understanding of the causality behind each critical step. As your partner in the laboratory, we are committed to providing value that extends beyond the product itself, ensuring you are equipped with the knowledge to maintain a safe and compliant research environment.
Hazard Identification and Immediate Safety Precautions
Understanding the inherent risks of a compound is the first step in its safe management. This compound, like many boronic acid derivatives, presents specific hazards that must be respected to ensure personnel safety. All handling and disposal operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Key Hazards: Based on available safety data, this compound is classified with the following hazards.[1]
| Hazard Classification | GHS Hazard Statement | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE): Before beginning any disposal-related task, it is mandatory to be outfitted with the appropriate PPE. This is your primary line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles or a full-face shield are required.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] For extensive handling, consider double-gloving.
-
Body Protection: A fully-fastened laboratory coat is essential to protect against skin contact.[3]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
In the event of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4]
The Regulatory Imperative: Compliance in Chemical Disposal
The disposal of laboratory chemicals is not merely a matter of best practice; it is a strict regulatory requirement. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management from "cradle to grave" under the Resource Conservation and Recovery Act (RCRA).[5][6] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe laboratory operations, including chemical handling and disposal, through its "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450).[7][8]
A central requirement of the OSHA Laboratory Standard is the development and implementation of a written Chemical Hygiene Plan (CHP) .[9][10] Your institution's CHP is the definitive local guide for all safety procedures, including waste disposal. Always consult and adhere to your specific institutional CHP and the guidance of your Environmental Health and Safety (EHS) office.
Core Disposal Protocol for this compound
The fundamental principle for disposing of this compound is to treat it as hazardous waste .[2][11] Under no circumstances should this chemical or its solutions be poured down the drain or discarded in regular trash receptacles.[11]
The following workflow diagram outlines the decision-making process for managing different forms of waste associated with this compound.
Caption: Disposal workflow for this compound waste streams.
Step-by-Step Methodologies
A. Waste Segregation and Characterization
-
Characterize: All waste containing this compound must be managed as hazardous chemical waste.[12]
-
Segregate: It is critically important to segregate this waste from other waste streams. Never mix boronic acid waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, as this could lead to dangerous reactions.[11][13] Keep aqueous and solvent-based wastes in separate containers.[14]
B. Containerization and Labeling
-
Select Container: Use a chemically compatible container with a secure, tight-fitting lid.[3][15] Do not use containers that could be reactive, such as metal containers for acidic waste.[16]
-
Label Correctly: The container must be clearly labeled with the words "Hazardous Waste" . The label must also include the full chemical name, "this compound," and list the associated hazards (e.g., Irritant).[11][16] If it is a solution, identify all components, including solvents.[16]
C. Disposal of Solid Waste
-
Collection: Collect all unused or waste this compound powder, along with any contaminated solid materials (e.g., weighing paper, gloves, pipette tips), in your designated solid hazardous waste container.[2][11]
-
Closure: Keep the container sealed at all times except when adding waste.[5] This prevents the release of vapors and reduces the risk of spills.
D. Disposal of Liquid Waste
-
Collection: Collect all solutions containing this compound and any solvent used for rinsing glassware into a designated liquid hazardous waste container.[2][11]
-
Closure: Ensure the container is securely capped after each addition. Funnels should not be left in the opening.[15]
E. Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.[11]
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[11]
-
Collect Rinseate: The first rinsate must be collected and disposed of as liquid hazardous waste.[11][15][17] Depending on your institution's CHP, subsequent rinses may also need to be collected.[11]
-
Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area.[11] Deface or remove the original label.[17] The clean, dry container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream.[11]
Spill Management
In the event of a small spill, follow these procedures while wearing full PPE:
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[18]
-
Collection: Carefully sweep or scoop up the absorbed material.[4][19] Avoid creating dust.
-
Disposal: Place the collected material into a sealed, labeled container for disposal as solid hazardous waste.[4]
-
Decontamination: Clean the spill area thoroughly.
Waste Storage and Professional Collection
-
Satellite Accumulation Area (SAA): Designated hazardous waste containers must be stored in a designated SAA.[16] This is a location at or near the point of generation and under the control of the laboratory personnel. The SAA must be clearly marked and should have secondary containment to capture any potential leaks.[14]
-
Arrange for Pickup: Once a waste container is full or has been in the SAA for the maximum allowed time (consult your CHP, often up to one year for partially filled containers), you must arrange for its collection.[16] Contact your institution's EHS department or follow the established procedure to have the waste removed by a licensed hazardous waste disposal company.[3][6][11]
By adhering to these detailed procedures, you actively contribute to a culture of safety, ensure regulatory compliance, and protect the environment.
References
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- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- CloudSDS. (n.d.). OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450).
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
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- U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
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Personal protective equipment for handling 4-Cyclohexylphenylboronic acid
An Expert Guide to Personal Protective Equipment for Handling 4-Cyclohexylphenylboronic Acid
In the specialized field of drug development and chemical synthesis, this compound is a valuable building block, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. Its utility, however, is matched by the imperative for meticulous handling. As a Senior Application Scientist, my objective is to provide not just a protocol, but a comprehensive safety framework built on a deep understanding of the material's properties. This guide is designed for the discerning researcher who recognizes that true experimental success is inseparable from an unwavering commitment to safety. We will explore the necessary personal protective equipment (PPE) and operational plans, grounded in established safety science and practical laboratory experience.
Hazard Assessment: The Foundation of a Robust Safety Protocol
Before any container is opened, a thorough understanding of the potential hazards is paramount. This compound, like many boronic acid derivatives, presents several potential routes of exposure and associated risks.
-
Primary Hazards : The primary risks associated with boronic acids are irritation to the skin, eyes, and respiratory system.[1][2][3][4] Inhalation of the fine powder is a significant concern as it can cause irritation in the respiratory tract.[1] Direct contact with the skin or eyes can lead to irritation, redness, and discomfort.[1][2] While comprehensive toxicological data for every specific boronic acid is not always available, the class is treated with caution, and some related compounds, like boric acid, are flagged for potential reproductive toxicity with chronic high-dose exposure.[1]
This hazard profile dictates a PPE strategy focused on creating a complete barrier to prevent inhalation, dermal, and ocular exposure. All handling of this chemical must be governed by the principles outlined in OSHA's Hazard Communication Standard (HCS).[5][6]
The Core PPE Ensemble: Your Primary Line of Defense
The selection of PPE is not arbitrary; each component is chosen to counteract a specific hazard. For this compound, the following ensemble is mandatory for all handling procedures.
Table 1: Essential PPE for this compound
| PPE Component | Specification | Rationale for Use |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[7] | Protects against airborne dust particles and accidental splashes of solutions. A face shield is recommended over goggles when handling larger quantities or during procedures with a higher splash potential. |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact.[8][9] Double-gloving is a best practice, especially when weighing the solid or handling concentrated solutions, to protect against potential tears or micropores in the outer glove. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination by dust or splashes.[8] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher.[10][11][12] | Crucial when handling the solid powder outside of a certified chemical fume hood. This prevents the inhalation of fine, irritating dust particles.[10] |
Procedural Integrity: A Step-by-Step Guide to Safe Handling
Effective protection relies not just on the equipment itself, but on the disciplined procedures governing its use. The following protocols for donning, doffing, and handling are designed as a self-validating system to minimize exposure risk at every stage.
Preparation and PPE Donning Protocol
Proper preparation prevents contamination and ensures a smooth workflow.
-
Work Area Verification : Confirm that the chemical fume hood has a current certification and is functioning correctly. Clear the workspace of all non-essential items.
-
Gather Materials : Assemble all necessary equipment, including the chemical, spatulas, weigh paper, solvents, and a designated, clearly labeled hazardous waste container.[13]
-
Don PPE : Put on your protective equipment in the following sequence to prevent cross-contamination.
Caption: Workflow for the correct sequence of donning PPE.
Handling and Operational Protocol
All manipulations of solid this compound must occur within a certified chemical fume hood to contain dust and vapors.[8]
-
Weighing : Carefully weigh the solid on weigh paper or in a tared container. Use a spatula to gently transfer the powder, minimizing any actions that could create airborne dust.
-
Dissolution : If preparing a solution, slowly add the solid to the solvent while stirring to prevent splashing.
-
Spill Management : In the event of a small spill inside the fume hood, immediately cover it with a suitable absorbent material, collect it using non-sparking tools, and place it in the designated hazardous waste container.
PPE Doffing and Decontamination Protocol
The removal of PPE is a critical control point for preventing the transfer of contaminants from the lab to personal spaces.
-
Location : Remove all PPE before leaving the immediate work area.
-
Doffing Sequence : Remove equipment in the reverse order of donning, being careful to only touch "clean" surfaces. The goal is to contain the contaminant on the inside of the removed items.
Caption: Workflow for the correct sequence of doffing PPE to prevent contamination.
-
Hand Hygiene : The final, non-negotiable step is to wash your hands thoroughly with soap and water after all PPE has been removed.
Disposal and Emergency Plans
-
Waste Disposal : All materials contaminated with this compound, including gloves, weigh paper, and spill cleanup debris, must be disposed of as hazardous chemical waste.[13][14] Collect these materials in a clearly labeled, sealed container for collection by your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical in the regular trash or down the drain.[13][14]
-
Emergency Procedures : In case of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4]
-
By integrating these expert-level protocols and PPE requirements into your standard operating procedures, you ensure not only your personal safety but also the scientific validity and integrity of your research.
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- PPE and Safety for Chemical Handling.
- PPE for Chemical Handling: Simple Safety Guide for Workplaces. Safety Hub. [Link]
- Toxic, Irritative, and Corrosive Gases and Liquids.
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- Chemical Hazards and Toxic Substances - Overview.
- Respir
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

